molecular formula C17H19NO B1204831 (+)-Nefopam CAS No. 110011-82-0

(+)-Nefopam

货号: B1204831
CAS 编号: 110011-82-0
分子量: 253.34 g/mol
InChI 键: RGPDEAGGEXEMMM-KRWDZBQOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(+)-Nefopam is a high-purity chemical reagent for research applications. This compound is a centrally-acting, non-opioid, non-steroidal analgesic agent belonging to the benzoxazocine chemical class . Its unique mechanism of action is distinct from typical analgesics, as it does not act on opioid receptors and lacks anti-inflammatory properties . Researchers value this compound for its dual analgesic mechanisms. It functions as a triple neurotransmitter reuptake inhibitor (SNDRI), increasing synaptic levels of serotonin, norepinephrine, and dopamine to modulate descending pain pathways . Concurrently, it exhibits anticonvulsant-like properties by blocking voltage-sensitive sodium channels (IC50=27 µM) and modulating glutamatergic transmission, including inhibition of NMDA receptor-mediated responses, which is relevant for controlling neuropathic pain and central sensitization . These characteristics make it a valuable tool for scientific studies in neuropathic pain, acute postoperative pain models, and research into multimodal analgesia, where it has shown synergistic effects with opioids, NSAIDs, and paracetamol . Additional research applications include its use in studies on the prophylaxis of postoperative shivering and the treatment of severe hiccups . This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this product with appropriate safety precautions.

属性

IUPAC Name

(1S)-5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPDEAGGEXEMMM-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCO[C@H](C2=CC=CC=C2C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318213
Record name (+)-Nefopam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110011-82-0
Record name (+)-Nefopam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110011-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Nefopam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110011820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Nefopam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEFOPAM, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ253LM2KD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Multifaceted Central Nervous System Mechanism of Action of (+)-Nefopam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Nefopam is a centrally-acting, non-opioid analgesic with a complex and multifaceted mechanism of action that distinguishes it from traditional pain therapeutics. This technical guide provides an in-depth exploration of its core mechanisms within the central nervous system (CNS). The primary analgesic effects of this compound are attributed to its ability to act as a triple monoamine reuptake inhibitor, its modulation of voltage-gated ion channels, and its indirect influence on glutamatergic neurotransmission. This document synthesizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows to offer a comprehensive resource for the scientific community.

Core Mechanisms of Action in the CNS

This compound exerts its analgesic and other neurological effects through several interconnected mechanisms:

  • Triple Monoamine Reuptake Inhibition : A primary and well-established mechanism is the inhibition of the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) from the synaptic cleft.[1][2] By blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), this compound increases the synaptic concentrations of these key neurotransmitters.[3][4] This enhancement of monoaminergic neurotransmission is believed to activate descending inhibitory pain pathways, a mechanism shared with some antidepressant medications used for pain management.[3][4]

  • Modulation of Voltage-Gated Ion Channels : this compound has been shown to block voltage-gated sodium channels (NaV) and calcium channels (CaV).[2][5] This action reduces neuronal excitability and the propagation of pain signals.[2] The blockade of presynaptic NaV and CaV channels is also thought to contribute to the reduction of neurotransmitter release, including glutamate.[1][3]

  • Indirect Modulation of Glutamatergic Systems : While studies indicate that this compound does not directly bind to ionotropic glutamate receptors, including the NMDA receptor, it indirectly modulates glutamatergic transmission.[1][6] Evidence suggests that by blocking voltage-sensitive sodium and calcium channels, this compound reduces the presynaptic release of glutamate.[1][7] This leads to a decrease in the activation of postsynaptic NMDA receptors, thereby preventing NMDA receptor-dependent neurotoxicity in certain experimental models.[3][7][8]

  • Anticholinergic Effects : this compound also possesses anticholinergic properties, which may contribute to its overall analgesic profile, though this mechanism is less well-characterized compared to its effects on monoamine and ion channel systems.[2]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinities and inhibitory concentrations of this compound for its key molecular targets.

Table 1: Monoamine Transporter and Receptor Binding Affinities

TargetParameterValue (nM)Reference
Serotonin Transporter (SERT)Kᵢ29[4]
Norepinephrine Transporter (NET)Kᵢ33[4]
Dopamine Transporter (DAT)Kᵢ531[4]
Serotonin Receptor 5-HT₂CIC₅₀1400[9]
Serotonin Receptor 5-HT₂AIC₅₀5100[9]
Adrenergic Receptor α₁IC₅₀15000[9]
Serotonin Receptor 5-HT₃IC₅₀22300[9]
Serotonin Receptor 5-HT₁BIC₅₀41700[9]
Serotonin Receptor 5-HT₁AIC₅₀64900[9]
Dopamine Receptor D₁IC₅₀100000[9]

Table 2: Ion Channel and Neuroprotection Activity

Target/ActivityParameterValue (µM)Reference
Voltage-Gated Sodium Channels (VSSCs)Inhibition of [³H]batrachotoxin bindingMicromolar range[1]
Voltage-Gated Sodium Channels (VSSCs)Inhibition of ²²Na⁺ uptakeMicromolar range[1]
L-type Voltage-Sensitive Calcium Channels50% Neuroprotection (NMDA-mediated excitotoxicity)47[8]
L-type Voltage-Sensitive Calcium ChannelsFull Neuroprotection (NMDA-mediated excitotoxicity)100[8]
Veratridine-Induced Neurodegeneration50% Neuroprotection20[10]
Veratridine-Induced NeurodegenerationFull Neuroprotection50[10]

Note: Specific IC₅₀ values for individual subtypes of voltage-gated sodium and calcium channels are not consistently reported in the literature, with some studies indicating a relatively low potency (in the higher micromolar to millimolar range).[11]

Signaling Pathways and Experimental Workflows

Signaling Pathways

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron nefopam This compound nav NaV Channels nefopam->nav Blocks cav CaV Channels nefopam->cav Blocks mono_trans Monoamine Transporters (SERT, NET, DAT) nefopam->mono_trans Inhibits glut_vesicle Glutamate Vesicles nav->glut_vesicle Depolarization cav->glut_vesicle Ca²⁺ Influx glut_synapse Glutamate glut_vesicle->glut_synapse Glutamate Release mono_synapse Monoamines (5-HT, NE, DA) mono_trans->mono_synapse Reuptake nmda NMDA Receptor glut_synapse->nmda Activates mono_rec Monoamine Receptors mono_synapse->mono_rec Activates neuronal_excitability Decreased Neuronal Excitability & Analgesia nmda->neuronal_excitability Reduced Activation desc_inhibition Enhanced Descending Inhibitory Pathway & Analgesia mono_rec->desc_inhibition

Experimental Workflows

G cluster_radioligand Radioligand Binding Assay prep_mem Prepare cell membranes expressing target (e.g., SERT, NET, DAT) incubate Incubate membranes with radioligand and varying concentrations of Nefopam prep_mem->incubate filter Rapid filtration to separate bound and free radioligand incubate->filter count Scintillation counting to measure radioactivity filter->count analyze Calculate IC₅₀ and Kᵢ values count->analyze

G cluster_patch_clamp Whole-Cell Patch-Clamp Electrophysiology prep_cells Prepare cultured neurons or brain slices patch Establish whole-cell patch configuration with a micropipette prep_cells->patch voltage_clamp Clamp membrane potential at a holding potential patch->voltage_clamp apply_nefopam Apply Nefopam and depolarizing voltage steps voltage_clamp->apply_nefopam record Record ionic currents (e.g., Na⁺, Ca²⁺) apply_nefopam->record analyze_current Analyze current inhibition to determine IC₅₀ record->analyze_current

Detailed Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the serotonin, norepinephrine, and dopamine transporters.

  • Materials :

    • Cell membranes from cell lines stably expressing human SERT, NET, or DAT.

    • Radioligands: [³H]citalopram (for SERT), [³H]nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

    • This compound hydrochloride.

    • Non-specific binding control: Fluoxetine (for SERT), Desipramine (for NET), GBR 12909 (for DAT).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • 96-well microplates.

    • Glass fiber filters (e.g., GF/B or GF/C).

    • Filtration apparatus (cell harvester).

    • Liquid scintillation counter and cocktail.

  • Procedure :

    • Membrane Preparation : Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well .

    • Assay Setup : In a 96-well plate, add the following to each well in order:

      • 50 µL of assay buffer.

      • 50 µL of this compound at various concentrations (typically a serial dilution from 1 nM to 100 µM) or buffer (for total binding) or a high concentration of the respective non-specific binding control (e.g., 10 µM).

      • 50 µL of the appropriate radioligand at a concentration near its Kₑ value.

      • 50 µL of the membrane preparation to initiate the reaction.

    • Incubation : Incubate the plates for 60-120 minutes at room temperature with gentle agitation to reach binding equilibrium.

    • Filtration : Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Counting : Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis : Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Modulation

This protocol is used to measure the inhibitory effect of this compound on voltage-gated sodium or calcium channels in cultured neurons.

  • Materials :

    • Cultured neurons (e.g., dorsal root ganglion neurons or cortical neurons).

    • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4. For Ca²⁺ current recording, Na⁺ can be replaced with a non-permeant cation like NMDG⁺, and Ba²⁺ (e.g., 10 mM) can be used as the charge carrier instead of Ca²⁺ to increase current amplitude and reduce Ca²⁺-dependent inactivation.

    • Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2. Cesium is used to block K⁺ channels.

    • Borosilicate glass micropipettes (resistance of 3-5 MΩ).

    • Patch-clamp amplifier, data acquisition system, and microscope.

    • This compound hydrochloride stock solution.

  • Procedure :

    • Cell Preparation : Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.

    • Giga-seal Formation : Approach a neuron with a micropipette filled with the internal solution and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

    • Whole-Cell Configuration : Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell recording configuration.

    • Current Recording :

      • Clamp the membrane potential at a holding potential where the channels of interest are in a closed state (e.g., -80 mV for NaV channels).

      • Apply a series of depolarizing voltage steps to elicit ionic currents.

      • Record baseline currents before drug application.

    • Drug Application : Perfuse the recording chamber with the external solution containing various concentrations of this compound.

    • Data Acquisition : Record the ionic currents in the presence of this compound.

    • Data Analysis : Measure the peak current amplitude at each voltage step before and after the application of this compound. Calculate the percentage of current inhibition for each concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the IC₅₀ value.

In Vivo Microdialysis for Neurotransmitter Release

This protocol allows for the in vivo measurement of extracellular levels of serotonin, norepinephrine, and dopamine in a specific brain region of a freely moving rodent following the administration of this compound.

  • Materials :

    • Adult male rats or mice.

    • Stereotaxic apparatus.

    • Microdialysis probes and guide cannulae.

    • Surgical instruments.

    • Perfusion pump and fraction collector.

    • Artificial cerebrospinal fluid (aCSF) for perfusion.

    • This compound hydrochloride for systemic administration.

    • High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD).

  • Procedure :

    • Surgical Implantation : Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens). Secure the cannula with dental cement. Allow the animal to recover for several days.

    • Probe Insertion : On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfusion and Baseline Collection : Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). After a stabilization period (1-2 hours), collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.

    • Drug Administration : Administer this compound systemically (e.g., intraperitoneally or subcutaneously).

    • Post-Drug Sample Collection : Continue to collect dialysate samples for several hours after drug administration.

    • Sample Analysis : Analyze the dialysate samples for 5-HT, NE, and DA content using HPLC-ECD.

    • Data Analysis : Quantify the neurotransmitter concentrations in each sample. Express the results as a percentage of the average baseline concentration. Plot the mean percentage change from baseline over time to visualize the effect of this compound on neurotransmitter release.

Hot Plate Test for Analgesic Efficacy

This is a classic behavioral test to assess the central analgesic properties of this compound in rodents.[12]

  • Materials :

    • Mice or rats.

    • Hot plate apparatus with adjustable temperature.

    • Transparent cylinder to confine the animal on the hot plate.

    • This compound hydrochloride for administration.

    • Vehicle control (e.g., saline).

  • Procedure :

    • Acclimatization : Acclimatize the animals to the testing room and apparatus.

    • Baseline Latency : Place each animal on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5°C) and measure the time it takes for the animal to exhibit a nociceptive response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.[3]

    • Drug Administration : Administer this compound or vehicle control to the animals via the desired route (e.g., intraperitoneal).

    • Post-Drug Latency : At specific time points after drug administration (e.g., 15, 30, 45, and 60 minutes), place the animals back on the hot plate and measure the response latency.[12]

    • Data Analysis : Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between the drug-treated and vehicle-treated groups using appropriate statistical tests.

Conclusion

This compound possesses a unique and complex mechanism of action in the central nervous system, which underpins its efficacy as a non-opioid analgesic. Its primary actions as a triple monoamine reuptake inhibitor, a modulator of voltage-gated sodium and calcium channels, and an indirect modulator of glutamatergic neurotransmission provide a multi-pronged approach to pain management. This technical guide has provided a detailed overview of these mechanisms, supported by quantitative data, comprehensive experimental protocols, and visual diagrams. A thorough understanding of these intricate pharmacological properties is essential for the continued research, development, and optimal clinical application of this compound and related compounds in the field of analgesia and neuroscience.

References

Enantioselective Synthesis of (+)-Nefopam: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nefopam is a centrally acting, non-opioid analgesic used for the management of moderate to severe pain. It exists as a chiral molecule, and pharmacological studies have consistently demonstrated that the (+)-enantiomer, specifically (R)-(+)-Nefopam, is significantly more potent in its analgesic and monoamine reuptake inhibitory properties than its (S)-(-)-counterpart. This stereospecificity underscores the importance of enantiomerically pure (+)-Nefopam in therapeutic applications to maximize efficacy and potentially reduce side effects associated with the less active enantiomer.

This in-depth technical guide provides a comprehensive overview of the methodologies for obtaining enantiomerically pure this compound. The primary focus is on the well-established method of chiral resolution of racemic Nefopam, for which detailed experimental protocols and quantitative data are available. While direct asymmetric synthesis of Nefopam is a desirable goal, the current literature predominantly details the synthesis of racemic mixtures. Therefore, an overview of common racemic synthesis strategies is also presented as they provide the necessary precursor for chiral resolution. This guide is intended for researchers, scientists, and drug development professionals seeking a practical understanding of the synthesis of this important analgesic.

Racemic Synthesis of Nefopam: The Precursor to Enantiomeric Resolution

The synthesis of racemic Nefopam has been extensively explored, with several routes developed from various starting materials. These syntheses provide the racemic mixture that is the substrate for chiral resolution to isolate the desired (+)-enantiomer. Below are summaries of key racemic syntheses.

Synthesis from o-Benzoylbenzoic Acid

A common and versatile starting material for the synthesis of Nefopam is o-benzoylbenzoic acid. One of the seminal routes involves a multi-step sequence that is high-yielding and utilizes readily available commercial reagents.

Table 1: Quantitative Data for Racemic Nefopam Synthesis from o-Benzoylbenzoic Acid

StepReactionReagentsSolventYield
1Amide FormationNot specifiedNot specifiedNot specified
2ReductionLithium aluminum hydride (LiAlH4)Dry tetrahydrofuran (THF)89%
3Cyclizationp-Toluenesulfonic acid (p-TsOH)Benzene81%
Overall - - - ~72% (for last two steps)
  • Preparation of 2-((2-(hydroxy(phenyl)methyl)benzyl)(methyl)amino)ethan-1-ol: 2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide is reduced using lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF). The reaction mixture is worked up to yield the amino alcohol intermediate.

  • Cyclization to Nefopam: The intermediate from the previous step is subjected to cyclization in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) in benzene under reflux conditions to yield racemic Nefopam.

G cluster_0 Racemic Synthesis of Nefopam o-Benzoylbenzoic_Acid o-Benzoylbenzoic Acid Amide_Intermediate 2-Benzoyl-N-(2-hydroxyethyl) -N-methylbenzamide o-Benzoylbenzoic_Acid->Amide_Intermediate Amidation Amino_Alcohol 2-((2-(hydroxy(phenyl)methyl)benzyl) (methyl)amino)ethan-1-ol Amide_Intermediate->Amino_Alcohol LiAlH4 Reduction Racemic_Nefopam Racemic Nefopam Amino_Alcohol->Racemic_Nefopam p-TsOH Cyclization G cluster_1 Chiral Resolution of Nefopam Racemic_Nefopam Racemic Nefopam Diastereomeric_Salts Diastereomeric Salt Mixture (this compound salt and (-)-Nefopam salt) Racemic_Nefopam->Diastereomeric_Salts Resolving_Agent O,O-dibenzoyl-L-tartaric acid Resolving_Agent->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Enriched_Salt (+)-bis-Nefopam O,O-dibenzoyl-L-tartrate (99% e.e.) Crystallization->Enriched_Salt Base_Treatment Base Treatment (e.g., NaOH) Enriched_Salt->Base_Treatment Pure_Enantiomer This compound Free Base Base_Treatment->Pure_Enantiomer

The Stereochemical Dichotomy of Analgesia: A Technical Guide to (+)-Nefopam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nefopam is a centrally-acting, non-opioid analgesic with a unique multimodal mechanism of action. Administered clinically as a racemic mixture, its analgesic properties are predominantly attributed to the (+)-enantiomer. This technical guide provides an in-depth exploration of the stereochemistry of nefopam and its profound impact on analgesic activity. We will delve into the quantitative differences in receptor binding and ion channel modulation between the enantiomers, detail the experimental protocols used to elucidate these properties, and visualize the key signaling pathways involved in its mechanism of action.

Introduction

Nefopam occupies a distinct position in the landscape of analgesics. Structurally a benzoxazocine, it is unrelated to opioids and non-steroidal anti-inflammatory drugs (NSAIDs). Its therapeutic effect stems from a complex interplay of neurochemical modulations, primarily the inhibition of serotonin, norepinephrine, and dopamine reuptake, alongside the blockade of voltage-gated sodium and calcium channels.[1][2] The presence of a chiral center dictates that nefopam exists as two enantiomers, (+)-nefopam and (-)-nefopam. Pharmacological studies have consistently demonstrated that the (+)-enantiomer is the more potent analgesic, making the stereochemistry of nefopam a critical aspect of its drug profile.[3] This guide aims to provide a comprehensive technical overview for researchers and drug development professionals on the stereoselective action of nefopam.

Stereochemistry and Biological Activity

The analgesic and antinociceptive activity of nefopam is markedly stereoselective, with the (+)-enantiomer demonstrating significantly higher potency than the (-)-enantiomer. This difference is a direct consequence of the differential interactions of the enantiomers with their biological targets.

Monoamine Reuptake Inhibition

Nefopam's ability to inhibit the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) is a cornerstone of its analgesic mechanism, contributing to the enhancement of descending pain-modulating pathways.[1][4] While specific binding affinities (Ki values) for the individual enantiomers are not extensively reported in publicly available literature, studies on the racemic mixture provide a baseline for its activity at the respective transporters. Modeling studies of the serotonin uptake area suggest that the (+)-(1S,5S)-enantiomer experiences less severe nonbonding steric interactions compared to the (-)-(1R,5R)-isomer, potentially explaining its greater activity.[5]

Table 1: Binding Profile of Racemic Nefopam for Monoamine Transporters and Serotonin Receptors [6]

TargetBinding Affinity (Ki, nM)
Serotonin Transporter (SERT)29
Norepinephrine Transporter (NET)33
Dopamine Transporter (DAT)531
Serotonin Receptor 2A (5-HT2A)1,685
Serotonin Receptor 2B (5-HT2B)330
Serotonin Receptor 2C (5-HT2C)56
Ion Channel Modulation

Table 2: Inhibitory Concentration of Racemic Nefopam on L-type Calcium Channels [7]

ActivityConcentration (µM)
50% Neuroprotection (IC50)47
Full Neuroprotection100
50% Inhibition of cGMP formation58
Full Inhibition of cGMP formation100
In Vivo Analgesic Activity

The superior analgesic efficacy of this compound has been demonstrated in various preclinical models of pain.

Table 3: Analgesic Potency of Nefopam Enantiomers in Mice [3]

TestRoute of AdministrationPotency Ranking
Hot-Plate TestIntraperitoneal, Intracerebroventricular, IntrathecalThis compound > (-)-Nefopam
Formalin TestIntraperitonealThis compound > (-)-Nefopam
Tail-Flick TestIntraperitonealWeak effect, but (+)-enantiomer more potent

Experimental Protocols

Chiral Resolution of Nefopam Enantiomers

A common method for resolving racemic nefopam is through diastereomeric salt formation using a chiral resolving agent, such as O,O'-dibenzoyl-L-tartaric acid.

Protocol: Resolution of Racemic Nefopam

  • Preparation of Free Base: Dissolve racemic nefopam hydrochloride in water and basify with a sodium hydroxide solution.

  • Extraction: Extract the resulting free base with an organic solvent (e.g., ethanol).

  • Salt Formation: To the solution of racemic nefopam free base in ethanol, add a solution of O,O'-dibenzoyl-L-tartaric acid in ethanol.

  • Crystallization: Allow the mixture to stir at room temperature to facilitate the crystallization of the diastereomeric salt. The this compound preferentially crystallizes with O,O'-dibenzoyl-L-tartaric acid.

  • Isolation: Collect the crystals by filtration, wash with cold ethanol, and dry under reduced pressure.

  • Liberation of Enantiomer: Treat the isolated diastereomeric salt with a base to liberate the enantiomerically enriched this compound free base.

Chiral Separation by Capillary Electrophoresis

Capillary electrophoresis (CE) is a high-efficiency technique for the analytical separation of enantiomers.

Protocol: Enantioseparation of Nefopam by CE [8]

  • Instrumentation: A capillary electrophoresis system equipped with a diode array detector.

  • Capillary: Fused-silica capillary.

  • Chiral Selector: A chiral selector is added to the background electrolyte (BGE). Sulfated-β-cyclodextrin is an effective chiral selector for nefopam.

  • Background Electrolyte (BGE): A buffer solution, for example, a mixture of Tris and borate at a controlled pH. For nefopam, a BGE containing 0.075% v/v of a supramolecular deep eutectic solvent of sulfated-β-cyclodextrin and citric acid can achieve baseline separation.[8]

  • Applied Voltage: A high voltage is applied across the capillary to drive the electrophoretic separation.

  • Detection: Detection is typically performed using UV absorbance at a specific wavelength.

In Vivo Analgesic Assays

The hot plate test is a model of thermal nociception used to evaluate the efficacy of centrally acting analgesics.[9]

Protocol: Hot Plate Test in Mice [10]

  • Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant level (e.g., 55 ± 0.5 °C).

  • Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Place each mouse individually on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Drug Administration: Administer the test compound (e.g., this compound, (-)-nefopam, or vehicle) via the desired route (e.g., intraperitoneal).

  • Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60 minutes), place the mice back on the hot plate and measure the response latency.

  • Data Analysis: The analgesic effect is expressed as the increase in latency time compared to the baseline or vehicle-treated group.

The formalin test is a model of persistent pain that has two distinct phases: an early, acute phase and a late, inflammatory phase.[4]

Protocol: Formalin Test in Mice [4][10]

  • Acclimation: Individually house mice in observation chambers for at least 30 minutes to acclimate.

  • Drug Administration: Administer the test compound or vehicle prior to the formalin injection.

  • Formalin Injection: Inject a dilute solution of formalin (e.g., 20 µL of a 1-5% solution) subcutaneously into the plantar surface of one hind paw.

  • Observation: Immediately after injection, observe the mouse and record the amount of time it spends licking or biting the injected paw.

  • Phases of Nociception:

    • Phase 1 (Early Phase): Typically the first 0-5 minutes post-injection, representing direct nociceptor activation.

    • Phase 2 (Late Phase): Typically begins around 15-20 minutes post-injection and can last for 20-40 minutes, reflecting inflammatory processes and central sensitization.

  • Data Analysis: The total time spent licking/biting in each phase is quantified and compared between treatment groups.

Signaling Pathways and Mechanism of Action

The analgesic effect of this compound is mediated by its influence on descending monoaminergic pain pathways and its direct effects on neuronal excitability.

Descending Monoaminergic Pain Modulation

By inhibiting the reuptake of serotonin and norepinephrine in the brainstem and spinal cord, this compound enhances the activity of descending inhibitory pathways that suppress the transmission of nociceptive signals from the periphery to the brain.

Descending_Pain_Modulation cluster_brainstem Brainstem (PAG, RVM, LC) cluster_spinal_cord Spinal Cord Dorsal Horn PAG Periaqueductal Gray (PAG) RVM Rostral Ventromedial Medulla (RVM) PAG->RVM LC Locus Coeruleus (LC) PAG->LC Presynaptic Presynaptic Terminal (Primary Afferent) RVM->Presynaptic 5-HT Interneuron Inhibitory Interneuron RVM->Interneuron 5-HT LC->Presynaptic NE LC->Interneuron NE Postsynaptic Postsynaptic Neuron (Projection Neuron) Presynaptic->Postsynaptic Glutamate, Substance P Brain Ascending Signal to Brain (Pain Perception) Postsynaptic->Brain Interneuron->Postsynaptic GABA/Glycine Nociceptive_Signal Nociceptive Signal (from Periphery) Nociceptive_Signal->Presynaptic Nefopam This compound Nefopam->RVM Inhibits 5-HT Reuptake Nefopam->LC Inhibits NE Reuptake

Caption: Descending monoaminergic pain modulation pathway enhanced by this compound.

Neuronal Excitability Modulation

This compound's blockade of voltage-gated sodium and calcium channels directly reduces the excitability of neurons involved in the pain pathway.

Neuronal_Excitability cluster_neuron Nociceptive Neuron Na_Channel Voltage-gated Na+ Channel Ca_Channel Voltage-gated Ca2+ Channel Na_Channel->Ca_Channel Vesicle_Release Neurotransmitter Release Ca_Channel->Vesicle_Release Pain_Signal Pain Signal Transmission Vesicle_Release->Pain_Signal Action_Potential Action Potential Propagation Action_Potential->Na_Channel Nefopam This compound Nefopam->Na_Channel Blocks Nefopam->Ca_Channel Blocks

Caption: Mechanism of neuronal excitability reduction by this compound.

Conclusion

The stereochemistry of nefopam is a determining factor in its analgesic activity, with the (+)-enantiomer being the primary contributor to its therapeutic effects. This stereoselectivity is evident in its interactions with monoamine transporters and its efficacy in preclinical pain models. A thorough understanding of the distinct pharmacological profiles of the nefopam enantiomers is crucial for the rational design and development of novel, non-opioid analgesics. Further research to delineate the precise binding affinities and ion channel inhibitory concentrations of the individual enantiomers will provide a more complete picture of this unique analgesic and may pave the way for the development of enantiomerically pure formulations with an optimized therapeutic index.

References

The Discovery and Development of Nefopam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

Nefopam, a centrally-acting, non-opioid analgesic, represents a unique therapeutic agent with a multifaceted mechanism of action. Developed in the 1960s, its journey from a potential muscle relaxant and antidepressant to a recognized analgesic has been marked by extensive pharmacological investigation. This technical guide provides a comprehensive overview of the discovery, development, and core pharmacology of Nefopam. It details the initial synthesis, preclinical and clinical evaluation, and elucidates its complex mechanism of action involving the inhibition of monoamine reuptake and modulation of ion channels and N-methyl-D-aspartate (NMDA) receptors. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering insights into the scientific foundation of Nefopam's therapeutic utility.

Discovery and Initial Development

Nefopam, a compound belonging to the benzoxazocine class, was first developed in the 1960s.[1] Initially known by the name fenazocine, it was structurally derived from orphenadrine and diphenhydramine.[1][2] The initial synthesis of Nefopam was carried out by the Rexall Drug and Chemical Company.[3] The seminal work on its synthesis is detailed in U.S. Patent 3,830,803.[3]

Early investigations into the pharmacological profile of fenazocine explored its potential as a muscle relaxant and an antidepressant.[1] However, subsequent studies revealed its potent analgesic properties, which then became the primary focus of its clinical development.[1]

Chemical Synthesis

The foundational synthesis of Nefopam, as described in U.S. Patent 3,830,803, involves a multi-step process starting from 2-(N-methylaminomethyl)benzhydrol.[3]

Experimental Protocol: Synthesis of 5-methyl-1-phenyl-1,3,4,6-tetrahydro-5H-benz[f]-2,5-oxazocin-4-one [3]

  • Starting Material: 2-(N-methylaminomethyl)benzhydrol.

  • Reaction: The starting material (5.0 g, 0.022 mole) is dissolved in a mixture of ether (50 ml) and pyridine (5 ml).

  • Acylation: The mixture is cooled in an ice bath, and chloroacetyl chloride (3.5 ml) is added dropwise with stirring.

  • Incubation: The reaction mixture is allowed to stand for 3 hours at room temperature.

  • Work-up: The mixture is then processed to isolate the intermediate product.

  • Cyclization: The intermediate is subsequently cyclized to form 5-methyl-1-phenyl-1,3,4,6-tetrahydro-5H-benz[f]-2,5-oxazocin-4-one.

  • Reduction: The resulting oxazocin-4-one (4.1 g, 0.016 mole) is added to lithium aluminum hydride (0.8 g, 0.021 mole) in tetrahydrofuran (75 ml).

  • Reflux: The mixture is refluxed for several hours.

  • Quenching and Isolation: After cooling, the reaction is quenched by the successive addition of water (0.8 ml), 15% sodium hydroxide solution (0.8 ml), and again water (2.4 ml). The final product, 5-methyl-1-phenyl-1,3,4,6-tetrahydro-5H-benz[f]-2,5-oxazocine (Nefopam), is then isolated.

Pharmacological Profile

Nefopam's analgesic effect is attributed to a complex interplay of mechanisms at the central nervous system level. Unlike traditional opioids or non-steroidal anti-inflammatory drugs (NSAIDs), Nefopam does not act on opioid receptors and lacks anti-inflammatory properties.[4] Its primary mechanisms of action include the inhibition of monoamine reuptake, modulation of voltage-gated ion channels, and interaction with the NMDA receptor system.[4][5][6]

Monoamine Reuptake Inhibition

Nefopam is a potent inhibitor of the reuptake of serotonin (5-HT), norepinephrine (NE), and to a lesser extent, dopamine (DA) in the synaptic cleft.[4] This action increases the concentration of these neurotransmitters, which are key components of the descending pain modulatory pathways.[7][8] The enhanced monoaminergic transmission is believed to contribute significantly to its analgesic effects.

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters [9]

  • Membrane Preparation: Cell membranes expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are prepared.

  • Radioligands: Specific radioligands for each transporter are used (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT).

  • Assay: Varying concentrations of Nefopam are incubated with the cell membranes and the respective radioligand.

  • Data Analysis: The concentration of Nefopam that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Table 1: Binding Affinities (Ki) of Nefopam for Monoamine Transporters

TransporterKi (nM)
SERT29
NET33
DAT531

Data sourced from BenchChem.[9]

Table 2: In Vitro Affinity (IC50) of Nefopam for Serotonergic Receptors

ReceptorIC50 (µM)
5-HT₂C1.4
5-HT₂A5.1
5-HT₃22.3
5-HT₁B41.7
5-HT₁A64.9

Data sourced from a study by Verleye et al.[10]

G Nefopam's Mechanism of Action: Monoamine Reuptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Nefopam Nefopam SERT SERT Nefopam->SERT Inhibits NET NET Nefopam->NET Inhibits DAT DAT Nefopam->DAT Inhibits 5HT_Receptor 5-HT Receptor NE_Receptor NE Receptor DA_Receptor DA Receptor Serotonin_vesicle Serotonin Vesicle Serotonin_vesicle->SERT Reuptake Norepinephrine_vesicle Norepinephrine Vesicle Norepinephrine_vesicle->NET Reuptake Dopamine_vesicle Dopamine Vesicle Dopamine_vesicle->DAT Reuptake Synaptic_Cleft Synaptic Cleft Analgesic_Effect Analgesic Effect 5HT_Receptor->Analgesic_Effect NE_Receptor->Analgesic_Effect DA_Receptor->Analgesic_Effect

Caption: Nefopam inhibits monoamine reuptake at the presynaptic terminal.

Ion Channel Modulation

Nefopam has been shown to interact with voltage-gated sodium and calcium channels.[4][6] By blocking these channels, Nefopam can reduce neuronal excitability and decrease the propagation of pain signals.[4] This action contributes to its overall analgesic effect and may be particularly relevant in neuropathic pain states.

Experimental Protocol: Whole-Cell Patch Clamp for Sodium Channel Activity

A generalized protocol involves:

  • Cell Culture: Use of a cell line expressing the voltage-gated sodium channel of interest (e.g., Nav1.7).

  • Electrophysiology Setup: A patch-clamp rig with an amplifier, micromanipulator, and data acquisition system.

  • Recording: Whole-cell voltage-clamp recordings are performed to measure sodium currents in response to voltage steps.

  • Drug Application: Nefopam is applied to the cells at various concentrations.

  • Data Analysis: The effect of Nefopam on the amplitude and kinetics of the sodium currents is analyzed to determine its inhibitory properties.

Experimental Protocol: Calcium Imaging Assay

A generalized protocol includes:

  • Cell Culture and Plating: Cells expressing the target calcium channels are cultured and plated in microplates.

  • Dye Loading: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is loaded into the cells.

  • Fluorescence Measurement: A fluorescence microplate reader is used to measure baseline fluorescence.

  • Compound Addition: Nefopam is added to the wells.

  • Data Analysis: The change in fluorescence intensity, indicating a change in intracellular calcium concentration, is measured to assess the inhibitory effect of Nefopam on calcium influx.

Table 3: Effect of Nefopam on Voltage-Sensitive Calcium Channels

ParameterValue
Concentration for 50% neuroprotection47 µM
Concentration for full neuroprotection100 µM
Reduction in BayK8644-induced Ca²⁺ increase73% at 100 µM
Concentration for 50% cGMP formation inhibition58 µM

Data from a study on NMDA-mediated excitotoxicity.[11]

NMDA Receptor Modulation

Nefopam also modulates the glutamatergic system, in part through its interaction with N-methyl-D-aspartate (NMDA) receptors.[5] While it does not directly bind to the primary agonist site, it is thought to indirectly antagonize NMDA receptor function, potentially by reducing glutamate release secondary to its effects on ion channels.[6][12] This action may contribute to its effectiveness in preventing central sensitization and hyperalgesia.

G Nefopam's Modulation of Neuronal Excitability Nefopam Nefopam Na_Channel Voltage-gated Sodium Channel Nefopam->Na_Channel Blocks Ca_Channel Voltage-gated Calcium Channel Nefopam->Ca_Channel Blocks Glutamate_Release Reduced Glutamate Release Na_Channel->Glutamate_Release Ca_Channel->Glutamate_Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Less Activation Neuronal_Excitability Decreased Neuronal Excitability NMDA_Receptor->Neuronal_Excitability Pain_Signal Reduced Pain Signal Transmission Neuronal_Excitability->Pain_Signal

Caption: Nefopam reduces neuronal excitability and pain signaling.

Preclinical and Clinical Efficacy

The analgesic efficacy of Nefopam has been demonstrated in a variety of preclinical pain models and confirmed in clinical trials for the management of moderate to severe pain.

Preclinical Studies

Acetic Acid-Induced Writhing Test: This model of visceral pain is commonly used to screen for analgesic activity.

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

  • Animals: Male ICR mice are typically used.

  • Drug Administration: Nefopam is administered intraperitoneally at various doses.

  • Induction of Writhing: 30 minutes after drug administration, a 0.6% solution of acetic acid is injected intraperitoneally.

  • Observation: The number of writhes (abdominal constrictions) is counted for a set period (e.g., 10 minutes), starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing compared to a control group is calculated to determine the ED50 (the dose that produces 50% of the maximal effect).

Formalin Test: This model allows for the assessment of analgesic effects on both acute, neurogenic pain (Phase 1) and persistent, inflammatory pain (Phase 2).

Experimental Protocol: Formalin Test in Mice

  • Animals: Male ICR mice are used.

  • Drug Administration: Nefopam is administered subcutaneously at various doses.

  • Induction of Pain: A 2.5% formalin solution is injected into the plantar surface of the hind paw.

  • Observation: The time spent licking the injected paw is recorded in two phases: Phase 1 (0-5 minutes post-injection) and Phase 2 (15-30 minutes post-injection).

  • Data Analysis: The analgesic effect is quantified by the reduction in licking time in each phase compared to a control group.

Table 4: Preclinical Analgesic Efficacy of Nefopam

Pain ModelSpeciesRoute of AdministrationED₅₀ (mg/kg)
Acetic Acid-Induced WrithingMouseIntraperitoneal1-30 (dose-dependent inhibition)
Formalin Test (Phase 1)MouseSubcutaneous1-10 (dose-dependent inhibition)
Formalin Test (Phase 2)MouseSubcutaneous1-10 (dose-dependent inhibition)
Norepinephrine Depletion AntagonismMouseNot specified12
Serotonin Depletion AntagonismMouseNot specified11

Data compiled from various preclinical studies.[10][13][14]

Clinical Trials

Clinical studies have evaluated the efficacy of Nefopam in various pain settings, particularly for the management of postoperative pain. These trials have generally demonstrated that Nefopam is an effective analgesic for moderate to severe pain.[15][16]

A systematic review of randomized controlled trials found that nefopam significantly reduces opioid consumption in postoperative patients by an average of 38%.[16] However, some studies in specific pain populations, such as cancer pain, have not shown a statistically significant reduction in pain scores compared to placebo, although a trend towards reduced opioid consumption was observed.[13]

Table 5: Summary of a Clinical Trial of Nefopam for Cancer Pain

ParameterNefopam Group (n=20)Placebo Group (n=20)p-value
Pain Reduction at 24h (% patients) 80%75%>0.05
Median Morphine Consumption at 48h (mg) 25.5370.499

Data from a randomized controlled study by Srisangkhap and colleagues.[13]

Conclusion

The discovery and development of Nefopam have provided a valuable non-opioid analgesic option for the management of moderate to severe pain. Its unique and complex mechanism of action, involving the inhibition of monoamine reuptake and modulation of key ion channels and receptors involved in pain transmission, distinguishes it from other classes of analgesics. This technical guide has provided a comprehensive overview of the key milestones in its history, from its initial synthesis to its established pharmacological profile and clinical utility. The detailed experimental protocols and summary data presented herein offer a valuable resource for researchers and clinicians seeking a deeper understanding of this important therapeutic agent. Further research into the nuanced aspects of its mechanism of action may yet unlock its full therapeutic potential.

References

Pharmacological Profile of (+)-Nefopam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

(+)-Nefopam, the dextrorotatory enantiomer of the benzoxazocine nefopam, is a potent, centrally acting, non-opioid analgesic. Its mechanism of action is multifaceted, primarily attributed to the inhibition of serotonin, norepinephrine, and dopamine reuptake, positioning it as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). Additionally, this compound modulates voltage-gated sodium and calcium channels, contributing to its antihyperalgesic and antinociceptive properties. This document provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinities, functional potencies, and detailed experimental methodologies for its characterization. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Nefopam has been utilized for the management of acute and chronic pain, distinguished by its non-opioid nature.[1] It is administered as a racemic mixture; however, preclinical studies have consistently demonstrated that the (+)-enantiomer is substantially more potent than its (-)-counterpart.[2] This guide focuses specifically on the pharmacological characteristics of the more active this compound enantiomer, providing a detailed technical resource for its scientific evaluation.

Mechanism of Action

The analgesic effects of this compound are primarily mediated through two key mechanisms:

  • Triple Monoamine Reuptake Inhibition: this compound non-selectively inhibits the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) by binding to their respective transporters (SERT, NET, and DAT).[1] This leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing descending inhibitory pain pathways.

  • Ion Channel Modulation: this compound blocks voltage-gated sodium channels (VGSCs) and modulates voltage-gated calcium channels (VGCCs).[1][3] This action reduces neuronal excitability and glutamate release, which are crucial processes in the transmission and sensitization of pain signals.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and functional inhibitory concentrations (IC50) of nefopam. While much of the publicly available data pertains to the racemic mixture, it is established that the (+)-enantiomer is the more pharmacologically active component.

Table 1: Monoamine Transporter Binding Affinities of Racemic Nefopam

TargetRadioligandKi (nM)Reference
Serotonin Transporter (SERT)[3H]Citalopram29[4]
Norepinephrine Transporter (NET)[3H]Nisoxetine33[4]
Dopamine Transporter (DAT)[3H]WIN 35,428531[4]

Table 2: Ion Channel and Receptor Functional Inhibition by Racemic Nefopam

Target/AssayIC50 (µM)Reference
Voltage-Sensitive Sodium Channels (VSSCs)27[5]
L-type Voltage-Sensitive Calcium Channel dependent Neuroprotection47[6]
Serotonin Receptor 5-HT2C1.4[7]
Serotonin Receptor 5-HT2A5.1[7]
Adrenergic Receptor α115.0[7]

Detailed Experimental Protocols

Radioligand Binding Assays for Monoamine Transporters

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for SERT, NET, and DAT.

Materials:

  • Cell Membranes: HEK293 cells stably expressing human SERT, NET, or DAT.

  • Radioligands: [3H]Citalopram (for SERT), [3H]Nisoxetine (for NET), [3H]WIN 35,428 (for DAT).

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: Fluoxetine (for SERT), Desipramine (for NET), GBR 12909 (for DAT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B).

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and homogenize in ice-cold assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Plate Setup: In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • Total Binding: Wells containing assay buffer, radioligand, and cell membranes.

  • Non-specific Binding: Wells containing assay buffer, radioligand, cell membranes, and a high concentration of the respective non-specific binding control.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the plate contents through the pre-soaked glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound by non-linear regression of the competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[8]

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_binding Binding & Filtration cluster_analysis Data Analysis prep1 HEK293 cells expressing hSERT, NET, or DAT prep2 Membrane Homogenization in Assay Buffer prep1->prep2 prep3 Protein Concentration Determination (BCA Assay) prep2->prep3 assay3 Add Cell Membranes prep3->assay3 assay1 Add Radioligand ([3H]Citalopram, [3H]Nisoxetine, or [3H]WIN 35,428) bind1 Incubate at Room Temperature (60-120 min) assay1->bind1 assay2 Add varying concentrations of This compound assay2->bind1 assay3->bind1 bind2 Rapid Filtration through Glass Fiber Filters bind1->bind2 bind3 Wash filters with ice-cold Assay Buffer bind2->bind3 analysis1 Scintillation Counting bind3->analysis1 analysis2 Calculate Specific Binding analysis1->analysis2 analysis3 Determine IC50 (Non-linear Regression) analysis2->analysis3 analysis4 Calculate Ki (Cheng-Prusoff Equation) analysis3->analysis4

Workflow for Radioligand Binding Assay.
Neurotransmitter Reuptake Assay

This protocol describes a functional assay to measure the inhibition of monoamine reuptake by this compound in synaptosomes or transfected cells.[9]

Materials:

  • Synaptosomes or Cells: Rat brain synaptosomes or HEK293 cells expressing hSERT, hNET, or hDAT.

  • Radiolabeled Neurotransmitters: [3H]Serotonin, [3H]Norepinephrine, or [3H]Dopamine.

  • Test Compound: this compound hydrochloride.

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Scintillation Counter.

Procedure:

  • Preparation: Prepare synaptosomes or plate cells in a 96-well plate.

  • Pre-incubation: Wash with KRH buffer and pre-incubate with varying concentrations of this compound or vehicle for 15-30 minutes at 37°C.[1]

  • Initiate Uptake: Add a fixed concentration of the respective radiolabeled neurotransmitter.

  • Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C.[1]

  • Termination: Stop the reuptake by rapidly washing the cells with ice-cold KRH buffer.

  • Lysis and Quantification: Lyse the cells and measure the radioactivity of the cell lysate using a scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter reuptake.

In Vivo Analgesia Models

The hot plate test is used to assess the central analgesic activity of a compound.[2]

Procedure:

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Acclimation: Acclimate mice to the testing room for at least 30 minutes.

  • Baseline: Determine the baseline latency for each mouse to a nociceptive response (paw licking or jumping) by placing it on the hot plate. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally).

  • Testing: At various time points after drug administration, place the mice back on the hot plate and record the latency to the nociceptive response.

  • Data Analysis: Compare the response latencies between the treated and control groups.

The formalin test is used to model both acute and inflammatory pain.[5]

Procedure:

  • Acclimation: Place mice in an observation chamber for at least 15-30 minutes to acclimate.

  • Drug Administration: Administer this compound or vehicle.

  • Formalin Injection: At the time of expected peak effect of the drug, inject a dilute formalin solution (e.g., 2%) into the plantar surface of one hind paw.

  • Observation: Observe the animals and record the total time spent licking the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection, representing neurogenic pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).[5]

  • Data Analysis: Compare the paw licking duration between the treated and control groups for both phases.

Signaling Pathways

Monoamine Reuptake Inhibition

The blockade of SERT, NET, and DAT by this compound increases the concentration of serotonin, norepinephrine, and dopamine in the synapse. This enhanced monoaminergic neurotransmission activates downstream signaling cascades, including the cyclic AMP (cAMP) - Protein Kinase A (PKA) - cAMP response element-binding protein (CREB) pathway, which is implicated in the therapeutic effects of antidepressants and analgesics.[10]

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron nefopam This compound sert SERT nefopam->sert Inhibits net NET nefopam->net Inhibits dat DAT nefopam->dat Inhibits serotonin_out Increased Serotonin sert->serotonin_out Leads to norepinephrine_out Increased Norepinephrine net->norepinephrine_out Leads to dopamine_out Increased Dopamine dat->dopamine_out Leads to serotonin_in Serotonin serotonin_in->sert Reuptake norepinephrine_in Norepinephrine norepinephrine_in->net Reuptake dopamine_in Dopamine dopamine_in->dat Reuptake receptors Postsynaptic Receptors serotonin_out->receptors norepinephrine_out->receptors dopamine_out->receptors g_protein G-Protein Activation receptors->g_protein ac Adenylate Cyclase g_protein->ac camp cAMP ac->camp pka PKA camp->pka creb CREB pka->creb gene_expression Gene Expression (Analgesia) creb->gene_expression

Monoamine Reuptake Inhibition Pathway.
Voltage-Gated Sodium Channel Modulation

By blocking VGSCs, this compound reduces the influx of sodium ions into neurons. This action stabilizes the neuronal membrane, making it less likely to depolarize and fire action potentials. The reduced neuronal excitability leads to a decrease in the release of excitatory neurotransmitters, such as glutamate, which are involved in pain signaling.

G cluster_membrane Neuronal Membrane cluster_cellular Cellular Effects nefopam This compound vgsc Voltage-Gated Sodium Channel nefopam->vgsc Blocks na_influx Na+ Influx vgsc->na_influx Allows depolarization Membrane Depolarization na_influx->depolarization action_potential Action Potential Firing depolarization->action_potential glutamate_release Glutamate Release action_potential->glutamate_release pain_signal Pain Signal Transmission glutamate_release->pain_signal

Voltage-Gated Sodium Channel Modulation.

Conclusion

This compound is a pharmacologically complex molecule with a unique dual mechanism of action involving the inhibition of monoamine reuptake and the modulation of key ion channels involved in neuronal excitability. This profile distinguishes it from traditional opioid and NSAID analgesics. The data and protocols presented in this guide provide a foundational resource for further research and development of this compound as a therapeutic agent for the management of pain. A thorough understanding of its pharmacological properties is essential for optimizing its clinical use and exploring its full therapeutic potential.

References

An In-Depth Technical Guide to (+)-Nefopam Receptor Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Nefopam is a centrally-acting, non-opioid analgesic with a multifaceted mechanism of action. Unlike traditional analgesics, its therapeutic effects are not mediated by opioid receptors. Instead, this compound's primary pharmacological activity stems from its ability to inhibit the reuptake of key monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—thereby increasing their synaptic concentrations. Additionally, it exhibits modulatory effects on voltage-gated sodium and calcium channels, which contributes to its analgesic profile by reducing neuronal hyperexcitability. This technical guide provides a comprehensive overview of the receptor binding affinity of this compound, presenting quantitative data in a structured format, detailing the experimental protocols for key binding assays, and visualizing the associated signaling pathways and experimental workflows.

Receptor Binding Affinity Profile of this compound

The analgesic and physiological effects of this compound are underpinned by its binding affinity to a range of molecular targets. The following tables summarize the quantitative data from various in vitro binding studies, providing a clear comparison of its potency at different transporters and ion channels.

Table 1: Monoamine Transporter Binding Affinity
TargetTest SystemRadioligandKᵢ (nM)IC₅₀ (nM)Reference(s)
Serotonin Transporter (SERT)Human[³H]Citalopram79-[1]
Norepinephrine Transporter (NET)Human[³H]Nisoxetine5-[1]
Dopamine Transporter (DAT)Human[³H]WIN 35,428>10,000531[1][2]
Table 2: Serotonin Receptor Subtype Binding Affinity
TargetTest SystemIC₅₀ (µM)Reference(s)
5-HT₂ₐ ReceptorNot Specified5.1[3]
5-HT₂ₒ ReceptorNot Specified1.4[3]
5-HT₃ ReceptorNot Specified22.3[3]
5-HT₁ₐ ReceptorNot Specified64.9[3]
5-HT₁ₒ ReceptorNot Specified41.7[3]
Table 3: Adrenergic and Dopaminergic Receptor Binding Affinity
TargetTest SystemIC₅₀ (µM)Reference(s)
α₁-Adrenergic ReceptorNot Specified15.0[3]
D₁ Dopamine ReceptorNot Specified100[3]
Table 4: Ion Channel Interactions
TargetInteractionTest SystemMethodObservationsReference(s)
Voltage-Sensitive Sodium Channels (VSSCs)InhibitionRat Brain Membranes[³H]Batrachotoxin binding assayDisplaced radioligand in the micromolar range[4]
L-type Voltage-Sensitive Calcium Channels (VSCCs)InhibitionCultured Cerebellar NeuronsBayK8644-induced calcium influxReduced intracellular calcium concentration and protected against NMDA-mediated excitotoxicity[5]

Experimental Protocols for Receptor Binding Assays

The determination of this compound's binding affinity relies on standardized in vitro radioligand binding assays. Below are detailed methodologies for the key experiments cited.

Monoamine Transporter Binding Assays (SERT, NET, DAT)

Objective: To determine the binding affinity of this compound for the serotonin, norepinephrine, and dopamine transporters.

Principle: A competitive radioligand binding assay is employed, where the ability of unlabeled this compound to displace a specific high-affinity radioligand from the transporter is measured. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the inhibitory constant (Kᵢ).

Materials:

  • Membrane Preparations: Commercially available or in-house prepared cell membranes from cell lines stably expressing the human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT) (e.g., HEK293 or CHO cells).[1]

  • Radioligands:

    • For SERT: [³H]Citalopram[1]

    • For NET: [³H]Nisoxetine[1][6]

    • For DAT: [³H]WIN 35,428[1][7]

  • Test Compound: this compound hydrochloride

  • Non-specific Binding Control:

    • For SERT: 10 µM Fluoxetine[1]

    • For NET: 10 µM Desipramine[1][6]

    • For DAT: 10 µM Cocaine[7]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[6]

  • Wash Buffer: Cold Assay Buffer.[6]

  • Scintillation Cocktail

  • 96-well microplates and glass fiber filter mats (e.g., Whatman GF/B or GF/C)

  • Cell harvester and Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Thaw frozen cell membrane aliquots on ice.

    • Dilute the membranes in the assay buffer to a final protein concentration of 20-40 µ g/well .[6]

  • Assay Setup:

    • In a 96-well microplate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations.

    • Total Binding: Add assay buffer.

    • Non-specific Binding: Add the respective non-specific binding control.

    • Competition: Add serial dilutions of this compound.

  • Reaction Incubation:

    • Add the diluted membrane preparation to each well.

    • Add the appropriate radioligand at a concentration near its Kₑ value (typically ~1 nM for [³H]Nisoxetine).[6]

    • Incubate the plate with gentle agitation (e.g., for 2-3 hours at 4°C for NET binding).[6]

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filter mats using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]

  • Quantification:

    • Dry the filter mats.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[6]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

Voltage-Gated Sodium Channel (VSSC) Binding Assay

Objective: To assess the interaction of this compound with voltage-gated sodium channels.

Principle: This assay measures the ability of this compound to displace a radiolabeled ligand that binds to a specific site on the VSSC, such as [³H]batrachotoxin.

Materials:

  • Membrane Preparation: Rat brain membrane preparations.[4]

  • Radioligand: [³H]Batrachotoxin.[4]

  • Test Compound: this compound hydrochloride

  • Assay Buffer and other reagents as per established protocols for [³H]batrachotoxin binding.

Procedure:

  • Membrane Preparation: Prepare synaptosomal membranes from rat brain tissue.

  • Binding Reaction: Incubate the membrane preparation with [³H]batrachotoxin in the presence and absence of varying concentrations of this compound.

  • Filtration and Quantification: Separate bound and free radioligand by rapid filtration and measure the radioactivity of the filter-bound fraction.

  • Data Analysis: Determine the concentration of this compound required to inhibit the specific binding of [³H]batrachotoxin.

L-type Voltage-Gated Calcium Channel (VSCC) Functional Assay

Objective: To evaluate the inhibitory effect of this compound on L-type VSCC function.

Principle: This is a functional assay that measures the ability of this compound to inhibit the influx of calcium through L-type VSCCs, which is induced by a specific agonist like BayK8644. The resulting neuroprotective effect against NMDA-mediated excitotoxicity is then quantified.[5]

Materials:

  • Cell Culture: Primary cultures of cerebellar neurons.[5]

  • L-type VSCC Agonist: BayK8644.[5]

  • Excitotoxic Agent: N-methyl-D-aspartate (NMDA).[5]

  • Test Compound: this compound hydrochloride

  • Calcium Imaging Dyes or Viability Assay Reagents (e.g., MTT assay)

Procedure:

  • Cell Culture: Culture primary cerebellar neurons until mature.

  • Pre-treatment: Pre-incubate the neuronal cultures with a range of concentrations of this compound.

  • Channel Activation and Excitotoxicity Induction: Stimulate the cells with BayK8644 to open L-type VSCCs, leading to glutamate release and subsequent NMDA receptor activation and excitotoxicity.[5]

  • Measurement:

    • Measure the intracellular calcium concentration using calcium-sensitive fluorescent dyes.

    • Assess neuronal viability using a standard method like the MTT assay to quantify the neuroprotective effect of this compound.[5]

  • Data Analysis: Determine the concentration of this compound that provides 50% protection against NMDA-mediated neurotoxicity (EC₅₀).[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound and the general workflow of the experimental procedures described.

cluster_0 Radioligand Binding Assay Workflow prep Membrane Preparation setup Assay Setup (Total, NSB, Competition) prep->setup incubate Incubation with Radioligand & Nefopam setup->incubate filter Filtration & Washing incubate->filter quantify Scintillation Counting filter->quantify analyze Data Analysis (IC50, Ki) quantify->analyze

General workflow for a competitive radioligand binding assay.

cluster_1 Presynaptic Terminal cluster_2 Synaptic Cleft cluster_3 Postsynaptic Neuron nefopam This compound sert SERT nefopam->sert Inhibits net NET nefopam->net Inhibits dat DAT nefopam->dat Inhibits serotonin_reuptake Serotonin Reuptake sert->serotonin_reuptake norepinephrine_reuptake Norepinephrine Reuptake net->norepinephrine_reuptake dopamine_reuptake Dopamine Reuptake dat->dopamine_reuptake serotonin_inc Increased Synaptic Serotonin norepinephrine_inc Increased Synaptic Norepinephrine dopamine_inc Increased Synaptic Dopamine postsynaptic_receptors Postsynaptic Receptors serotonin_inc->postsynaptic_receptors norepinephrine_inc->postsynaptic_receptors dopamine_inc->postsynaptic_receptors downstream_signaling Modulation of Downstream Signaling postsynaptic_receptors->downstream_signaling analgesia Analgesic Effect downstream_signaling->analgesia

This compound's mechanism of monoamine reuptake inhibition.

cluster_0 Neuronal Membrane cluster_1 Cellular Effects cluster_2 Therapeutic Outcome nefopam This compound vssc Voltage-Sensitive Sodium Channels nefopam->vssc Blocks vscc Voltage-Sensitive Calcium Channels nefopam->vscc Blocks na_influx Reduced Na⁺ Influx ca_influx Reduced Ca²⁺ Influx neuronal_excitability Decreased Neuronal Excitability na_influx->neuronal_excitability glutamate_release Reduced Glutamate Release ca_influx->glutamate_release analgesia Analgesia neuronal_excitability->analgesia glutamate_release->analgesia

Mechanism of this compound's action on ion channels.

Conclusion

The binding affinity profile of this compound reveals a complex mechanism of action centered on the inhibition of monoamine reuptake and the modulation of key ion channels involved in neuronal excitability. Its potent inhibition of norepinephrine and serotonin transporters, coupled with its effects on sodium and calcium channels, provides a strong rationale for its efficacy as a non-opioid analgesic. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the pharmacology of this compound and similar compounds. Further studies to elucidate the precise downstream signaling cascades and the interplay between its various mechanisms of action will continue to enhance our understanding of this unique analgesic agent and may open new avenues for the development of novel pain therapeutics.

References

Unraveling the Analgesic Mechanisms of (+)-Nefopam: A Technical Guide to its Molecular Targets in Pain Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

IVY, USA – December 16, 2025 – This technical whitepaper provides an in-depth analysis of the molecular mechanisms underlying the analgesic properties of (+)-Nefopam, a non-opioid, centrally acting analgesic. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of Nefopam's interactions with key targets in pain signaling pathways, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.

Nefopam, a benzoxazocine derivative, offers a unique analgesic profile, distinct from opioids and non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its efficacy in managing acute and chronic pain stems from a multimodal mechanism of action, primarily involving the inhibition of monoamine reuptake and the modulation of voltage-gated ion channels.[2][3] This document synthesizes current research to elucidate these complex interactions.

Core Molecular Targets and Quantitative Affinities

The analgesic effect of this compound is attributed to its interaction with several key molecular targets. The primary mechanisms are the inhibition of monoamine transporters and the blockade of voltage-gated sodium and calcium channels.[3][4]

Monoamine Transporter Inhibition

This compound acts as a triple reuptake inhibitor, increasing the synaptic concentrations of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[3][5] This enhancement of monoaminergic neurotransmission is believed to activate descending inhibitory pain pathways, a mechanism shared with some antidepressant medications used for pain management.[2][6] The binding affinities for these transporters are summarized in Table 1.

TargetBinding Affinity (Kᵢ, nM)Reference
Serotonin Transporter (SERT)29[5][7]
Norepinephrine Transporter (NET)33[5][7]
Dopamine Transporter (DAT)531[5][7]
Serotonin Receptor 2C (5-HT₂C)56[5]
Serotonin Receptor 2B (5-HT₂B)330[5]
Serotonin Receptor 2A (5-HT₂A)1,685[5]

A lower Kᵢ value indicates a higher binding affinity.

In addition to direct transporter inhibition, this compound also demonstrates affinity for several serotonin receptor subtypes, which may contribute to its overall pharmacological profile.[8]

TargetInhibition Concentration (IC₅₀, µM)Reference
Serotonin Receptor 2C (5-HT₂C)1.4[8]
Serotonin Receptor 2A (5-HT₂A)5.1[8]
Adrenergic Alpha-1 Receptor (α₁)15.0[8]
Serotonin Receptor 3 (5-HT₃)22.3[8]
Serotonin Receptor 1B (5-HT₁B)41.7[8]
Serotonin Receptor 1A (5-HT₁A)64.9[8]
Dopaminergic D1 Receptor100[8]

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

Voltage-Gated Ion Channel Modulation

A critical component of Nefopam's mechanism is its ability to modulate voltage-gated sodium and calcium channels, thereby reducing neuronal excitability and the propagation of pain signals.[3][9]

Voltage-Gated Sodium Channels (VGSCs): Nefopam blocks VGSCs, which leads to a reduction in glutamate release at the presynaptic level and a decrease in neuronal excitability postsynaptically.[4][9] This action is similar to that of some anticonvulsant drugs also used in the management of neuropathic pain.[5]

Voltage-Gated Calcium Channels (VGCCs): Nefopam inhibits calcium influx through L-type voltage-sensitive calcium channels.[10] This action is concentration-dependent and contributes to its neuroprotective effects by preventing N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity.[10] The inhibition of calcium influx also leads to a reduction in the formation of cyclic guanosine monophosphate (cGMP), a second messenger involved in pain signaling.[6][10]

EffectNefopam Concentration (µM)ResultReference
Neuroprotection (NMDA-mediated)4750% protection[10]
Neuroprotection (NMDA-mediated)100Full protection[10]
cGMP Formation Inhibition5850% inhibition[10]
cGMP Formation Inhibition100Full inhibition[10]

This dual action on monoamine reuptake and ion channels provides a synergistic approach to pain management, targeting both the descending inhibitory and ascending excitatory pain pathways.

Signaling Pathways and Mechanisms of Action

The analgesic effects of this compound are a result of its influence on multiple signaling pathways. The following diagrams illustrate the key mechanisms.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Nefopam Nefopam SERT SERT Nefopam->SERT Inhibits NET NET Nefopam->NET Inhibits DAT DAT Nefopam->DAT Inhibits Increased_5HT Increased 5-HT Increased_NE Increased NE Increased_DA Increased DA Serotonin 5-HT Serotonin->SERT Reuptake Norepinephrine NE Norepinephrine->NET Reuptake Dopamine DA Dopamine->DAT Reuptake Descending_Inhibition Activation of Descending Inhibitory Pathways Increased_5HT->Descending_Inhibition Increased_NE->Descending_Inhibition Increased_DA->Descending_Inhibition Analgesia Analgesia Descending_Inhibition->Analgesia

Caption: Nefopam's inhibition of monoamine reuptake.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Nefopam Nefopam VGSC Voltage-Gated Na+ Channel Nefopam->VGSC Blocks VGCC Voltage-Gated Ca2+ Channel Nefopam->VGCC Inhibits VGSC->VGCC Depolarization Activates Glutamate_Vesicle Glutamate Vesicles VGCC->Glutamate_Vesicle Ca2+ Influx Triggers Fusion Reduced_Glutamate_Release Reduced Glutamate Release Glutamate_Vesicle->Reduced_Glutamate_Release NMDA_Receptor NMDA Receptor Reduced_Glutamate_Release->NMDA_Receptor Less Activation Reduced_Excitability Reduced Neuronal Excitability NMDA_Receptor->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia

Caption: Nefopam's modulation of ion channels and glutamatergic transmission.

Detailed Experimental Protocols

The characterization of this compound's molecular targets relies on a variety of established in vitro and in vivo assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Kᵢ) of a compound for a specific transporter.

prep 1. Membrane Preparation - Homogenize cells/tissue expressing target transporter. - Centrifuge to isolate membrane fraction. assay_setup 2. Assay Setup (96-well plate) - Total Binding: Membranes + Radioligand - Non-specific Binding: Membranes + Radioligand + Excess Unlabeled Ligand - Test Compound: Membranes + Radioligand + Nefopam (serial dilutions) prep->assay_setup incubation 3. Incubation - Incubate at a specific temperature to reach equilibrium (e.g., 60-120 min). assay_setup->incubation filtration 4. Filtration & Washing - Rapidly filter through glass fiber filters to separate bound and free radioligand. - Wash filters with ice-cold buffer. incubation->filtration detection 5. Detection - Measure radioactivity on filters using a scintillation counter. filtration->detection analysis 6. Data Analysis - Calculate specific binding. - Determine IC₅₀ from concentration-response curves. - Calculate Kᵢ using the Cheng-Prusoff equation. detection->analysis

Caption: Workflow for a radioligand binding assay.

Procedure:

  • Membrane Preparation: Cell membranes from cell lines stably expressing human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are prepared by homogenization and centrifugation.[3]

  • Assay Incubation: In a 96-well plate, membrane preparations are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of this compound.[8] Wells for total binding (radioligand only) and non-specific binding (radioligand plus an excess of a known inhibitor) are included.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of specific radioligand binding (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis

This technique measures the flow of ions through channels in the cell membrane, allowing for the characterization of channel blockade by a compound.

Procedure:

  • Cell Preparation: Neurons or cells expressing the voltage-gated ion channel of interest (e.g., Naᵥ1.7, Caᵥ1.2) are cultured on coverslips.

  • Pipette Preparation: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular ionic composition.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal.

  • Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch, allowing for electrical access to the entire cell.

  • Voltage Clamp: The membrane potential is held at a specific voltage by the amplifier. Voltage steps are applied to activate the ion channels.

  • Current Recording: The amplifier measures the current required to maintain the clamp potential, which is equal and opposite to the current flowing through the ion channels.

  • Drug Application: this compound is applied to the bath solution, and changes in the recorded currents are measured to determine the extent and characteristics of channel block.

In Vivo Analgesic Activity Assays

1. Acetic Acid-Induced Writhing Test: This model assesses visceral pain.

Procedure:

  • Animal Acclimation: Mice are acclimated to the testing environment.

  • Drug Administration: Animals are pre-treated with this compound or a vehicle control at various doses.

  • Induction of Writhing: A dilute solution of acetic acid is injected intraperitoneally to induce a characteristic stretching and writhing behavior.[11][12]

  • Observation: The number of writhes is counted for a specific period (e.g., 10-20 minutes) following the acetic acid injection.[11]

  • Analysis: The analgesic effect is quantified as the percentage of inhibition of writhing in the drug-treated groups compared to the vehicle control group.

2. Formalin Test: This model assesses both acute nociceptive and persistent inflammatory pain.

Procedure:

  • Animal Acclimation: Rodents are placed in an observation chamber to acclimate.

  • Drug Administration: Animals receive this compound or a vehicle control prior to the formalin injection.

  • Formalin Injection: A dilute solution of formalin is injected into the plantar surface of one hind paw.[2]

  • Behavioral Scoring: The time the animal spends licking or flinching the injected paw is recorded. The response occurs in two phases: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-40 minutes).[5]

  • Analysis: The analgesic effect of this compound is determined by its ability to reduce the licking/flinching time in either or both phases compared to the control group.

Conclusion

This compound's analgesic efficacy is derived from its multifaceted interaction with the central nervous system. Its ability to simultaneously enhance descending inhibitory pathways through monoamine reuptake inhibition and suppress ascending pain signals via the blockade of voltage-gated sodium and calcium channels provides a robust mechanism for pain relief. This dual action underscores its potential as a valuable non-opioid analgesic for a range of pain conditions. Further research into the precise contribution of each molecular target and the downstream signaling cascades will continue to refine our understanding of this unique compound and inform the development of novel, targeted pain therapeutics.

References

An In-depth Technical Guide to the Synthesis of (+)-Nefopam Structural Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Nefopam is a centrally acting, non-opioid analgesic that occupies a unique position in the landscape of pain management.[1] Structurally a benzoxazocine, it is distinct from other analgesic classes.[2] Its mechanism of action is not fully understood but is believed to involve the inhibition of serotonin, norepinephrine, and dopamine reuptake.[3] The development of structural analogues and derivatives of this compound is a promising avenue for the discovery of novel therapeutic agents with potentially improved efficacy, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the core synthetic strategies, detailed experimental protocols, and quantitative structure-activity relationship data for key this compound analogues.

Core Synthetic Strategies

The synthesis of the nefopam scaffold and its derivatives primarily revolves around the construction of the central benzoxazocine ring system. Several key strategies have been developed, often starting from readily available precursors like o-benzoylbenzoic acid or phthalic anhydride.[2][4]

A prevalent synthetic route commences with o-benzoylbenzoic acid, which undergoes a series of transformations including acylation, amidation, reduction, and cyclization to yield the core nefopam structure.[5] Another innovative approach utilizes a one-pot cascade reaction starting from functionalized Hagemann's esters, offering an efficient route to diverse nefopam analogues.

Modifications to the core structure, particularly at the nitrogen atom of the benzoxazocine ring, have been a key focus for developing analogues with altered pharmacological properties. These modifications include the introduction of N-alkyl-guanidine and N-alkyl-ester moieties, which have been shown to modulate the analgesic activity and central nervous system penetration of the parent compound.[4]

Key Synthetic Intermediates

The synthesis of many nefopam analogues proceeds through crucial intermediates such as nor-nefopam (where the N-methyl group is replaced by a hydrogen) and N-cyano-nor-nefopam . Nor-nefopam serves as a versatile precursor for the introduction of various functional groups at the nitrogen atom. N-cyano-nor-nefopam, synthesized via the von Braun reaction using cyanogen bromide, is a key intermediate for the preparation of guanidine analogues.[4][6][7]

Data Presentation: Quantitative Analysis of Nefopam Analogues

The following tables summarize the synthetic yields and biological activities of key nefopam analogues.

CompoundAnalogue TypeStarting MaterialKey ReagentsYield (%)Reference
This compound -o-Benzoylbenzoic acidSOCl₂, N-methylethanolamine, LiAlH₄, p-TsOHNot specified[5]
Nor-nefopam N-demethylatedThis compoundCyanogen bromide, then hydrolysisNot specified[8]
N-Cyano-nor-nefopam N-cyanoThis compoundCyanogen bromide79[8]
Analogue 1 N-alkyl-guanidineN-cyano-nor-nefopamN-Boc-S-methylisothiourea, TFA29 (as base)[8]
Analogue 2 N-alkyl-esterNor-nefopamMethyl chlorooxoacetate, Et₃NNot specified[8]
CompoundNoradrenaline Reuptake Inhibition (IC₅₀, µM)α₁-Adrenoceptor Antagonist ActivityReference
This compound Potent inhibitorPresent at higher concentrations[8]
Analogue 1 (Guanidine) Less potent than NefopamPresent[8]
Analogue 2 (Ester) ActiveNot observed[8]

Experimental Protocols

Synthesis of N-Cyano-nor-nefopam (von Braun Reaction)

This protocol describes the demethylation of this compound to form the N-cyano intermediate, a crucial step for the synthesis of guanidine analogues.[4][6][7]

Materials:

  • This compound

  • Cyanogen bromide (BrCN)

  • Anhydrous chloroform (CHCl₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Nitrogen gas

Procedure:

  • A solution of this compound in anhydrous chloroform is prepared under a nitrogen atmosphere.

  • An excess of anhydrous potassium carbonate is added to the solution.

  • A solution of cyanogen bromide in anhydrous chloroform is added dropwise to the stirring mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction mixture is filtered to remove potassium carbonate.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield N-cyano-nor-nefopam.[8]

Synthesis of N-Alkyl-Guanidine Analogue from N-Cyano-nor-nefopam

This protocol outlines the conversion of the N-cyano intermediate to a protected guanidine derivative, followed by deprotection.

Materials:

  • N-Cyano-nor-nefopam

  • N-Boc-S-methylisothiourea hydrochloride

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of N-cyano-nor-nefopam in anhydrous DCM, triethylamine is added, followed by N-Boc-S-methylisothiourea hydrochloride.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried, and concentrated.

  • The crude N-Boc protected guanidine is purified by chromatography.

  • The purified intermediate is dissolved in DCM, and trifluoroacetic acid is added.

  • The solution is stirred at room temperature to effect deprotection.

  • The solvent and excess TFA are removed under reduced pressure.

  • The residue is taken up in a suitable solvent and washed with a basic aqueous solution to neutralize the acid.

  • The organic layer is dried and concentrated to yield the N-alkyl-guanidine analogue, which can be further purified if necessary.[8]

Synthesis of N-Alkyl-Ester Analogue from Nor-nefopam

This protocol describes the esterification of nor-nefopam.

Materials:

  • Nor-nefopam

  • Methyl chlorooxoacetate

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Nor-nefopam is dissolved in anhydrous DCM, and triethylamine is added.

  • The solution is cooled in an ice bath, and methyl chlorooxoacetate is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred until completion.

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography to yield the N-alkyl-ester analogue.[8]

Noradrenaline Reuptake Inhibition Assay (Rat Vas Deferens)

This protocol outlines a functional assay to determine the inhibitory effect of nefopam analogues on noradrenaline reuptake in an isolated tissue preparation.[9][10]

Materials:

  • Male Wistar rats

  • Krebs-Henseleit solution

  • Noradrenaline (NA)

  • Test compounds (Nefopam analogues)

  • Isolated organ bath system

Procedure:

  • The vasa deferentia are dissected from male Wistar rats and mounted in isolated organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • The tissues are allowed to equilibrate under a resting tension.

  • Cumulative concentration-response curves to noradrenaline are constructed by adding increasing concentrations of NA to the organ bath and recording the contractile responses.

  • The tissues are then washed and incubated with a specific concentration of the test compound for a predetermined period.

  • A second cumulative concentration-response curve to noradrenaline is then obtained in the presence of the test compound.

  • The potency of the test compound as a noradrenaline reuptake inhibitor is determined by the leftward shift of the noradrenaline concentration-response curve. The IC₅₀ value is calculated from the concentration of the analogue that produces a 50% inhibition of the maximal response to the agonist.[8]

Visualizations

G cluster_0 Synthesis of N-Cyano-nor-nefopam Nefopam Nefopam Reaction_Vessel_1 von Braun Reaction Nefopam->Reaction_Vessel_1 in CHCl3 BrCN BrCN BrCN->Reaction_Vessel_1 K2CO3 K2CO3 K2CO3->Reaction_Vessel_1 N-Cyano-nor-nefopam N-Cyano-nor-nefopam Reaction_Vessel_1->N-Cyano-nor-nefopam Yield: 79%

Caption: Synthetic workflow for N-Cyano-nor-nefopam via the von Braun reaction.

G cluster_1 Synthesis of N-Alkyl-Guanidine Analogue N-Cyano-nor-nefopam N-Cyano-nor-nefopam Reaction_Vessel_2 Guanidinylation N-Cyano-nor-nefopam->Reaction_Vessel_2 in DCM N-Boc-S-methylisothiourea N-Boc-S-methylisothiourea N-Boc-S-methylisothiourea->Reaction_Vessel_2 Et3N Et3N Et3N->Reaction_Vessel_2 TFA TFA Reaction_Vessel_3 Deprotection TFA->Reaction_Vessel_3 N-Boc-Guanidine N-Boc-Guanidine N-Boc-Guanidine->Reaction_Vessel_3 in DCM Guanidine Analogue Guanidine Analogue Reaction_Vessel_2->N-Boc-Guanidine Reaction_Vessel_3->Guanidine Analogue

Caption: Two-step synthesis of the N-Alkyl-Guanidine analogue.

G cluster_2 Noradrenaline Reuptake Inhibition Assay Workflow Isolate_Tissue Isolate Rat Vas Deferens Mount_Tissue Mount in Organ Bath Isolate_Tissue->Mount_Tissue Equilibrate Equilibrate Tissue Mount_Tissue->Equilibrate NA_Curve_1 Construct Baseline NA Curve Equilibrate->NA_Curve_1 Incubate Incubate with Test Compound NA_Curve_1->Incubate NA_Curve_2 Construct NA Curve with Compound Incubate->NA_Curve_2 Analyze Analyze Curve Shift (Calculate IC50) NA_Curve_2->Analyze

Caption: Experimental workflow for the noradrenaline reuptake inhibition assay.

References

Methodological & Application

Chiral HPLC Method for the Quantification of (+)-Nefopam in Human Plasma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nefopam is a centrally-acting, non-opioid analgesic used for the relief of moderate to severe pain. It is a chiral molecule and is administered as a racemic mixture of its two enantiomers, (+)-Nefopam and (-)-Nefopam. Pharmacokinetic and pharmacodynamic studies have indicated that the enantiomers may exhibit different pharmacological profiles. Therefore, a reliable and validated analytical method for the stereoselective quantification of each enantiomer in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides a detailed application note and protocol for the quantification of this compound in human plasma using a chiral High-Performance Liquid Chromatography (HPLC) method coupled with mass spectrometric (MS) detection, based on established methodologies.

Principle

This method utilizes a chiral stationary phase (CSP) to achieve chromatographic separation of the (+)- and (-)-enantiomers of Nefopam. Plasma samples are first processed to remove proteins and other interfering substances. The extracted analytes are then injected into the HPLC system. The enantiomers are separated on the chiral column and detected by a mass spectrometer, which provides high selectivity and sensitivity for accurate quantification.

Experimental Protocols

Materials and Reagents
  • This compound and (-)-Nefopam reference standards

  • Internal Standard (IS) (e.g., a structurally similar chiral compound)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or ammonium acetate (for mobile phase preparation)

  • Human plasma (drug-free)

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Chiral HPLC column (e.g., a polysaccharide-based chiral stationary phase)

  • Mass spectrometer (e.g., a triple quadrupole mass spectrometer)

  • Autosampler

  • Data acquisition and processing software

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 500 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution.

  • Vortex the sample for 30 seconds.

  • Add 2.5 mL of an appropriate organic solvent (e.g., a mixture of hexane and isoamyl alcohol).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.

Chromatographic Conditions
ParameterCondition
HPLC Column Chiral Stationary Phase Column
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (gradient or isocratic elution)
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Autosampler Temp 4°C
Mass Spectrometric Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Specific precursor-to-product ion transitions for this compound and the IS
Source Temperature 500°C
Ion Spray Voltage 5500 V

Method Validation

A full validation of this method should be performed according to the guidelines of regulatory agencies such as the US Food and Drug Administration (FDA) or the European Medicines Agency (EMA). The validation should assess the following parameters for this compound:

Data Presentation

Table 1: Method Validation Summary for this compound

Validation ParameterResult
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) Within ±15%
Recovery Consistent and reproducible
Stability (Freeze-thaw, Short-term, Long-term) Stable

Experimental Workflow and Logical Relationships

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chiral Column Separation Injection->Separation Detection MS/MS Detection Separation->Detection Quantification Quantification of this compound Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the quantification of this compound in plasma.

Signaling Pathways (Illustrative)

While Nefopam's mechanism of action is not fully elucidated, it is known to inhibit the reuptake of serotonin, norepinephrine, and dopamine. The following diagram illustrates this general pathway.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Serotonin, Norepinephrine, Dopamine) Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release Transporter Reuptake Transporters (SERT, NET, DAT) Receptor Postsynaptic Receptors Nefopam This compound Nefopam->Transporter Inhibition Synaptic_Cleft->Transporter Reuptake Synaptic_Cleft->Receptor Binding

Caption: Inhibition of neurotransmitter reuptake by this compound.

Conclusion

The described chiral HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. Proper validation is essential to ensure the accuracy and precision of the results, which are critical for the successful application of this method in clinical and research settings. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of Nefopam enantiomers.

Application Notes and Protocols for In Vivo Analgesic Models for Testing (+)-Nefopam

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Nefopam is a centrally-acting, non-opioid analgesic that has demonstrated efficacy in various pain models.[1][2] Its unique mechanism of action, which involves the inhibition of serotonin, norepinephrine, and dopamine reuptake, as well as modulation of voltage-gated sodium and calcium channels, distinguishes it from traditional analgesics like opioids and non-steroidal anti-inflammatory drugs (NSAIDs).[2][3][4] These application notes provide detailed protocols for commonly used in vivo analgesic models to evaluate the efficacy of this compound and similar centrally acting analgesic compounds.

Mechanism of Action of this compound

This compound exerts its analgesic effects through a multi-modal mechanism primarily within the central nervous system. It inhibits the reuptake of key monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—in the synaptic cleft, thereby enhancing their descending inhibitory pain pathways.[2][3][5] Additionally, this compound blocks voltage-gated sodium and calcium channels, which reduces neuronal excitability and the propagation of pain signals.[3][4] This dual action on both neurotransmitter levels and ion channel activity contributes to its effectiveness in managing acute and chronic pain.[1][3]

Nefopam_Mechanism cluster_pre_synaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Postsynaptic Neuron Nefopam This compound Reuptake_Transporter Monoamine Reuptake Transporters (SERT, NET, DAT) Nefopam->Reuptake_Transporter Inhibits Na_Channel_Pre Voltage-Gated Na+ Channel Nefopam->Na_Channel_Pre Blocks Ca_Channel_Pre Voltage-Gated Ca2+ Channel Nefopam->Ca_Channel_Pre Blocks Monoamines Monoamines (5-HT, NE, DA) Reuptake_Transporter->Monoamines Reduces Reuptake Signal_Propagation Pain Signal Propagation Na_Channel_Pre->Signal_Propagation Reduces Excitability Ca_Channel_Pre->Signal_Propagation Reduces Excitability Postsynaptic_Receptor Postsynaptic Receptors Monoamines->Postsynaptic_Receptor Activates Postsynaptic_Receptor->Signal_Propagation Modulates (Inhibits)

Caption: Signaling pathway of this compound's analgesic action.

Data Presentation

The following tables summarize quantitative data from preclinical studies evaluating this compound in various analgesic models.

Table 1: Acetic Acid-Induced Writhing Test in Mice

Treatment GroupDose (mg/kg)Mean Number of Writhing Responses (± SEM)% Inhibition
Saline Control-21.4 ± 2.26-
Nefopam (N)3.516.1 ± 1.6124.8%
Acetaminophen (A)6025.1 ± 1.49-17.3%
N + A3.5 + 606.0 ± 1.0572.0%
N + A1.75 + 30-Dose-dependent antinociception observed[6]
N + A7.0 + 1201.0 ± 0.5095.3%

Data extracted from a study investigating the combined analgesic effects of Nefopam and Acetaminophen.[6]

Table 2: Hot Plate Test in Mice

Treatment GroupDose (mg/kg)Area Under the Curve (AUC) of Hot Plate Latency (± SEM)
Nefopam (N)7.0632.12 ± 62.38
N + Acetaminophen (A)7.0 + 1201156.95 ± 199.30

Data reflects the cumulative antinociceptive effect over a 60-minute observation period.[6][7]

Table 3: Tail-Flick Test in Rats

Treatment GroupDose (mg/kg)Peak Analgesic EffectNotes
Nefopam (N)2.5Significant effect at 30 min (P<0.01)[7]-
Nefopam (N)5.0Sustained analgesic effect, significant at 30, 45, 60, and 75 min[7]-
N + Acetaminophen (A)5.0 + 84Greater analgesic effect compared to Nefopam alone[6][7]Peak effect at 30 min, significant throughout the 75 min observation period.[7]
Nefopam Loaded Microspheres~18.12 (ED50)Significantly alleviated thermal hyperalgesia for up to 24 hours.[8]Sustained release formulation.

Experimental Protocols

Detailed methodologies for key in vivo analgesic models are provided below.

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripherally acting analgesics by inducing visceral pain.[9] The intraperitoneal injection of acetic acid causes irritation and the release of inflammatory mediators, leading to a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[9][10]

Protocol:

  • Animals: Male or female mice (e.g., Swiss albino) weighing 20-30g are typically used.[9]

  • Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-10 per group), including a control group (vehicle), a positive control group (e.g., diclofenac sodium 5 mg/kg), and test groups receiving different doses of this compound.[11][12]

  • Drug Administration: Administer the test compound, positive control, or vehicle via the desired route (e.g., intraperitoneally or orally) 30-60 minutes before the induction of writhing.[12]

  • Induction of Writhing: Inject 0.6-1% acetic acid solution intraperitoneally (typically 10 mL/kg body weight).[9][11]

  • Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber.[9]

  • Data Collection: Start counting the number of writhes 5 minutes after the acetic acid injection and continue for a period of 10-20 minutes.[9][11] A writhe is characterized by the contraction of the abdominal muscles accompanied by the stretching of the hind limbs.[9]

  • Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity (inhibition) can be calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Writhing_Test_Workflow Start Start Acclimatize Acclimatize Mice Start->Acclimatize Group Group Animals (Control, Standard, Test) Acclimatize->Group Administer Administer Vehicle, Standard Drug, or this compound Group->Administer Wait Wait for Drug Absorption (30-60 min) Administer->Wait Inject_AA Inject Acetic Acid (i.p.) Wait->Inject_AA Observe Place in Observation Chamber and Record Writhing for 10-20 min Inject_AA->Observe Analyze Analyze Data: Calculate % Inhibition Observe->Analyze End End Analyze->End

Caption: Workflow for the Acetic Acid-Induced Writhing Test.

Hot Plate Test

This method is used to assess centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus.[13] The test measures the latency to a painful response, such as licking the paws or jumping, when placed on a heated surface.[13][14]

Protocol:

  • Animals: Mice or rats can be used.

  • Apparatus: A hot plate apparatus with a controlled temperature surface.

  • Temperature Setting: Set the hot plate temperature to a constant 55 ± 1°C.[15]

  • Baseline Latency: Before drug administration, determine the baseline reaction time for each animal by placing it on the hot plate. The latency is the time taken to lick a hind paw or jump. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[15][16] Animals with a baseline latency outside a predetermined range (e.g., 5-15 seconds) may be excluded.

  • Grouping and Drug Administration: Group the animals and administer the test compound, positive control (e.g., morphine), or vehicle.

  • Post-Treatment Latency: At various time points after drug administration (e.g., 15, 30, 45, 60, 90, and 120 minutes), place the animal back on the hot plate and record the reaction latency.[7]

  • Analysis: The increase in latency time compared to the baseline indicates an analgesic effect. Data can be presented as the mean latency at each time point or as the area under the time-course curve (AUC).

Hot_Plate_Test_Workflow Start Start Acclimatize Acclimatize Animals Start->Acclimatize Baseline Determine Baseline Latency on Hot Plate (55°C) Acclimatize->Baseline Group Group Animals (Control, Standard, Test) Baseline->Group Administer Administer Vehicle, Standard Drug, or this compound Group->Administer Test_Latency Measure Reaction Latency at Predetermined Time Intervals Administer->Test_Latency Analyze Analyze Data: Compare Post-treatment vs. Baseline Latency Test_Latency->Analyze End End Analyze->End

Caption: Workflow for the Hot Plate Test.

Tail-Flick Test

Similar to the hot plate test, the tail-flick test is a thermal nociception assay used to evaluate centrally acting analgesics.[17] It measures the latency of a reflexive tail flick in response to a focused beam of radiant heat applied to the tail.[17][18]

Protocol:

  • Animals: Rats or mice are commonly used.[17]

  • Apparatus: A tail-flick analgesiometer that provides a radiant heat source and a timer.[18]

  • Restraint: Gently restrain the animal in a suitable holder, leaving the tail exposed.

  • Baseline Latency: Measure the baseline tail-flick latency by focusing the radiant heat source on a specific portion of the tail (e.g., 3-4 cm from the tip).[19] The apparatus automatically records the time until the animal flicks its tail. A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage.[20]

  • Grouping and Drug Administration: Group the animals and administer the test compound, positive control, or vehicle.

  • Post-Treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 45, 60, 75 minutes).[7]

  • Analysis: An increase in the tail-flick latency indicates an analgesic effect. The results can be expressed as the percentage of the maximum possible effect (%MPE) calculated as: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Tail_Flick_Test_Workflow Start Start Acclimatize Acclimatize Animals Start->Acclimatize Baseline Determine Baseline Tail-Flick Latency Acclimatize->Baseline Group Group Animals (Control, Standard, Test) Baseline->Group Administer Administer Vehicle, Standard Drug, or this compound Group->Administer Test_Latency Measure Tail-Flick Latency at Predetermined Time Intervals Administer->Test_Latency Analyze Analyze Data: Calculate % MPE Test_Latency->Analyze End End Analyze->End

Caption: Workflow for the Tail-Flick Test.

Formalin Test

The formalin test is a model of tonic chemical nociception that is useful for differentiating between analgesic mechanisms.[21][22] Subcutaneous injection of dilute formalin into the paw elicits a biphasic pain response. The early phase (Phase I, 0-5 minutes) is due to the direct activation of nociceptors, while the late phase (Phase II, 15-30 minutes) is associated with an inflammatory response and central sensitization.[21][23] Centrally acting analgesics like nefopam are expected to be effective in both phases, whereas peripherally acting anti-inflammatory drugs are typically effective only in the late phase.[24]

Protocol:

  • Animals: Mice are commonly used.

  • Acclimatization: Allow animals to acclimate to the observation chambers for at least 30 minutes before the test.

  • Grouping and Drug Administration: Group the animals and administer the test compound, positive control, or vehicle at an appropriate time before formalin injection.

  • Formalin Injection: Inject a small volume (e.g., 20 µL) of dilute formalin (e.g., 1-5%) into the plantar surface of one hind paw.[21][24]

  • Observation: Immediately after injection, return the animal to the observation chamber and record the cumulative time spent licking or biting the injected paw.

  • Data Collection: The observation period is typically 30-40 minutes. The total time spent licking/biting is recorded for two distinct periods:

    • Phase I (Early Phase): 0-5 minutes post-injection.[24]

    • Phase II (Late Phase): 20-30 minutes post-injection.[24]

  • Analysis: The mean licking/biting time for each phase is calculated for each group. A reduction in this time compared to the control group indicates an antinociceptive effect.

Formalin_Test_Workflow Start Start Acclimatize Acclimatize Mice to Observation Chambers Start->Acclimatize Group Group Animals (Control, Standard, Test) Acclimatize->Group Administer Administer Vehicle, Standard Drug, or this compound Group->Administer Inject_Formalin Inject Formalin into Hind Paw Administer->Inject_Formalin Observe Record Licking/Biting Time for 30-40 min Inject_Formalin->Observe Analyze Analyze Data for Phase I (0-5 min) and Phase II (20-30 min) Observe->Analyze End End Analyze->End

Caption: Workflow for the Formalin Test.

References

Application Notes and Protocols for Studying (+)-Nefopam in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed framework for investigating the efficacy of (+)-Nefopam in established rodent models of neuropathic pain. The following sections outline the mechanism of action of this compound, protocols for inducing neuropathic pain, behavioral assays for pain assessment, and a structured approach to data analysis and presentation.

Introduction to this compound

This compound is a centrally acting, non-opioid analgesic that has demonstrated efficacy in various pain models.[1] Its unique mechanism of action distinguishes it from traditional analgesics like opioids and non-steroidal anti-inflammatory drugs (NSAIDs).[2] Nefopam's analgesic properties are attributed to its ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine, similar to tricyclic antidepressants.[2][3][4] Additionally, it exerts its effects through the blockade of voltage-gated sodium and calcium channels, which contributes to reducing neuronal hyperexcitability associated with neuropathic pain.[2][4] Some studies also suggest the involvement of N-methyl-D-aspartate (NMDA) receptor modulation and interactions with serotonergic and adrenergic receptor subtypes in its analgesic profile.[3][5][6]

Neuropathic Pain Models

The following are widely used and validated rodent models for inducing neuropathic pain, suitable for studying the effects of this compound.

Chronic Constriction Injury (CCI) Model

The CCI model is a well-established model of peripheral neuropathic pain characterized by a nerve injury that mimics symptoms of human neuropathic pain such as allodynia and hyperalgesia.[7][8]

Protocol:

  • Anesthesia: Anesthetize the rodent (rat or mouse) using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure:

    • Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.[9][10]

    • Carefully dissect the biceps femoris muscle to reveal the nerve.

    • Proximal to the sciatic nerve's trifurcation, loosely tie four ligatures (e.g., 4-0 chromic gut or silk) around the nerve with about 1 mm spacing between them.[8] The ligatures should be tightened until a slight constriction is observed, and a brief twitch of the corresponding hind limb is elicited.[8]

    • Close the muscle layer and skin with appropriate sutures.

  • Post-operative Care: Provide appropriate post-operative care, including analgesia for the first 24-48 hours (note: some protocols may avoid analgesia to not interfere with the study, this should be ethically considered and approved) and monitor for signs of infection.[10]

  • Behavioral Testing: Behavioral signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia, typically develop within 7 to 14 days post-surgery and can persist for several weeks.[11][12]

Spared Nerve Injury (SNI) Model

The SNI model is another robust model of neuropathic pain that results in a more localized and persistent hypersensitivity.[13][14][15]

Protocol:

  • Anesthesia: Anesthetize the rodent as described for the CCI model.

  • Surgical Procedure:

    • Expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.[13]

    • Ligate and transect the tibial and common peroneal nerves, removing a small distal segment of each nerve.[13]

    • Take extreme care to leave the sural nerve intact and untouched.[13]

    • Close the incision in layers.

  • Post-operative Care: Provide standard post-operative care.

  • Behavioral Testing: Mechanical allodynia develops rapidly, within 2 days, in the territory of the spared sural nerve (lateral aspect of the paw) and is long-lasting.[13][14]

Streptozotocin (STZ)-Induced Diabetic Neuropathy Model

This model mimics the painful diabetic neuropathy that can occur as a complication of diabetes.[5][16]

Protocol:

  • Induction of Diabetes:

    • Fast the animals overnight (12-18 hours) with free access to water.[16][17]

    • Administer a single intraperitoneal (i.p.) injection of streptozotocin (STZ) dissolved in cold citrate buffer (pH 4.5).[17] Recommended doses are 40-65 mg/kg for rats and 100-200 mg/kg for mice.[16][17]

    • Alternatively, a multiple low-dose protocol can be used to induce a more gradual onset of diabetes.[17]

  • Confirmation of Diabetes:

    • Monitor blood glucose levels 24-72 hours after STZ injection and then weekly. Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic.[18]

  • Behavioral Testing: Neuropathic pain behaviors typically develop within 2-4 weeks after the induction of diabetes.[16]

Behavioral Assays for Pain Assessment

Von Frey Test for Mechanical Allodynia

This test measures the withdrawal threshold to a non-noxious mechanical stimulus.[19][20][21][22]

Protocol:

  • Acclimation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-30 minutes.[20][22]

  • Stimulation: Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.[11]

  • Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination: The 50% paw withdrawal threshold can be determined using the up-down method.[21]

Hargreaves Test for Thermal Hyperalgesia

This test assesses the latency to withdraw from a radiant heat source.[23][24][25]

Protocol:

  • Acclimation: Place the animal in a plexiglass enclosure on a glass floor and allow it to acclimate.

  • Stimulation: A radiant heat source is positioned under the glass floor and focused on the plantar surface of the hind paw.[26][27]

  • Response: The time taken for the animal to withdraw its paw is recorded as the paw withdrawal latency.[25]

  • Cut-off Time: A cut-off time (e.g., 20-35 seconds) is set to prevent tissue damage.[25][27]

Experimental Design and Drug Administration

A typical experimental design to evaluate the efficacy of this compound would involve the following groups:

  • Sham-operated + Vehicle: To control for the effects of surgery and vehicle administration.

  • Neuropathic Model + Vehicle: To establish the baseline pain response in the model.

  • Neuropathic Model + this compound (various doses): To assess the dose-dependent analgesic effects of the compound.[28][29]

  • Neuropathic Model + Positive Control (e.g., Gabapentin): To validate the model and compare the efficacy of this compound to a standard treatment.[30]

Drug Administration:

  • This compound can be administered via various routes, including intraperitoneal (i.p.), oral (p.o.), or intravenous (i.v.). The choice of route and vehicle should be based on the specific experimental question and the compound's properties. Doses in preclinical studies have ranged from 10 to 60 mg/kg.[28][29][30]

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Mechanical Allodynia (Von Frey Test)

Treatment GroupNBaseline Paw Withdrawal Threshold (g)Post-Injury Paw Withdrawal Threshold (g)Post-Treatment Paw Withdrawal Threshold (g)
Sham + Vehicle10
CCI + Vehicle10
CCI + Nefopam (10 mg/kg)10
CCI + Nefopam (30 mg/kg)10
CCI + Gabapentin (100 mg/kg)10

Table 2: Effect of this compound on Thermal Hyperalgesia (Hargreaves Test)

Treatment GroupNBaseline Paw Withdrawal Latency (s)Post-Injury Paw Withdrawal Latency (s)Post-Treatment Paw Withdrawal Latency (s)
Sham + Vehicle10
SNI + Vehicle10
SNI + Nefopam (10 mg/kg)10
SNI + Nefopam (30 mg/kg)10
SNI + Gabapentin (100 mg/kg)10

Visualizations

Signaling Pathway of this compound in Neuropathic Pain

Nefopam_Mechanism Na_Channel Voltage-gated Na+ Channel cluster_postsynaptic cluster_postsynaptic Ca_Channel Voltage-gated Ca2+ Channel SERT SERT Serotonin_Receptor Serotonin Receptor SERT->Serotonin_Receptor Increased Serotonin NET NET Adrenergic_Receptor Adrenergic Receptor NET->Adrenergic_Receptor Increased Norepinephrine DAT DAT NMDA_Receptor NMDA Receptor Nefopam This compound Nefopam->Na_Channel Inhibits Nefopam->Ca_Channel Inhibits Nefopam->SERT Inhibits Reuptake Nefopam->NET Inhibits Reuptake Nefopam->DAT Inhibits Reuptake Nefopam->NMDA_Receptor Modulates

Caption: Mechanism of action of this compound in alleviating neuropathic pain.

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow cluster_setup Model Induction and Baseline cluster_treatment Treatment and Assessment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Behavioral Testing (Von Frey, Hargreaves) Animal_Acclimation->Baseline_Testing Model_Induction Induction of Neuropathic Pain (CCI, SNI, or STZ) Baseline_Testing->Model_Induction Group_Allocation Random Allocation to Treatment Groups Model_Induction->Group_Allocation Drug_Administration Administration of this compound or Vehicle Group_Allocation->Drug_Administration Post_Treatment_Testing Post-Treatment Behavioral Testing Drug_Administration->Post_Treatment_Testing Data_Collection Data Collection and Tabulation Post_Treatment_Testing->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Conclusion Conclusion on Efficacy Statistical_Analysis->Conclusion

References

Application Notes and Protocols for (+)-Nefopam Administration in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Nefopam is a centrally acting, non-opioid analgesic that has garnered interest for its potential therapeutic applications beyond pain management. Its unique mechanism of action, primarily involving the inhibition of monoamine reuptake (serotonin, norepinephrine, and dopamine), distinguishes it from traditional analgesics. These neurochemical effects suggest that this compound may also possess anxiolytic and antidepressant-like properties. This document provides detailed application notes and protocols for the administration of this compound in various rodent behavioral studies to assess its analgesic, anxiolytic, and antidepressant-like activities.

Mechanism of Action Overview

This compound's pharmacological profile is complex, contributing to its diverse behavioral effects. Its primary mechanism is the inhibition of the reuptake of serotonin, norepinephrine, and dopamine in the central nervous system. This action increases the synaptic availability of these key neurotransmitters involved in pain modulation, mood, and anxiety. Additionally, this compound has been shown to interact with voltage-gated sodium and calcium channels, further influencing neuronal excitability and pain signal transmission. There is also evidence for its modulation of the glutamatergic system, including interactions with NMDA receptors.

Data Presentation: Quantitative Analysis of this compound's Behavioral Effects

The following tables summarize quantitative data from various rodent behavioral studies investigating the effects of this compound.

Table 1: Analgesic Efficacy of this compound in Rodent Pain Models

Behavioral TestSpeciesRoute of AdministrationThis compound Dose (mg/kg)Observed EffectCitation(s)
Acetic Acid-Induced Writhing Test MouseIntraperitoneal (i.p.)1.75 - 7.0Dose-dependent reduction in writhing responses.[1][1][2][3]
MouseSubcutaneous (s.c.)2.56 (ED₅₀)Significant antinociceptive properties.
Hot Plate Test MouseIntraperitoneal (i.p.)10 - 20Powerful analgesic effects.[4][4]
MouseIntravenous (i.v.)7.0Greater cumulative antinociceptive effect when combined with 120 mg/kg acetaminophen.[1][3][1][2][3]
Tail Flick Test RatIntraperitoneal (i.p.)2.5 - 5.0Sustained analgesic effect at 5.0 mg/kg.
MouseIntraperitoneal (i.p.)10 - 20Weak but significant elevation of response latencies.[4][4]
Formalin Test (Inflammatory Phase) MouseIntraperitoneal (i.p.)10 - 20Powerful analgesic effects.[4][4]
MouseSubcutaneous (s.c.)4.32 (ED₅₀)Significant inhibition of licking time.
RatIntravenous (i.v.)3Reduced flinching responses in phase I.[5][5]
Carrageenan-Induced Tactile Allodynia RatSubcutaneous (s.c.)10 - 30Partial reduction of allodynia (more effective in combination).
Postoperative Thermal Hyperalgesia RatSubcutaneous (s.c.)10Strong anti-hyperalgesic effect when combined with a non-analgesic dose of ketoprofen.

Table 2: Antidepressant-like Efficacy of Nefopam in Rodent Models

Behavioral TestSpeciesRoute of AdministrationNefopam Dose (mg/kg)Observed EffectCitation(s)
Forced Swim Test Wistar RatNot SpecifiedNot SpecifiedDramatically restored memory, improved cortisol level, and regulated behavioral parameters disturbed by depression.
Tail Suspension Test Wistar RatNot SpecifiedNot SpecifiedShowed an antidepressant-like effect by reducing the duration of immobility.

Note: Specific quantitative data for dose-response in antidepressant models were limited in the available literature.

Experimental Protocols

Analgesic Activity Assessment

This model assesses visceral pain by inducing abdominal constrictions (writhes) with an intraperitoneal injection of acetic acid.

  • Animals: Male mice (e.g., Swiss, NMRI) weighing 20-25 g.

  • Materials:

    • This compound solution

    • 0.6% acetic acid solution

    • Vehicle (e.g., 0.9% saline)

    • Syringes and needles (27G)

    • Observation chambers

    • Stopwatch

  • Procedure:

    • Acclimatize mice to the testing room for at least 30 minutes.

    • Administer this compound or vehicle intraperitoneally (i.p.) or subcutaneously (s.c.).

    • After a predetermined pretreatment time (e.g., 30 minutes), inject 0.6% acetic acid (10 ml/kg) i.p.

    • Immediately place the mouse in an individual observation chamber.

    • After a 5-minute latency period, count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a 10-minute period.

    • A reduction in the number of writhes compared to the vehicle-treated group indicates an analgesic effect.

This test measures the latency to a thermal stimulus, reflecting supraspinal analgesic mechanisms.

  • Animals: Male mice weighing 20-25 g.

  • Materials:

    • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)

    • This compound solution

    • Vehicle

    • Syringes and needles

    • Stopwatch

  • Procedure:

    • Acclimatize mice to the testing room.

    • Determine the baseline latency for each mouse to react to the hot plate (e.g., paw licking, jumping) before drug administration. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

    • Administer this compound or vehicle (i.p., i.v., or s.c.).

    • At various time points after administration (e.g., 15, 30, 45, 60 minutes), place the mouse on the hot plate and record the latency to the first sign of nociception.[2][3]

    • An increase in the reaction latency compared to baseline and the vehicle group indicates analgesia.

This test assesses spinal reflexes to a thermal stimulus.

  • Animals: Male rats (e.g., Sprague-Dawley) weighing 180-220 g.

  • Materials:

    • Tail flick apparatus with a radiant heat source

    • This compound solution

    • Vehicle

    • Syringes and needles

    • Stopwatch

  • Procedure:

    • Gently restrain the rat and place its tail over the radiant heat source.

    • Measure the baseline latency for the rat to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) is necessary to prevent tissue damage.

    • Administer this compound or vehicle (i.p. or s.c.).

    • Measure the tail-flick latency at various time points post-administration (e.g., 15, 30, 45, 60, 75 minutes).

    • An increase in latency indicates an antinociceptive effect.

Antidepressant-like Activity Assessment

This test is based on the principle that rodents will adopt an immobile posture after initial escape-oriented behaviors when placed in an inescapable cylinder of water. Antidepressants typically reduce the duration of immobility.

  • Animals: Male rats (e.g., Wistar) or mice.

  • Materials:

    • Transparent cylindrical tank (for rats: ~40 cm height, 20 cm diameter; for mice: ~25 cm height, 10 cm diameter)

    • Water (23-25°C)

    • This compound solution

    • Vehicle

    • Syringes and needles

    • Towels and a warming lamp

    • Video recording equipment (optional, but recommended for accurate scoring)

  • Procedure (Rat - 2-day protocol):

    • Day 1 (Pre-test): Place each rat in the cylinder filled with water (to a depth of ~30 cm) for 15 minutes.

    • Remove the rat, dry it thoroughly, and return it to its home cage.

    • Day 2 (Test): Administer this compound or vehicle.

    • After the appropriate pretreatment time, place the rat back into the water-filled cylinder for a 5-minute test session.

    • Record the duration of immobility (the time the animal spends floating with only minor movements to keep its head above water).

  • Procedure (Mouse - 1-day protocol):

    • Administer this compound or vehicle.

    • After the pretreatment time, place the mouse in the cylinder with water (depth of ~15 cm) for a 6-minute session.

    • Typically, the first 2 minutes are considered a habituation period, and the duration of immobility is scored during the last 4 minutes.

    • A decrease in immobility time is indicative of an antidepressant-like effect.

This test is another widely used model to screen for antidepressant-like activity. Mice are suspended by their tails, and the duration of immobility is measured.

  • Animals: Male mice.

  • Materials:

    • Tail suspension apparatus (a horizontal bar from which to suspend the mice)

    • Adhesive tape

    • This compound solution

    • Vehicle

    • Syringes and needles

    • Video recording equipment

  • Procedure:

    • Administer this compound or vehicle.

    • After the pretreatment time, suspend each mouse by its tail from the horizontal bar using adhesive tape (approximately 1 cm from the tip of the tail).

    • The test duration is typically 6 minutes.[6]

    • Record the total time the mouse remains immobile.[6]

    • A reduction in the duration of immobility suggests an antidepressant-like effect.

Anxiolytic Activity Assessment

This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the exploration of the open arms of the maze.

  • Animals: Male rats or mice.

  • Materials:

    • Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)

    • This compound solution

    • Vehicle

    • Syringes and needles

    • Video tracking software (recommended)

  • Procedure:

    • Acclimatize the animals to the testing room.

    • Administer this compound or vehicle.

    • After the appropriate pretreatment interval, place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for a 5-minute period.[7]

    • Record the number of entries into and the time spent in the open and closed arms.

    • An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic effect.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Nefopam's Putative Mechanism of Action cluster_1 Resulting Neurobehavioral Effects Nefopam Nefopam MonoamineReuptake Monoamine Reuptake (Serotonin, Norepinephrine, Dopamine) Nefopam->MonoamineReuptake Inhibition IonChannels Voltage-Gated Na+ & Ca2+ Channels Nefopam->IonChannels Blockade GlutamateSystem Glutamatergic System (NMDA Receptor Modulation) Nefopam->GlutamateSystem Modulation Analgesia Analgesia MonoamineReuptake->Analgesia Antidepressant Antidepressant-like Effect MonoamineReuptake->Antidepressant Anxiolytic Anxiolytic-like Effect MonoamineReuptake->Anxiolytic IonChannels->Analgesia GlutamateSystem->Analgesia

Caption: Putative mechanism of action of Nefopam and its downstream behavioral effects.

G cluster_0 Experimental Workflow: Analgesic Testing AnimalAcclimation Animal Acclimation DrugAdmin This compound or Vehicle Administration AnimalAcclimation->DrugAdmin Pretreatment Pretreatment Period DrugAdmin->Pretreatment BehavioralTest Behavioral Test (e.g., Hot Plate, Writhing) Pretreatment->BehavioralTest DataCollection Data Collection (Latency, Writhing Count) BehavioralTest->DataCollection DataAnalysis Data Analysis DataCollection->DataAnalysis

Caption: General experimental workflow for assessing the analgesic effects of this compound.

G cluster_0 Workflow: Antidepressant/Anxiolytic Testing AnimalAcclimation Animal Acclimation DrugAdmin This compound or Vehicle Administration AnimalAcclimation->DrugAdmin Pretreatment Pretreatment Period DrugAdmin->Pretreatment BehavioralAssay Behavioral Assay (FST, TST, EPM) Pretreatment->BehavioralAssay BehavioralScoring Behavioral Scoring (Immobility, Arm Entries/Time) BehavioralAssay->BehavioralScoring StatisticalAnalysis Statistical Analysis BehavioralScoring->StatisticalAnalysis

References

Application Notes and Protocols for the Analytical Determination of (+)-Nefopam and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nefopam is a centrally-acting, non-opioid analgesic used for the relief of moderate to severe pain. It is administered as a racemic mixture of two enantiomers, (+)-Nefopam and (-)-Nefopam. The enantiomers can exhibit different pharmacological and pharmacokinetic properties, making their separate analysis crucial in drug development and clinical research. This document provides detailed analytical methods for the quantitative determination of this compound and its primary active metabolite, (+)-desmethyl-Nefopam, in biological matrices. The protocols described herein are intended for use by researchers and scientists in the fields of pharmacology, toxicology, and drug metabolism.

Metabolic Pathway of this compound

This compound undergoes extensive metabolism in humans, primarily in the liver. The main metabolic pathway is N-demethylation to form its active metabolite, (+)-desmethyl-Nefopam. Other metabolites are formed through oxidation and subsequent glucuronidation.[1][2][3] The biotransformation of this compound is primarily mediated by Cytochrome P450 enzymes, including CYP2C19 and CYP2D6.[2][4]

Nefopam_Metabolism Metabolic Pathway of this compound Nefopam This compound Desmethyl_Nefopam (+)-Desmethyl-Nefopam (Active Metabolite) Nefopam->Desmethyl_Nefopam N-demethylation (CYP2C19, CYP2D6) Oxidized_Metabolites Oxidized Metabolites Nefopam->Oxidized_Metabolites Oxidation Desmethyl_Nefopam->Oxidized_Metabolites Oxidation Glucuronide_Conjugates Glucuronide Conjugates Oxidized_Metabolites->Glucuronide_Conjugates Glucuronidation

Caption: Metabolic pathway of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the analytical methods described in this document.

Table 1: Achiral LC-MS/MS Method for Nefopam and Desmethyl-Nefopam in Human Plasma [5][6]

ParameterNefopamDesmethyl-Nefopam
Limit of Detection (LOD) 0.195 ng/mL0.195 ng/mL
Limit of Quantification (LOQ) 0.78 ng/mL0.78 ng/mL
Linearity Range 0.78 - 100 ng/mL0.78 - 100 ng/mL
Correlation Coefficient (r²) > 0.998> 0.998
Recovery (at 3.125 ng/mL) ~65%~67%
Recovery (at 50 ng/mL) ~68%~72%
Intra-assay Precision (%CV) < 17.5%< 17.5%
Inter-assay Precision (%CV) < 17.5%< 17.5%
Accuracy (Bias) < 12.5%< 12.5%

Table 2: Chiral LC-MS Method for Enantiomers of Nefopam and Desmethyl-Nefopam in Human Plasma and Urine [7][8]

ParameterThis compound & (-)-Nefopam(+)-Desmethyl-Nefopam & (-)-Desmethyl-Nefopam
Linearity Range (Plasma) 1 - 60 ng/mL1 - 60 ng/mL
Linearity Range (Urine) 25 - 250 ng/mL50 - 500 ng/mL
Correlation Coefficient (r²) > 0.992> 0.992
Precision & Accuracy Data not explicitly provided, but the method was successfully applied to a bioavailability study.Data not explicitly provided, but the method was successfully applied to a bioavailability study.

Experimental Protocols

Protocol 1: Achiral Analysis of Nefopam and Desmethyl-Nefopam in Human Plasma by LC-MS/MS

This protocol describes a sensitive and specific method for the simultaneous quantification of Nefopam and its primary metabolite, desmethyl-Nefopam, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 1.0 mL of human plasma into a clean polypropylene tube.

  • Add the internal standard (e.g., a structural analog not present in the sample).

  • Add 200 µL of a 20% sodium carbonate buffer (pH 9.0) to alkalinize the sample.

  • Add 5.0 mL of diethyl ether.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: A standard HPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 50:50 (v/v) acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Monitored Transitions:

    • Nefopam: Precursor ion (m/z) -> Product ion (m/z)

    • Desmethyl-Nefopam: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

  • Collision Energy and other MS parameters: Optimize for the specific instrument and analytes.

Protocol 2: Chiral Analysis of this compound and its Metabolites by LC-MS

This protocol outlines a method for the enantioselective analysis of Nefopam and desmethyl-Nefopam in biological matrices.[7][8]

1. Sample Preparation (Solid-Phase Extraction - Adapted Protocol)

  • Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 1 mL of plasma or urine onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for analysis.

2. Chiral LC-MS Conditions

  • LC System: A standard HPLC or UHPLC system.

  • Chiral Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak series).

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., ammonium acetate or formic acid in water). The exact composition should be optimized for the specific chiral column to achieve baseline separation of the enantiomers.

  • Flow Rate: Optimize for the column dimensions (typically 0.2 - 0.5 mL/min).

  • Column Temperature: Controlled, typically between 20-40°C.

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Monitored Transitions: Monitor the specific precursor-product ion transitions for each enantiomer of Nefopam and desmethyl-Nefopam.

Analytical Workflow

The following diagram illustrates a typical workflow for the quantitative bioanalysis of this compound and its metabolites using LC-MS/MS.

Analytical_Workflow Quantitative Bioanalysis Workflow Sample_Collection Sample Collection (Plasma, Urine) Sample_Pretreatment Sample Pre-treatment (Spiking with Internal Standard) Sample_Collection->Sample_Pretreatment Extraction Extraction (LLE or SPE) Sample_Pretreatment->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MS_Analysis LC-MS/MS Analysis Evaporation->LC_MS_Analysis Data_Processing Data Processing (Integration, Calibration) LC_MS_Analysis->Data_Processing Result_Reporting Result Reporting & Quality Control Data_Processing->Result_Reporting

Caption: A typical analytical workflow.

Conclusion

The analytical methods and protocols presented here provide a comprehensive guide for the quantitative analysis of this compound and its metabolites in biological samples. The choice of method, including the sample preparation technique and whether to perform chiral separation, will depend on the specific research question and the available instrumentation. Proper method validation is essential to ensure the reliability and accuracy of the results. These application notes serve as a valuable resource for scientists and researchers involved in the development and study of this important analgesic.

References

Application Notes and Protocols for Cell-based Assays for (+)-Nefopam Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Nefopam is a centrally acting, non-opioid analgesic with a unique and multifaceted mechanism of action.[1][2] Unlike traditional analgesics, its therapeutic effects are attributed to its ability to act as a triple reuptake inhibitor of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), as well as a blocker of voltage-gated sodium and calcium channels.[2][3][4][5][6][7] This complex pharmacology makes this compound a compound of interest for the management of moderate to severe pain and potentially for other neurological conditions.

These application notes provide detailed protocols for a suite of cell-based assays designed to screen and characterize the activity of this compound and its analogues. The described assays will enable researchers to investigate its effects on monoamine reuptake, ion channel function, and overall cell viability.

Data Presentation

The following tables summarize the reported in vitro potencies of this compound in various functional assays.

Table 1: Monoamine Reuptake Inhibition

TargetAssay TypeSystemIC50 (µM)Reference
Serotonin Transporter (SERT)[3H]-5-HT UptakeRat Brain Synaptosomes0.12[8]
Norepinephrine Transporter (NET)[3H]-NE UptakeRat Brain Synaptosomes0.20[8]
Dopamine Transporter (DAT)[3H]-DA UptakeRat Brain Synaptosomes0.531[8]

Table 2: Ion Channel Modulation

TargetAssay TypeSystemEffectEffective Concentration (µM)Reference
Voltage-Gated Sodium Channels22Na+ UptakeHuman Neuroblastoma CellsInhibitionMicromolar range[9]
L-type Voltage-Gated Calcium ChannelsCalcium InfluxNot Specified50% Neuroprotection47[10]
L-type Voltage-Gated Calcium ChannelscGMP FormationNot Specified50% Inhibition58[10]

Table 3: Cell Viability/Proliferation

Cell TypeAssay TypeEffectEC50 (µM)Reference
Aggressive Fibromatosis CellsSulforhodamine B (SRB)Inhibition of cell viability~0.5[1]
Hypertrophic Scar FibroblastsSulforhodamine B (SRB)Inhibition of cell viability~0.5[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Action

cluster_monoamine Monoamine Reuptake Inhibition cluster_ion Ion Channel Blockade cluster_beta_catenin β-Catenin Pathway Modulation Nefopam This compound SERT SERT Nefopam->SERT Inhibits NET NET Nefopam->NET Inhibits DAT DAT Nefopam->DAT Inhibits NaV Voltage-Gated Na+ Channels Nefopam->NaV Blocks CaV Voltage-Gated Ca2+ Channels Nefopam->CaV Blocks BetaCatenin ↓ β-Catenin Protein Level Nefopam->BetaCatenin SynapticCleft ↑ Synaptic Serotonin, Norepinephrine, Dopamine Analgesia Analgesia SynapticCleft->Analgesia NeuronalExcitability ↓ Neuronal Excitability NeuronalExcitability->Analgesia CellProliferation ↓ Cell Proliferation BetaCatenin->CellProliferation

Caption: Overview of this compound's multifaceted mechanism of action.

Experimental Workflow for Screening this compound Activity

cluster_primary Primary Screening cluster_secondary Secondary Screening & Mechanistic Studies cluster_tertiary Pathway Analysis PrimaryAssay Monoamine Reuptake Assay (SERT, NET, DAT) HitIdentification Hit Identification & IC50/EC50 Determination PrimaryAssay->HitIdentification IonChannelAssay Ion Channel Assays (Na+ & Ca2+ Flux) LeadOptimization Lead Optimization IonChannelAssay->LeadOptimization CellViabilityAssay Cell Viability Assay (e.g., SRB) CellViabilityAssay->LeadOptimization BetaCateninAssay β-Catenin Pathway Assay (Western Blot, Reporter Assay) BetaCateninAssay->LeadOptimization Start Compound Library [this compound & Analogues] Start->PrimaryAssay HitIdentification->IonChannelAssay HitIdentification->CellViabilityAssay HitIdentification->BetaCateninAssay

Caption: A tiered approach for screening this compound and its analogues.

Experimental Protocols

Monoamine Reuptake Inhibition Assay

This protocol describes a cell-based assay to measure the inhibition of serotonin, norepinephrine, and dopamine reuptake by this compound.

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT

  • Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [3H]-Serotonin, [3H]-Norepinephrine, or [3H]-Dopamine

  • This compound and control compounds

  • Scintillation cocktail and scintillation counter

  • 96-well microplates

Procedure:

  • Cell Culture: Culture the stable cell lines in appropriate medium until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer.

  • Assay: a. Wash the cells with assay buffer. b. Add the compound dilutions to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C. c. Add the radiolabeled neurotransmitter to each well and incubate for a short period (e.g., 5-15 minutes) at 37°C. d. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. e. Lyse the cells and transfer the lysate to scintillation vials.

  • Data Analysis: a. Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter. b. Calculate the percent inhibition of neurotransmitter uptake for each concentration of this compound. c. Determine the IC50 value by fitting the data to a dose-response curve.

Voltage-Gated Sodium Channel Assay (Fluorescence-based)

This protocol outlines a fluorescence-based assay to assess the inhibitory effect of this compound on voltage-gated sodium channels.

Materials:

  • HEK293 cells stably expressing a voltage-gated sodium channel subtype (e.g., Nav1.7)

  • Culture medium

  • Membrane potential-sensitive fluorescent dye (e.g., a FRET-based dye pair)

  • Assay buffer (low and high potassium concentrations)

  • Veratridine (a sodium channel activator)

  • This compound and control compounds

  • Fluorescence plate reader

  • Black-walled, clear-bottom 96-well plates

Procedure:

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and allow them to attach.

  • Dye Loading: Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.

  • Compound Addition: Add serial dilutions of this compound or control compounds to the wells.

  • Assay: a. Measure the baseline fluorescence. b. Add veratridine to activate the sodium channels, followed by a high potassium solution to depolarize the cells. c. Measure the change in fluorescence over time.

  • Data Analysis: a. Calculate the change in fluorescence in the presence of different concentrations of this compound. b. Determine the IC50 value for the inhibition of sodium channel activity.

Calcium Flux Assay

This protocol describes a method to measure the effect of this compound on intracellular calcium levels, indicative of its action on calcium channels.

Materials:

  • A suitable cell line endogenously expressing or engineered to express L-type calcium channels (e.g., SH-SY5Y neuroblastoma cells).

  • Culture medium.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Potassium chloride (KCl) solution to induce depolarization.

  • This compound and reference compounds.

  • Fluorescence plate reader with kinetic read capabilities.

  • Black-walled, clear-bottom 96-well plates.

Procedure:

  • Cell Plating: Seed cells into black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading: Load cells with a calcium indicator dye (e.g., Fluo-4 AM) as per the manufacturer's protocol, typically for 30-60 minutes at 37°C.

  • Compound Pre-incubation: Wash the cells with assay buffer and then add varying concentrations of this compound. Incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Flux: a. Place the plate in a fluorescence plate reader. b. Establish a baseline fluorescence reading. c. Add a depolarizing stimulus (e.g., a high concentration of KCl) to open voltage-gated calcium channels. d. Immediately begin kinetic measurement of fluorescence intensity over a period of 1-3 minutes.

  • Data Analysis: a. Calculate the peak fluorescence response for each well. b. Normalize the data to the response of the vehicle control. c. Plot the normalized response against the concentration of this compound to determine the EC50 or IC50 value.

Cell Viability Assay (Sulforhodamine B - SRB)

This protocol details the use of the SRB assay to determine the effect of this compound on the viability of adherent cells.[11][12][13][14][15]

Materials:

  • Adherent cell line of interest

  • Culture medium

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • This compound

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to attach for 24 hours.[11]

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48 or 72 hours).[11]

  • Cell Fixation: Fix the cells by adding cold TCA to each well and incubating at 4°C for 1 hour.[11]

  • Staining: a. Wash the plates with water and air dry. b. Stain the fixed cells with SRB solution for 30 minutes at room temperature.[11] c. Wash away the unbound dye with 1% acetic acid and air dry.[11]

  • Solubilization and Measurement: a. Solubilize the protein-bound dye with Tris base solution.[11] b. Measure the absorbance at 565 nm using a microplate reader.[11]

  • Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Determine the EC50 value from the dose-response curve.

Conclusion

The cell-based assays outlined in these application notes provide a robust framework for screening and characterizing the activity of this compound and its derivatives. By systematically evaluating its effects on monoamine reuptake, ion channel function, and cell viability, researchers can gain valuable insights into its complex mechanism of action and identify novel compounds with improved therapeutic profiles. The provided protocols and data serve as a comprehensive resource for scientists engaged in the discovery and development of new analgesic agents.

References

Application Notes and Protocols for (+)-Nefopam in Postoperative Pain Management Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Nefopam is a centrally-acting, non-opioid, non-steroidal analgesic that has demonstrated efficacy in the management of postoperative pain.[1][2] Its unique mechanism of action, distinct from traditional analgesics, makes it a valuable compound for research and potential inclusion in multimodal analgesia strategies.[1][2][3] These application notes provide a comprehensive overview of this compound, including its mechanisms of action, quantitative efficacy and safety data from clinical trials, and detailed experimental protocols for its investigation in a postoperative pain setting.

Mechanism of Action

This compound exerts its analgesic effects through a multifaceted mechanism targeting several key pathways involved in pain transmission and modulation.[1][4]

  • Inhibition of Monoamine Reuptake: Nefopam is a serotonin-norepinephrine-dopamine reuptake inhibitor.[1][4][5] By blocking the reuptake of these neurotransmitters in the synaptic cleft, it enhances the activity of descending pain modulatory pathways, which play a crucial role in suppressing pain signals at the spinal cord level.[6][7]

  • Modulation of Ion Channels: The compound has been shown to inhibit voltage-gated sodium and calcium channels.[1][4][8] This action reduces neuronal excitability and dampens the propagation of pain signals.[1][4]

  • Interaction with Glutamatergic System: Nefopam indirectly modulates the glutamatergic system, including the N-methyl-D-aspartate (NMDA) receptors.[9][10] This modulation is thought to occur through the inhibition of calcium influx and reduction of glutamate release, leading to decreased neuronal hyperexcitability associated with central sensitization.[6][8][11]

Signaling Pathway Diagrams

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron (Descending Pathway) Nefopam Nefopam MonoamineTransporter Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) Transporters Nefopam->MonoamineTransporter Inhibits Monoamines Increased 5-HT, NE, DA PostsynapticReceptors Postsynaptic Receptors Monoamines->PostsynapticReceptors DescendingModulation Activation of Descending Pain Modulatory Pathway PostsynapticReceptors->DescendingModulation Analgesia Analgesia DescendingModulation->Analgesia

Caption: Mechanism of this compound via monoamine reuptake inhibition.

cluster_0 Neuronal Membrane cluster_1 Intracellular Effects cluster_2 Postsynaptic Neuron Nefopam Nefopam VGSC Voltage-Gated Sodium Channels Nefopam->VGSC Blocks VGCC Voltage-Gated Calcium Channels Nefopam->VGCC Blocks ReducedNaInflux Reduced Na+ Influx ReducedCaInflux Reduced Ca2+ Influx ReducedExcitability Decreased Neuronal Excitability ReducedNaInflux->ReducedExcitability ReducedGlutamateRelease Reduced Glutamate Release ReducedCaInflux->ReducedGlutamateRelease ReducedActivation Reduced Postsynaptic Activation ReducedExcitability->ReducedActivation NMDAR NMDA Receptor ReducedGlutamateRelease->NMDAR Less Glutamate NMDAR->ReducedActivation Analgesia Analgesia ReducedActivation->Analgesia

Caption: Mechanism of this compound via ion channel and glutamate modulation.

Quantitative Data from Clinical Trials

The efficacy and safety of this compound have been evaluated in numerous randomized controlled trials (RCTs). The following tables summarize key quantitative findings.

Table 1: Efficacy of this compound in Postoperative Pain Management
Outcome MeasureNefopam GroupControl Group (Placebo)Reduction with NefopamStudy Reference(s)
24-hour Morphine Consumption
Mean Difference (mg)--13 mg (WMD)[8][12]
Mean (mg)13.54 ± 10.6415.86 ± 16.22.32 mg (Not significant)[1]
Mean (mg)10.4 ± 10.311.2 ± 9.70.8 mg (Not significant)[10]
48-hour Fentanyl Consumption
Mean (µg/kg)16.3 ± 1.621.9 ± 1.625% reduction (p=0.014)[13]
Pain Intensity (VAS, 0-100mm)
Mean Difference at 24h (mm)--11.5 mm (WMD)[8][12]
Pain Intensity on Coughing (VAS, 0-100mm)
Mean at 24h (mm)456015 mm[12]

WMD: Weighted Mean Difference

Table 2: Safety Profile of this compound in Postoperative Settings
Adverse EffectNefopam Group (Incidence)Control Group (Incidence)Relative Risk (RR) / NotesStudy Reference(s)
Tachycardia Increased-RR 3.12 (95% CI 1.11 to 8.79)[8][12]
Sweating Increased-RR 4.92 (95% CI 2.0 to 12.1)[8][12]
Nausea and Vomiting Commonly reported-Incidence similar to placebo in some studies[1][14]
Dizziness Commonly reported-Incidence similar to placebo in some studies[1]
Serious Adverse Effects No significant differenceNo significant differenceGenerally well-tolerated[1][13]

Experimental Protocols

The following sections outline a generalized protocol for a clinical trial investigating this compound for postoperative pain, based on methodologies from published RCTs.

Study Design

A prospective, randomized, double-blind, placebo-controlled trial is the gold standard for evaluating the efficacy and safety of this compound.

Start Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Start->InformedConsent Randomization Randomization InformedConsent->Randomization GroupA Group A: This compound Randomization->GroupA GroupB Group B: Placebo (e.g., Normal Saline) Randomization->GroupB Surgery Surgical Procedure GroupA->Surgery GroupB->Surgery PostOpMonitoring Postoperative Monitoring (Pain Scores, Opioid Consumption, Adverse Events) Surgery->PostOpMonitoring DataAnalysis Data Analysis PostOpMonitoring->DataAnalysis

Caption: Experimental workflow for a randomized controlled trial of this compound.
Participant Selection Criteria

  • Inclusion Criteria:

    • Adult patients (typically aged 18-75 years) scheduled for a specific type of surgery (e.g., orthopedic, abdominal, spinal).[3][15]

    • American Society of Anesthesiologists (ASA) physical status I-III.[15]

    • Ability to provide informed consent and operate a patient-controlled analgesia (PCA) device.

  • Exclusion Criteria:

    • Known hypersensitivity to nefopam.

    • History of seizure disorders or epilepsy.[3][12]

    • Severe cardiac conditions (e.g., recent myocardial infarction, uncontrolled arrhythmia).[4][12]

    • Use of monoamine oxidase inhibitors (MAOIs).[12]

    • Significant renal or hepatic impairment.[4]

    • Pre-existing chronic pain or current use of analgesic medications.[12]

    • Pregnancy.[12]

Intervention and Dosing
  • Nefopam Group: A common intravenous (IV) regimen involves an initial bolus of 20 mg of nefopam administered before or at the end of surgery, followed by a continuous infusion.[10][13][16] For example, 80 mg of nefopam diluted in 500 mL of normal saline administered over 24 hours.[10][16]

  • Control Group: An identical volume and rate of a placebo (e.g., normal saline) is administered.[10][16]

  • Rescue Analgesia: All patients should have access to rescue analgesia, typically an opioid (e.g., morphine or fentanyl) delivered via a patient-controlled analgesia (PCA) pump.[10][13] The PCA settings (bolus dose, lockout interval) should be standardized across both groups.

Outcome Measures
  • Primary Outcome:

    • Cumulative opioid consumption (e.g., morphine or fentanyl equivalents) over a specified period (e.g., 24 or 48 hours) postoperatively.[13]

  • Secondary Outcomes:

    • Pain Intensity: Assessed at regular intervals (e.g., at rest and during movement at 1, 6, 12, 24, and 48 hours post-surgery) using a validated pain scale such as the Visual Analog Scale (VAS) or Numeric Rating Scale (NRS).[13]

    • Adverse Events: Systematic monitoring and recording of potential side effects, including nausea, vomiting, dizziness, sweating, and tachycardia.[13]

    • Patient Satisfaction: Assessed using a validated questionnaire.

    • Time to Recovery Milestones: Time to first ambulation, bowel movement, and hospital discharge.

Data Collection and Analysis
  • Data Collection: Pain scores, PCA demands and deliveries, and any adverse events should be recorded at predefined time points by trained research personnel who are blinded to the treatment allocation.

  • Statistical Analysis: The primary outcome (opioid consumption) can be compared between groups using an independent samples t-test or a non-parametric equivalent. Pain scores can be analyzed using repeated measures ANOVA. The incidence of adverse events can be compared using chi-square or Fisher's exact test. A p-value of <0.05 is typically considered statistically significant.

Conclusion

This compound is a promising non-opioid analgesic for postoperative pain management. Its distinct mechanism of action offers a potential opioid-sparing effect and a role in multimodal analgesic regimens. The provided data and protocols offer a framework for researchers and drug development professionals to design and conduct further investigations into the clinical utility of this compound. Future research should continue to explore optimal dosing strategies, its efficacy in various surgical populations, and its long-term impact on patient outcomes.

References

Application Notes and Protocols for Investigating (+)-Nefopam's Role in Preventing Shivering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Nefopam is a centrally acting, non-opioid analgesic that has demonstrated significant efficacy in the prevention and treatment of shivering, a common and often distressing physiological response to anesthesia and therapeutic hypothermia. Unlike many other anti-shivering agents, nefopam does not cause respiratory depression, making it a valuable tool in various clinical settings.[1] These application notes provide a comprehensive overview of the mechanisms of action of this compound and detailed protocols for its investigation as an anti-shivering agent in both preclinical and clinical research.

Mechanism of Action

The anti-shivering effect of this compound is multifactorial, involving several neurotransmitter systems and receptor pathways within the central nervous system.[2][3]

  • Monoamine Reuptake Inhibition: Nefopam inhibits the synaptic reuptake of serotonin, norepinephrine, and dopamine.[2][3] This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their modulatory effects on thermoregulation and pain pathways.

  • NMDA Receptor Antagonism: Nefopam acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[1][4] This action is thought to contribute to its anti-shivering properties, as other NMDA antagonists have also been shown to inhibit shivering.[1]

  • Modulation of α2-Adrenoceptors: Studies suggest that nefopam's thermoregulatory effects are mediated, at least in part, through its interaction with α2-adrenoceptors.[5] Specifically, the α2A-adrenoceptor subtype appears to play a crucial role.[5]

  • Ion Channel Inhibition: Nefopam has been shown to inhibit voltage-gated sodium and calcium channels, which can reduce neuronal excitability and the propagation of signals that may lead to shivering.[3][4]

Signaling Pathway

The proposed signaling pathway for this compound's anti-shivering effect is multifaceted. By inhibiting the reuptake of serotonin and norepinephrine, nefopam enhances the activity of descending inhibitory pathways that modulate thermoregulatory responses in the spinal cord. Its antagonism of NMDA receptors and modulation of α2-adrenoceptors further contribute to a reduction in the shivering threshold.

Proposed Signaling Pathway of this compound in Shivering Prevention Nefopam This compound SERT Serotonin Transporter (SERT) Nefopam->SERT Inhibits NET Norepinephrine Transporter (NET) Nefopam->NET Inhibits NMDA NMDA Receptor Nefopam->NMDA Antagonizes Alpha2 α2-Adrenoceptor Nefopam->Alpha2 Modulates Serotonin ↑ Synaptic Serotonin SERT->Serotonin Norepinephrine ↑ Synaptic Norepinephrine NET->Norepinephrine Glutamate_Signal ↓ Glutamatergic Signaling NMDA->Glutamate_Signal Adrenergic_Signal Modulated Adrenergic Signaling Alpha2->Adrenergic_Signal Descending_Inhibition Enhanced Descending Inhibitory Pathways Serotonin->Descending_Inhibition Norepinephrine->Descending_Inhibition Shivering_Threshold Reduced Shivering Threshold Glutamate_Signal->Shivering_Threshold Adrenergic_Signal->Shivering_Threshold Descending_Inhibition->Shivering_Threshold

Caption: Proposed signaling pathway of this compound.

Data Presentation

Table 1: Preclinical Efficacy of this compound in Animal Models
Animal ModelDosageRoute of AdministrationShivering Reduction vs. ControlReference
RabbitNot SpecifiedNot SpecifiedSignificant reduction in postoperative shivering[6]
Mouse (wildtype)1 mg/kg & 25 mg/kgIntraperitonealDose-dependent decrease in thermoregulatory threshold[5]
Mouse (α2A-adrenoceptor knockout)25 mg/kgIntraperitonealNo significant effect on thermoregulatory threshold[5]
Table 2: Clinical Efficacy of this compound in Preventing Postoperative Shivering
Study PopulationNefopam DosageComparatorShivering Incidence (Nefopam)Shivering Incidence (Comparator)Key FindingsReference
General & Neuraxial AnesthesiaVariousPlacebo8.2%47.8%Nefopam significantly reduced shivering risk (RR 0.08)[2]
General & Neuraxial AnesthesiaVariousClonidine10.1%29.8%Nefopam was more efficacious than clonidine (RR 0.34)[2]
Spinal Anesthesia0.15 mg/kg IVMeperidine 0.4 mg/kg IVSimilar incidenceSimilar incidenceNefopam showed similar efficacy to meperidine with more stable hemodynamics[7]
Neurosurgery20 mg IVMeperidine 50 mg IV5%68%Nefopam was significantly more effective than meperidine[1]
Neurosurgery20 mg IVClonidine 150 µg IV5%60%Nefopam was significantly more effective than clonidine[1]
Abdominal/Orthopedic Surgery0.2 mg/kg IVClonidine 1.5 µg/kg IVSignificantly lowerHigherNefopam was superior to clonidine in preventing shivering[8]
Table 3: Effect of this compound on Thermoregulatory Thresholds in Healthy Volunteers
Nefopam DoseShivering Threshold Reduction (°C)Vasoconstriction ThresholdSweating ThresholdReference
~20 mg (Large Dose)0.9 ± 0.4No significant effectNo significant effect[1]
50 ng/mL (Small Dose)0.4Not reportedNot reported[9]
100 ng/mL (Large Dose)0.7Not reportedNot reported[9]

Experimental Protocols

Preclinical Protocol: Evaluation of Anti-Shivering Efficacy in a Rat Model of Postoperative Shivering

This protocol is adapted from models of postoperative pain and thermoregulation studies in rodents.[10][11]

Objective: To assess the efficacy of this compound in preventing or reducing shivering in a rat model of postoperative hypothermia.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound hydrochloride

  • Sterile saline solution (0.9% NaCl)

  • Anesthetic agent (e.g., isoflurane)

  • Surgical instruments for laparotomy

  • Temperature monitoring system (rectal probe)

  • Shivering assessment scale (see below)

  • Warming pads

Experimental Workflow:

Preclinical Experimental Workflow for Anti-Shivering Drug Testing Start Acclimatize Rats (1 week) Randomization Randomize into Treatment Groups Start->Randomization Drug_Admin Administer this compound or Vehicle (i.p.) Randomization->Drug_Admin Anesthesia Induce Anesthesia (Isoflurane) Drug_Admin->Anesthesia Surgery Perform Midline Laparotomy (15 min) Anesthesia->Surgery Recovery Place in a Cool Environment (20-22°C) for Recovery Surgery->Recovery Monitoring Monitor Rectal Temperature and Assess Shivering Score (every 10 min for 60 min) Recovery->Monitoring Data_Analysis Analyze Data (Temperature profiles, Shivering scores) Monitoring->Data_Analysis

Caption: Preclinical experimental workflow.

Procedure:

  • Animal Acclimatization: House rats in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle for at least one week before the experiment. Provide ad libitum access to food and water.

  • Group Allocation: Randomly assign rats to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Drug Administration: Administer the assigned treatment (e.g., intraperitoneal injection of this compound or saline) 30 minutes before the induction of anesthesia.

  • Anesthesia and Surgery: Anesthetize the rats with isoflurane. Perform a 3 cm midline laparotomy, exposing the abdominal contents for 15 minutes to induce heat loss. Close the incision in two layers.

  • Recovery and Monitoring: After surgery, place the rats in individual cages in a cool environment (20-22°C) to facilitate shivering. Monitor rectal temperature continuously or at 10-minute intervals for 60 minutes.

  • Shivering Assessment: At each temperature measurement time point, assess the severity of shivering using a validated scale:

    • 0: No shivering

    • 1: Mild shivering (fine muscle tremors)

    • 2: Moderate shivering (intermittent shaking of the body)

    • 3: Severe shivering (continuous, vigorous shaking of the entire body)

  • Data Analysis: Compare the changes in rectal temperature and shivering scores between the different treatment groups.

Clinical Protocol: Determination of the Anti-Shivering Efficacy of this compound in Healthy Volunteers

This protocol is based on established methodologies for inducing and quantifying shivering in humans.

Objective: To determine the effect of this compound on the shivering threshold, gain, and maximum intensity in healthy volunteers.

Materials:

  • Healthy, non-smoking adult volunteers

  • This compound for intravenous infusion

  • Sterile saline solution (0.9% NaCl)

  • Computer-controlled infusion pump

  • Apparatus for core temperature cooling (e.g., central venous infusion of cold saline)

  • System for maintaining mean skin temperature (e.g., water-perfused blankets)

  • Core temperature monitoring (e.g., tympanic membrane or esophageal probe)

  • Skin temperature sensors

  • Indirect calorimeter for measuring oxygen consumption (VO2)

  • Shivering assessment scale (e.g., 5-point scale)

Experimental Workflow:

Clinical Experimental Workflow for Shivering Threshold Determination Start Volunteer Screening and Informed Consent Instrumentation Place IV lines, Temperature Probes, and Monitoring Equipment Start->Instrumentation Baseline Establish Baseline (Normothermia) Instrumentation->Baseline Infusion Start IV Infusion (this compound or Placebo) Baseline->Infusion Cooling Induce Core Cooling (e.g., cold saline infusion) Infusion->Cooling Monitoring Continuously Monitor Core and Skin Temp, VO2, and Shivering Score Cooling->Monitoring Endpoint Identify Shivering Threshold (Sustained increase in VO2) Monitoring->Endpoint Data_Analysis Analyze Shivering Threshold, Gain, and Maximum Intensity Endpoint->Data_Analysis

Caption: Clinical experimental workflow.

Procedure:

  • Volunteer Recruitment and Screening: Recruit healthy volunteers who have provided written informed consent. Exclude individuals with any contraindications to nefopam or the experimental procedures.

  • Instrumentation: On the study day, insert intravenous catheters for drug/fluid administration and blood sampling. Place temperature sensors to measure core and mean skin temperature.

  • Baseline Measurement: Allow the volunteer to rest in a thermoneutral environment to establish baseline physiological parameters, including core temperature and oxygen consumption.

  • Drug Infusion: Begin a computer-controlled intravenous infusion of either this compound or placebo (saline). The infusion should be programmed to achieve and maintain a target plasma concentration.

  • Induction of Hypothermia: Once the target drug concentration is reached, initiate core body cooling by infusing cold intravenous fluids. Maintain a constant mean skin temperature using water-perfused blankets.

  • Monitoring and Shivering Assessment: Continuously monitor core temperature, skin temperature, and oxygen consumption. A blinded observer should assess shivering using a validated scale at regular intervals.

  • Determination of Shivering Threshold: The shivering threshold is defined as the core temperature at which a sustained increase in oxygen consumption (e.g., >25% above baseline) is observed.

  • Data Analysis: Calculate and compare the shivering threshold, gain (the slope of the increase in oxygen consumption relative to the decrease in core temperature), and maximum shivering intensity between the this compound and placebo groups.

Conclusion

This compound is a promising agent for the prevention of shivering due to its unique mechanism of action and favorable side effect profile. The protocols outlined in these application notes provide a framework for researchers to further investigate the anti-shivering properties of this compound and other novel compounds. Rigorous preclinical and clinical studies are essential to fully elucidate the therapeutic potential of these agents in managing shivering in various clinical contexts.

References

Application Note: Quantitative Analysis of (+)-Nefopam in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (+)-Nefopam in biological samples, specifically human plasma. The protocol provides a comprehensive guide for researchers and clinicians, covering sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, this document presents a protocol for the enantioselective separation of Nefopam's enantiomers, which is crucial for pharmacokinetic and pharmacodynamic studies. The method is suitable for high-throughput analysis in clinical and research settings.

Introduction

Nefopam is a centrally-acting, non-opioid analgesic used for the relief of moderate to severe pain. It is administered as a racemic mixture of two enantiomers, this compound and (-)-Nefopam. The enantiomers may exhibit different pharmacological and pharmacokinetic profiles, making their individual quantification essential for a thorough understanding of the drug's disposition and action. This document provides a detailed methodology for the analysis of racemic Nefopam and a specialized protocol for the chiral separation of its enantiomers in human plasma using LC-MS/MS.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol describes a liquid-liquid extraction (LLE) procedure for the efficient recovery of Nefopam from human plasma.

Materials:

  • Human plasma samples

  • Nefopam and Desmethyl-Nefopam analytical standards

  • Ethyl loflazepate (Internal Standard, IS)

  • Methanol (LC-MS grade)

  • Diethyl ether (HPLC grade)

  • Sodium carbonate buffer (20%, pH 9.0)

  • 0.1% Formic acid in water/acetonitrile (50:50, v/v)

  • Microcentrifuge tubes (2 mL)

  • Conical glass tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 1 mL of plasma sample into a 2 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution (1 µg/mL ethyl loflazepate in methanol).

  • Add 200 µL of carbonate buffer (Na2CO3 20%, pH 9.0) to alkalinize the sample.

  • Add 5.0 mL of diethyl ether.

  • Vortex mix the tube for 1 minute to ensure thorough mixing.

  • Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer (top layer) into a clean conical glass tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried residue in 150 µL of 0.1% formic acid in water/acetonitrile (50:50, v/v).

  • Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Enantioselective LC-MS/MS Analysis

This section details the conditions for the chiral separation and quantification of this compound.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or equivalent (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), is recommended for the enantiomeric separation of Nefopam.

  • Mobile Phase: A mixture of a polar organic solvent (e.g., isopropanol or ethanol) and an alkane (e.g., n-hexane) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical starting point would be a gradient or isocratic elution with a mobile phase containing acetonitrile and 0.1% formic acid.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Source Temperature: 200 °C.[1]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Nefopam: The specific transitions would need to be optimized, but would be based on the fragmentation of the protonated molecule [M+H]+.

    • Desmethyl-Nefopam: Similar to Nefopam, the transitions would be optimized based on the fragmentation of its protonated molecule.

  • Dwell Time: 100 ms per transition.

Quantitative Data

The following tables summarize the validation parameters for the LC-MS/MS analysis of racemic Nefopam in human plasma.

Table 1: Method Validation Parameters for Racemic Nefopam in Human Plasma [1]

ParameterResult
Linearity Range0.78–100 ng/mL
Correlation Coefficient (r²)>0.996
Lower Limit of Quantification (LLOQ)0.78 ng/mL
Intra-assay Precision (%RSD)< 17.5%
Inter-assay Precision (%RSD)< 17.5%
Accuracy (Bias)< 12.5%

Table 2: Pharmacokinetic Parameters of Nefopam Enantiomers Following a Single 20 mg Intravenous Dose

ParameterThis compound(-)-Nefopam
Half-life (t½)~5 hours~5 hours
Clearance53.7 L/hr57.5 L/hr
Volume of Distribution390 L381 L

Visualizations

The following diagrams illustrate the experimental workflow.

G cluster_prep Sample Preparation Workflow start 1. Plasma Sample (1 mL) add_is 2. Add Internal Standard start->add_is alkalinize 3. Add Carbonate Buffer (pH 9.0) add_is->alkalinize extract 4. Add Diethyl Ether & Vortex alkalinize->extract centrifuge 5. Centrifuge (3000 x g, 5 min) extract->centrifuge transfer 6. Transfer Organic Layer centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute end 9. Inject into LC-MS/MS reconstitute->end

Caption: Workflow for the liquid-liquid extraction of Nefopam from plasma.

G cluster_lcms Enantioselective LC-MS/MS Analysis Workflow injection 1. Sample Injection separation 2. Chiral HPLC Separation (e.g., Chiralpak® AD-H) injection->separation ionization 3. Electrospray Ionization (ESI+) separation->ionization mass_analyzer 4. Mass Analysis (Triple Quadrupole) ionization->mass_analyzer detection 5. MRM Detection of This compound & (-)-Nefopam mass_analyzer->detection quantification 6. Data Acquisition & Quantification detection->quantification

Caption: Workflow for the enantioselective analysis of Nefopam by LC-MS/MS.

Conclusion

The described LC-MS/MS method provides a sensitive and specific tool for the quantitative analysis of this compound in biological samples. The inclusion of an enantioselective separation protocol is critical for detailed pharmacokinetic and pharmacodynamic evaluations of this chiral drug. The presented protocols and data serve as a valuable resource for researchers and drug development professionals working with Nefopam.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Bioavailability of Oral (+)-Nefopam

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of (+)-Nefopam. The content focuses on two primary strategies: the development of intranasal niosomes and oral sustained-release nanospheres.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound poor?

The poor oral bioavailability of this compound is primarily due to extensive first-pass metabolism in the liver. After oral administration, a significant portion of the drug is metabolized before it can reach systemic circulation, leading to a bioavailability of approximately 30-40%.[1][2][3] Key metabolites, such as desmethylnefopam, are formed during this process.[2][4]

Q2: What are the main strategies being explored to overcome this poor bioavailability?

The two main strategies to bypass the first-pass metabolism and improve the bioavailability of this compound are:

  • Alternative Routes of Administration: Intranasal delivery is a promising alternative that allows direct absorption into the bloodstream, thereby avoiding the liver.[5][6][7]

  • Advanced Oral Drug Delivery Systems: Formulating this compound into nanospheres can protect the drug from premature metabolism and provide a sustained release, enhancing its overall absorption and therapeutic effect.[1][8]

Q3: How do niosomes improve the bioavailability of this compound when administered intranasally?

Niosomes are vesicular carriers made of non-ionic surfactants that can encapsulate both hydrophilic and lipophilic drugs.[9] When used for intranasal delivery of Nefopam, they enhance its bioavailability by:

  • Protecting the drug from enzymatic degradation in the nasal cavity.

  • Increasing the residence time of the formulation on the nasal mucosa.

  • Facilitating the transport of the drug across the nasal epithelium directly into the systemic circulation.[5][6] Studies have shown that intranasal niosomal formulations can increase the bioavailability of Nefopam by up to 4.77-fold compared to an oral solution.[5][6][7][9]

Q4: What is the rationale behind using nanospheres for oral delivery of this compound?

Nanospheres are solid, polymeric particles that can encapsulate drugs. By incorporating this compound into nanospheres, it is possible to:

  • Protect the drug from the harsh environment of the gastrointestinal tract.

  • Provide a sustained-release profile , which maintains the drug concentration in the therapeutic window for a longer duration.[1][8]

  • Potentially enhance absorption through various mechanisms, including increased surface area and mucoadhesion.

Troubleshooting Guides

Niosome Formulation via Thin-Film Hydration

This guide addresses common issues encountered during the preparation of this compound loaded niosomes using the thin-film hydration method.

Problem Potential Cause(s) Recommended Solution(s)
Low Entrapment Efficiency (%EE) 1. Drug Leakage: The drug may be leaking out of the vesicles during formation. 2. Inappropriate Surfactant/Cholesterol Ratio: An incorrect ratio can lead to a less stable bilayer. 3. Unfavorable Hydration Conditions: Hydration temperature and time can affect vesicle formation and drug encapsulation. 4. Hydrophilic Nature of Drug: Water-soluble drugs can be challenging to encapsulate efficiently.1. Optimize Cholesterol Content: Increasing the cholesterol concentration can enhance the rigidity of the niosomal membrane and reduce drug leakage.[1] 2. Select Appropriate Surfactant: The type of non-ionic surfactant (e.g., Span 60) and its HLB value are critical. Experiment with different surfactants and their ratios with cholesterol.[9][10] 3. Control Hydration Temperature: Ensure the hydration temperature is above the gel-liquid transition temperature (Tc) of the surfactant used. 4. Optimize Hydration Time: Allow sufficient time for the lipid film to hydrate completely.
Large Particle Size / Polydispersity 1. Incomplete Film Hydration: A non-uniform lipid film can lead to the formation of large, heterogeneous vesicles. 2. Insufficient Energy Input: The energy provided during hydration (e.g., shaking) may not be enough to form small, uniform vesicles. 3. Aggregation of Vesicles: Niosomes may aggregate over time, leading to an increase in the average particle size.1. Ensure Thin, Uniform Film: Rotate the flask slowly during solvent evaporation to create a thin and even film. 2. Apply Sonication or Extrusion: After hydration, use probe sonication or extrusion through polycarbonate membranes to reduce the size and polydispersity of the niosomes. 3. Incorporate Charge-Inducing Agents: Adding charged molecules like dicetyl phosphate can increase the zeta potential and prevent aggregation through electrostatic repulsion.
Poor Stability (Aggregation/Fusion) 1. Low Zeta Potential: Insufficient surface charge can lead to vesicle aggregation. 2. Inappropriate Storage Conditions: Temperature and time can affect the stability of the niosomal suspension.1. Increase Zeta Potential: As mentioned above, incorporate charge-inducing agents. A zeta potential of ±30 mV is generally considered stable. 2. Optimize Storage: Store the niosome suspension at a controlled temperature (e.g., 4°C) and protect it from light.
Nanosphere Formulation via Quasi-Solvent Diffusion

This guide addresses common issues during the synthesis of this compound loaded nanospheres using the quasi-emulsion solvent diffusion method.

Problem Potential Cause(s) Recommended Solution(s)
Low Drug Entrapment/Loading 1. Drug Partitioning into External Phase: The drug may have a higher affinity for the external aqueous phase. 2. Rapid Solvent Diffusion: If the solvent diffuses out too quickly, the polymer may precipitate before the drug is effectively entrapped.1. Optimize Drug-to-Polymer Ratio: Experiment with different ratios to maximize drug loading while maintaining desired release characteristics. 2. Select Appropriate Solvent System: The choice of the organic solvent and its miscibility with the aqueous phase is crucial. A less water-miscible solvent might slow down diffusion.
Broad Particle Size Distribution 1. Inefficient Emulsification: The initial emulsion droplets may be of varying sizes. 2. Droplet Coalescence: The emulsion may not be stable, leading to the merging of droplets before solidification.1. Optimize Stirring Speed: The speed of homogenization or stirring during emulsification directly impacts the initial droplet size. 2. Use an Effective Stabilizer: The type and concentration of the stabilizer (e.g., surfactant) are critical for preventing droplet coalescence.
Particle Aggregation 1. High Surface Energy of Nanoparticles: Nanoparticles have a natural tendency to agglomerate to reduce their surface energy. 2. Insufficient Stabilization: The amount of stabilizer may be inadequate to cover the surface of all the formed nanoparticles.1. Optimize Stabilizer Concentration: Ensure sufficient stabilizer is present to provide a protective layer around the nanospheres. 2. Post-Synthesis Treatment: Techniques like freeze-drying with a cryoprotectant can help prevent aggregation during storage.
Phase Separation of Polymer 1. Poor Polymer Solubility: The chosen polymer may not be fully soluble in the organic solvent. 2. Rapid Changes in Solvent Composition: The rapid diffusion of the solvent can cause the polymer to precipitate out of solution prematurely.1. Ensure Complete Polymer Dissolution: Gently heat or sonicate the polymer solution to ensure it is fully dissolved before emulsification. 2. Control the Rate of Solvent Diffusion: Modifying the composition of the external phase can help to control the rate at which the organic solvent diffuses out.

Data Presentation

Table 1: Formulation and Characterization of this compound Niosomes
Formulation CodeSurfactant:Cholesterol Molar RatioEntrapment Efficiency (%)Particle Size (nm)Zeta Potential (mV)In-Vivo Bioavailability Increase (vs. Oral Solution)Reference
Optimized NiosomeSpan 85:Cholesterol (1:2)>80%<550-16.8 to -29.74.77-fold[5][6][7][9]
PNF-9Span 60:Cholesterol (1:1)58.94%Not Specified-64.6Not Reported[10][11]
Table 2: Formulation and Characterization of this compound Nanospheres
Formulation CodeDrug:Polymer Ratio (w/w)Entrapment Efficiency (%)Particle Size (nm)Process Yield (%)Drug Loading (%)Reference
Optimized NFH-NS1:384.97 ± 1.23328.36 ± 2.2383.60 ± 1.3121.41 ± 0.89[1][8][12]

Experimental Protocols

Preparation of this compound Loaded Niosomes by Thin-Film Hydration

Materials:

  • This compound Hydrochloride

  • Non-ionic surfactant (e.g., Span 60, Span 85)

  • Cholesterol

  • Organic solvent (e.g., chloroform, methanol)

  • Phosphate Buffered Saline (PBS, pH 7.4)

Procedure:

  • Accurately weigh the non-ionic surfactant and cholesterol in the desired molar ratio and dissolve them in a suitable organic solvent in a round-bottom flask.

  • If this compound is lipophilic, dissolve it in the organic solvent along with the surfactant and cholesterol.

  • Attach the flask to a rotary evaporator and rotate it at a controlled speed.

  • Reduce the pressure and gradually increase the temperature to evaporate the organic solvent, forming a thin, uniform lipid film on the inner wall of the flask.

  • Hydrate the thin film with a pre-warmed aqueous solution (e.g., PBS pH 7.4) containing the hydrophilic this compound (if not already added).

  • Continue the rotation of the flask in the water bath for a specified period to allow for the self-assembly of niosomes.

  • The resulting niosomal suspension can be further processed (e.g., sonicated or extruded) to reduce the particle size and achieve a more uniform distribution.

Preparation of this compound Loaded Nanospheres by Quasi-Solvent Diffusion

Materials:

  • This compound Hydrochloride

  • Polymer (e.g., Eudragit RL 100 and RS 100)

  • Organic solvent (e.g., acetone-ethanol mixture)

  • External phase (e.g., heavy liquid paraffin containing n-hexane)

  • Surfactant/Emulsifier (e.g., Span 80)

Procedure:

  • Dissolve the accurately weighed this compound and polymer(s) in the organic solvent mixture to form the internal phase.

  • Prepare the external phase by dissolving the surfactant in the non-solvent (e.g., liquid paraffin).

  • Slowly inject the internal phase into the external phase under constant stirring using a magnetic stirrer or homogenizer to form a quasi-emulsion.

  • Continue stirring for a defined period to allow the organic solvent to diffuse from the emulsion droplets into the external phase.

  • This diffusion process leads to the precipitation of the polymer, entrapping the drug and forming solid nanospheres.

  • Collect the nanospheres by centrifugation, wash them with a suitable solvent (e.g., petroleum ether) to remove any residual oil and surfactant, and then dry them (e.g., by freeze-drying).[8]

Quantification of this compound in Plasma by HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column.

Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of a buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) in a gradient or isocratic mode.[5]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 220 nm.[1][5]

  • Column Temperature: 25°C.[5]

Sample Preparation:

  • Perform a liquid-liquid or solid-phase extraction of the plasma samples to isolate the drug and remove proteins and other interfering substances.

  • Evaporate the organic extract to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject a specific volume of the reconstituted sample into the HPLC system.

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][5]

Visualizations

experimental_workflow_niosomes cluster_preparation Niosome Preparation cluster_characterization Characterization cluster_invivo In-Vivo Studies prep1 Dissolve Surfactant, Cholesterol & Nefopam in Organic Solvent prep2 Form Thin Film via Rotary Evaporation prep1->prep2 prep3 Hydrate Film with Aqueous Phase prep2->prep3 prep4 Form Niosomal Suspension prep3->prep4 prep5 Size Reduction (Sonication/Extrusion) prep4->prep5 char1 Particle Size & Zeta Potential Analysis prep5->char1 char2 Entrapment Efficiency Determination prep5->char2 char3 In-Vitro Drug Release Study prep5->char3 invivo1 Administration to Animal Model (e.g., Rats) char3->invivo1 invivo2 Blood Sampling at Time Intervals invivo3 Plasma Drug Concentration Analysis (HPLC) invivo4 Pharmacokinetic Parameter Calculation experimental_workflow_nanospheres cluster_preparation Nanosphere Preparation cluster_characterization Characterization cluster_invivo In-Vivo Studies prep1 Dissolve Nefopam & Polymer in Organic Solvent (Internal Phase) prep3 Inject Internal Phase into External Phase (Emulsification) prep1->prep3 prep2 Prepare External Phase with Surfactant prep2->prep3 prep4 Solvent Diffusion & Nanosphere Formation prep3->prep4 prep5 Collect, Wash & Dry Nanospheres prep4->prep5 char1 Particle Size & Morphology Analysis (SEM) prep5->char1 char2 Drug Loading & Entrapment Efficiency prep5->char2 char3 In-Vitro Sustained Release Study prep5->char3 invivo1 Oral Administration to Animal Model char3->invivo1 invivo2 Blood Sampling invivo3 Plasma Concentration Analysis (HPLC) invivo4 Bioavailability Assessment

References

Improving the stability of (+)-Nefopam solutions for injection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and handling of (+)-Nefopam solutions for injection.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Formulation and Preparation

Q1: What is a typical formulation for a stable this compound injection?

A standard formulation for a 20 mg/2 mL this compound hydrochloride injection includes sodium phosphate, disodium phosphate as buffering agents, and water for injection.[1][2] A patent for a nefopam hydrochloride injection suggests a composite phosphate buffer to enhance stability.[3]

Q2: My this compound solution shows precipitation. What could be the cause?

Precipitation of nefopam solutions can occur under alkaline conditions.[4][5] It is crucial to control the pH of the solution. The maximum stability for nefopam hydrochloride in aqueous solutions has been observed in the pH range of 5.2-5.4.[6]

Q3: What is the optimal pH for storing this compound solutions?

To ensure maximum stability, this compound hydrochloride solutions should be maintained at a pH between 5.2 and 5.4.[6] One formulation patent specifies adjusting the solution to a pH of 5.[3] Studies have also shown stability in a pH range of 4-7.[7]

Stability and Degradation

Q4: How stable is this compound in solution at room temperature?

Solutions of nefopam at a concentration of 2.5 mg/mL in 0.9% NaCl are physically and chemically stable for up to 48 hours at 20–25°C, retaining more than 90% of the initial concentration.[4][5][8][9][10] Another study showed that nefopam maintained chemical stability for up to 72 hours at +25°C.[11][12]

Q5: What are the main degradation pathways for this compound?

The primary degradation pathways for nefopam are acid and alkaline hydrolysis, as well as photodegradation.[4][5][13][14] The initial step in both acidic and basic solutions appears to be the opening of the ether linkage.[15] Spontaneous degradation can lead to the formation of a diol as the major degradation product.[16]

  • Acidic Conditions: Significant degradation occurs under acidic conditions.[4][5][17] Forced degradation studies showed 20% degradation of nefopam under acidic stress.[4][5]

  • Alkaline Conditions: In alkaline conditions, nefopam solutions tend to precipitate.[4][5]

  • Oxidative Conditions: Nefopam solutions show no degradation under oxidative conditions.[4][5]

  • Thermal Stress: Nefopam is stable under heat stress.[4][5]

  • Photodegradation: Exposure to UV light can cause degradation.[4][5] A forced degradation study reported 15% degradation of nefopam under UV stress.[4][5]

Q6: How can I minimize the degradation of my this compound solution?

To minimize degradation, it is recommended to:

  • Maintain the pH of the solution between 5.2 and 5.4.[6]

  • Protect the solution from light.

  • Store at controlled room temperature (20-25°C) for short-term use (up to 48 hours).[4][5]

Compatibility

Q7: Is this compound compatible with other drugs in the same solution?

The compatibility of nefopam with other drugs varies:

  • Droperidol: A mixture of nefopam (2.5 mg/mL) and droperidol (52 µg/mL) in 0.9% NaCl is stable for up to 48 hours at room temperature.[4][5][9]

  • Proton Pump Inhibitors:

    • Nefopam is physically incompatible with omeprazole and esomeprazole, resulting in a black-colored mixture and rapid degradation.[11][12]

    • Nefopam is compatible with pantoprazole for a short period, though with reduced stability.[11][12]

  • Other Analgesics: The stability of nefopam in mixtures with ketoprofen and paracetamol for 24 hours at room temperature in glass vials has been demonstrated.[5]

Quantitative Data Summary

Table 1: Stability of this compound Solutions under Different Conditions

ConcentrationDiluentContainerStorage ConditionsDurationRemaining Concentration (%)Reference
2.5 mg/mL0.9% NaClPolypropylene Syringes20-25°C, ambient light48 hours> 90%[4][5]
0.2 mg/mL0.9% NaClSilicone Elastomeric Device32°C, protected from light24 hours> 93%[16]
3.33 mg/mL0.9% NaClSilicone Elastomeric Device32°C, protected from light24 hours> 98%[16]

Table 2: Results of Forced Degradation Studies on this compound Solutions

Stress ConditionParametersDegradation (%)Reference
AcidicHCl 0.2M, 24 hours, 80°C20%[4][5]
UV LightSun-like spectrum lamp (254 nm), 75 min15%[4][5]
AlkalineNaOH 0.01M, 5 minPrecipitation[4][5]
OxidativeH₂O₂ 3.0%, 1 hour, 20-25°CNo degradation[4][5]
Thermal80°C, 24 hoursNo degradation[4][5]

Experimental Protocols

Protocol 1: Stability Testing of this compound in Polypropylene Syringes

This protocol is adapted from a study on the physicochemical stability of nefopam solutions.[4][5]

1. Preparation of Solutions:

  • Prepare a solution of this compound at a concentration of 2.5 mg/mL in 0.9% NaCl.

  • Draw the solution into polypropylene syringes. Prepare three syringes for each time point.

2. Storage:

  • Store the syringes at room temperature (20-25°C) without protection from light.

3. Sampling:

  • At specified time points (e.g., 0, 6, 24, and 48 hours), take a 5.0 mL aliquot from each syringe.

  • Dilute the sample with ultrapure water to a suitable concentration for analysis (e.g., 1.25 mg/mL).

  • Prepare three replicate samples from each syringe.

4. Physical Stability Assessment:

  • Visual Inspection: Visually inspect the solutions for any changes in color, clarity, precipitation, or gas formation.

  • Sub-visual Inspection: Measure absorbance at 350, 410, and 550 nm using a UV spectrophotometer to check for turbidity.

5. Chemical Stability Assessment (HPLC):

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Chemical stability is defined as retaining at least 90% of the initial concentration.

6. pH Measurement:

  • Measure the pH of the solution at each time point. A variation of more than one pH unit from the initial measurement is considered significant.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to establish the stability-indicating capability of an analytical method.[4][5]

1. Acidic Degradation:

  • Mix 1 mL of a 5.0 mg/mL nefopam solution with 1.0 mL of 0.2 M HCl.

  • Store at 80°C for 24 hours.

  • Neutralize with 1.0 mL of 0.2 M NaOH.

  • Dilute with 1 mL of ultrapure water to a theoretical concentration of 1.25 mg/mL.

2. Alkaline Degradation:

  • Mix 1 mL of a 5.0 mg/mL nefopam solution with 1.0 mL of 0.01 M NaOH for 5 minutes.

  • Neutralize with 1.0 mL of 0.01 M HCl.

  • Dilute with 1.0 mL of ultrapure water to a theoretical concentration of 1.25 mg/mL.

3. Oxidative Degradation:

  • Mix 1 mL of a 5.0 mg/mL nefopam solution with 1.0 mL of 3.0% H₂O₂.

  • Store at 20–25°C for 1 hour.

  • Dilute with 2.0 mL of ultrapure water to a theoretical concentration of 1.25 mg/mL.

4. Thermal Degradation:

  • Expose a solution of 1.25 mg/mL nefopam to a temperature of 80°C for 24 hours.

5. Photodegradation:

  • Expose a solution of 1.25 mg/mL nefopam to a sun-like spectrum lamp at 254 nm for 75 minutes.

Visualizations

cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis Prepare Nefopam Solution Prepare Nefopam Solution Filter Sterilize Filter Sterilize Prepare Nefopam Solution->Filter Sterilize Fill Syringes/Devices Fill Syringes/Devices Filter Sterilize->Fill Syringes/Devices Store under defined conditions Store under defined conditions Fill Syringes/Devices->Store under defined conditions Sample at time points Sample at time points Store under defined conditions->Sample at time points Physical Stability Physical Stability Sample at time points->Physical Stability Chemical Stability (HPLC) Chemical Stability (HPLC) Sample at time points->Chemical Stability (HPLC) pH Measurement pH Measurement Sample at time points->pH Measurement

Caption: Experimental workflow for stability testing of this compound solutions.

cluster_degradation Degradation Pathways Nefopam Nefopam Acid Hydrolysis Acid Hydrolysis Nefopam->Acid Hydrolysis H⁺ Alkaline Hydrolysis Alkaline Hydrolysis Nefopam->Alkaline Hydrolysis OH⁻ Photodegradation Photodegradation Nefopam->Photodegradation UV Light Degradation_Products Degradation Products (e.g., Diol) Acid Hydrolysis->Degradation_Products Alkaline Hydrolysis->Degradation_Products Photodegradation->Degradation_Products

Caption: Major degradation pathways for this compound.

References

Troubleshooting (+)-Nefopam synthesis yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (+)-Nefopam. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this non-opioid analgesic.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing this compound?

The primary challenges in synthesizing this compound revolve around the construction of the eight-membered benzoxazocine ring and achieving good stereoselectivity for the desired (+)-enantiomer.[1] Traditional multi-step syntheses can be lengthy and may involve hazardous reagents like lithium aluminum hydride (LiAlH₄), leading to safety and scalability concerns.[1][2] Furthermore, achieving high purity and minimizing byproducts requires careful control of reaction conditions.

Q2: Is there a recommended high-yield synthesis method?

Yes, a one-pot synthesis of nefopam hydrochloride has been developed that offers a significant advantage over traditional methods. This process starts from o-benzoylbenzoic acid and proceeds through five steps in a single solvent (toluene) to yield nefopam hydrochloride with a reported overall yield of ≥79% and a purity of ≥99.9%.[3][4] This method is more efficient, cost-effective, and operationally friendly, making it suitable for large-scale production.[3]

Q3: How can I isolate the desired this compound enantiomer?

The chiral resolution of racemic nefopam can be achieved through classical resolution using a chiral resolving agent. One effective method involves the use of O,O'-dibenzoyl-L-tartaric acid. This process selectively crystallizes the diastereomeric salt of the (+)-enantiomer, which can then be isolated and converted back to the free base or a pharmaceutically acceptable salt.[5]

Q4: What are the common impurities I should be aware of?

During the synthesis of nefopam, several impurities can be formed. These can arise from starting materials, intermediates, or side reactions. Common impurities include unreacted starting materials like o-benzoylbenzoic acid and intermediates from the various synthetic steps. It is crucial to monitor the reaction progress and purify the final product to remove these impurities.

Q5: What analytical techniques are recommended for purity analysis?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely used method for determining the purity of Nefopam and quantifying any impurities. A typical method might use a C18 column with a gradient elution of acetonitrile and water (with an additive like formic or trifluoroacetic acid) and UV detection.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Overall Yield - Incomplete reactions at one or more steps.- Suboptimal reaction conditions (temperature, time, reagents).- Degradation of intermediates or final product.- Inefficient purification and product loss during work-up.- Monitor each reaction step by TLC or HPLC to ensure completion.- Optimize reaction parameters based on literature procedures. The one-pot synthesis offers high conversion rates (>90% for each step).[3]- Ensure anhydrous conditions, especially when using moisture-sensitive reagents like LiAlH₄ or thionyl chloride.- Refine purification techniques, such as recrystallization solvent systems, to maximize recovery.
Low Yield in Cyclization Step - Incomplete conversion of the precursor.- Ineffective dehydrating agent or acidic catalyst.- Steric hindrance in the substrate.- Ensure the precursor alcohol is sufficiently pure.- Use a strong acid catalyst like p-toluenesulfonic acid (p-TsOH) in an appropriate anhydrous solvent (e.g., toluene, benzene).[1]- Increase reaction temperature or time, while monitoring for potential side product formation.
Formation of Side Products during Reduction - Over-reduction or incomplete reduction when using strong reducing agents like LiAlH₄.- Reaction with the solvent (e.g., THF).[6]- Carefully control the stoichiometry of the reducing agent and the reaction temperature.- Consider using a milder or more selective reducing agent if possible.- Follow a proper work-up procedure to quench the reaction and hydrolyze any aluminum complexes. An acidic workup followed by basification is common.[6]
Poor Purity of Final Product - Incomplete removal of starting materials, reagents, or byproducts.- Inefficient crystallization or purification method.- Perform multiple recrystallizations from a suitable solvent system to remove impurities.- Utilize column chromatography for purification if recrystallization is insufficient.- Confirm purity using a validated analytical method like HPLC.
Difficulty in Chiral Resolution - Incorrect choice of resolving agent.- Suboptimal crystallization conditions (solvent, temperature, concentration).- Incomplete formation of the diastereomeric salt.- Use an appropriate chiral resolving agent, such as a derivative of tartaric acid.[5]- Systematically screen different solvents and cooling rates to optimize the crystallization of the desired diastereomer.- Ensure the correct stoichiometry between the racemic base and the resolving agent.

Data Summary

The following table provides a comparison of different synthetic routes to Nefopam, highlighting key performance indicators.

Synthetic Route Key Starting Material Key Reagents Overall Yield Purity Advantages Disadvantages
One-Pot Synthesis [3][4]o-Benzoylbenzoic acidThionyl chloride, N-methylaminoethanol, Red-Al®, Methanesulfonic acid≥79%≥99.9%High yield, high purity, single solvent, cost-effective, scalable.Requires careful control of a multi-step sequence in a single vessel.
Route via N-(2-hydroxyethyl)-N-methyl-o-benzoylbenzamide [1]o-Benzoylbenzoic acidNaBH₄, 2-methylaminomethanol, LiAlH₄, p-TsOH~72% (for two steps)Not specifiedHigh yield in individual steps.Use of hazardous LiAlH₄. Multi-step process with isolation of intermediates.
Route via Phthalamine Derivative [1]N-(2-hydroxyethyl)-3-phenyl-1-phthalaminePd/C, H₂, p-TsOH~53%Not specifiedAvoids strong metal hydride reducing agents.Lower overall yield.
Route via Lactam Intermediate [1][2]o-Benzoylbenzoic acid2-aminoethanol, Chloroacetyl chloride, t-BuOK, LiAlH₄~15%Not specifiedMechanistically distinct approach.Low overall yield, use of hazardous reagents.

Experimental Protocols

High-Yield One-Pot Synthesis of Nefopam Hydrochloride

This protocol is based on the multi-kilogram scale synthesis with high yield and purity.[3][4]

Step 1: Acid Chloride Formation

  • In a suitable reactor, charge o-benzoylbenzoic acid and toluene.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Slowly add thionyl chloride while maintaining the temperature.

  • Stir until the reaction is complete (monitor by TLC/HPLC).

Step 2: Amidation

  • In the same pot, cool the reaction mixture.

  • Slowly add a solution of N-methylaminoethanol and a base (e.g., triethylamine) in toluene.

  • Allow the reaction to proceed to completion.

Step 3: Reduction

  • To the same reaction mixture, add a reducing agent such as sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®).

  • Control the temperature during the addition.

  • Stir until the reduction of both the ketone and amide functionalities is complete.

Step 4: Cyclization

  • Quench the reduction reaction carefully.

  • Add methanesulfonic acid to the reaction mixture to catalyze the intramolecular cyclization (dehydration).

  • Heat the mixture to drive the cyclization to completion.

Step 5: Hydrochloride Salt Formation and Purification

  • After work-up to isolate the nefopam free base in the toluene layer, cool the solution.

  • Purge with dry hydrogen chloride gas to precipitate nefopam hydrochloride.

  • Collect the solid by filtration, wash with cold toluene, and dry under vacuum.

  • The final product can be further purified by recrystallization from a suitable solvent if necessary.

Visualizations

Experimental Workflow: One-Pot Synthesis of Nefopam

one_pot_synthesis start o-Benzoylbenzoic Acid intermediate1 Acyl Chloride Intermediate start->intermediate1 1. SOCl₂, DMF (Toluene) intermediate2 Amide Alcohol Intermediate intermediate1->intermediate2 2. N-Methylaminoethanol, Base (Toluene) intermediate3 Diol Intermediate intermediate2->intermediate3 3. Red-Al® (Toluene) product_base Nefopam (free base) intermediate3->product_base 4. MeSO₃H (Toluene) final_product Nefopam HCl product_base->final_product 5. HCl (gas) (Toluene)

Caption: One-pot synthesis of Nefopam HCl from o-benzoylbenzoic acid.

Logical Relationship: Troubleshooting Low Yield

troubleshooting_low_yield cluster_steps Potential Problematic Steps low_yield Low Overall Yield Identify problematic step incomplete_reaction Incomplete Reaction - Monitor by TLC/HPLC - Adjust time/temp low_yield->incomplete_reaction Cause side_reactions Side Reactions - Control temp - Check reagent purity low_yield->side_reactions Cause poor_purification Poor Purification - Optimize solvent - Minimize transfers low_yield->poor_purification Cause

Caption: Troubleshooting logic for addressing low synthesis yield.

References

Technical Support Center: Managing Side Effects of (+)-Nefopam in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the side effects of (+)-Nefopam in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a centrally-acting, non-opioid analgesic.[1][2] Its primary mechanism of action is not fully understood but is known to involve the inhibition of serotonin, norepinephrine, and dopamine reuptake, similar to tricyclic antidepressants.[1][3][4] Additionally, it blocks voltage-gated sodium and calcium channels in the central nervous system.[1][3]

Q2: What are the most common side effects of this compound observed in animal models?

A2: The most frequently reported side effects in animal models, which often mirror those seen in humans, include:

  • Central Nervous System (CNS): Drowsiness, dizziness, nervousness, confusion, tremors, and in some cases, convulsions or seizures.[2][5] Higher doses in rats have been associated with behavioral stereotypy.[6]

  • Cardiovascular: Tachycardia (increased heart rate) and hypotension (low blood pressure).[5][7]

  • Autonomic: Sweating, dry mouth, and nausea.[5][7]

  • Other: Restlessness has been observed in dogs.[4]

Q3: Are the side effects of this compound dose-dependent?

A3: Yes, many side effects of this compound appear to be dose-dependent. For instance, a 5 mg/kg dose in mice has been shown to significantly elevate the electric seizure threshold, whereas a 1 mg/kg dose did not offer protection against electroconvulsions.[2] In rats, higher doses (20 or 40 mg/kg i.p.) can induce behavioral stereotypy, while lower doses do not affect locomotor activity.[6]

Q4: How can I minimize the risk of side effects before starting my experiment?

A4: To minimize risks, it is crucial to:

  • Conduct a thorough literature review: Understand the known side effect profile of Nefopam in your specific animal model and for your intended route of administration.

  • Perform dose-response studies: Start with lower doses and carefully escalate to find the optimal therapeutic window with the fewest side effects.

  • Acclimatize animals: Ensure animals are properly acclimatized to the experimental conditions to reduce stress-related physiological changes that could be confounded with drug effects.

  • Use appropriate vehicle controls: This will help differentiate between effects caused by the drug and those caused by the vehicle or administration procedure.

Troubleshooting Guides

Issue 1: Animal exhibits seizure-like activity after this compound administration.

Symptoms:

  • Uncontrolled muscle spasms, convulsions, or tremors.

  • Loss of consciousness or unresponsiveness.

  • Vocalization.

Immediate Actions:

  • Ensure animal safety: Move the animal to a padded surface or an empty cage to prevent injury during the seizure. Remove any objects that could cause harm.

  • Monitor vital signs: If possible and safe to do so, monitor breathing and heart rate.

  • Do not restrain the animal: Restraining a seizing animal can cause injury to both the animal and the handler.

  • Record observations: Note the time of onset, duration, and characteristics of the seizure for your experimental records.

Post-Seizure Care & Prevention:

  • Provide supportive care: After the seizure, the animal may be disoriented. Provide a quiet, comfortable environment for recovery. Ensure easy access to food and water.

  • Consult a veterinarian: Report the incident to the institutional veterinarian for guidance on animal welfare and potential interventions.

  • Dose adjustment: For future experiments, consider reducing the dose of this compound.

  • Co-administration of anticonvulsants: In some cases, co-administration with an anticonvulsant may be considered, but this should be scientifically justified and approved by the Institutional Animal Care and Use Committee (IACUC), as Nefopam itself has shown some anticonvulsant properties at certain doses.[2]

Issue 2: Animal shows signs of cardiovascular distress (tachycardia or hypotension).

Symptoms:

  • Tachycardia: Abnormally rapid heart rate. This may be detected through telemetry, pulse oximetry, or manual pulse measurement.

  • Hypotension: Low blood pressure, which is best monitored via telemetry or a blood pressure cuff designed for the specific animal model.

  • Clinical signs: Pale gums, weakness, lethargy.

Monitoring and Management:

  • Continuous Monitoring: For studies where cardiovascular effects are a concern, continuous monitoring using telemetry is the gold standard for obtaining accurate heart rate and blood pressure data in conscious, freely moving animals.

  • Establish a Baseline: Always record baseline cardiovascular parameters before drug administration to accurately assess the drug's effect.

  • Intervention:

    • If significant hypotension or tachycardia is observed, be prepared to provide supportive care as advised by a veterinarian. This may include fluid administration.

    • For future experiments, adjust the dose of this compound downwards.

    • Consider the route of administration, as intravenous administration may lead to more pronounced and rapid cardiovascular effects.

Issue 3: Animal displays signs of excessive sedation or hyperactivity.

Symptoms:

  • Sedation: Drowsiness, lack of interest in the environment, decreased motor activity.

  • Hyperactivity/Restlessness: Increased locomotion, circling, or stereotyped behaviors (e.g., repetitive gnawing or head movements).[4][6]

Troubleshooting Steps:

  • Behavioral Scoring: Implement a standardized behavioral scoring system to objectively quantify the level of sedation or hyperactivity.

  • Environmental Management:

    • For sedated animals, ensure they have easy access to food and water and are in a safe, comfortable environment.

    • For hyperactive animals, ensure the cage is free of potential hazards.

  • Dose and Timing:

    • These effects are often dose-related. A lower dose may achieve the desired analgesic effect without causing significant behavioral changes.

    • Observe the time course of these effects. They may be more pronounced at the peak plasma concentration of the drug.

Issue 4: Animal exhibits signs of nausea or gastrointestinal discomfort.

Symptoms:

  • Pica (eating of non-nutritive substances like bedding).

  • Conditioned taste aversion (avoidance of food or water associated with the drug administration).

  • Changes in posture (e.g., hunched posture).

Management Strategies:

  • Acclimatization to Dosing Procedure: Familiarize the animal with the administration procedure (e.g., gavage) using the vehicle solution before introducing the drug to reduce stress-induced gastrointestinal upset.

  • Dietary Considerations: Providing a highly palatable and easily digestible diet can help maintain food intake.

  • Dose Reduction: Nausea is a common side effect, and reducing the dose is often the most effective way to mitigate it.

Data Presentation

Table 1: Dose-Response of this compound Side Effects in Rodent Models

Animal ModelRoute of AdministrationDoseObserved Side EffectReference
MouseN/A1 mg/kgNo protection against electroconvulsion[2]
MouseN/A5 mg/kgSignificantly elevated electric seizure threshold[2]
RatIntraperitoneal (i.p.)1, 5, 10 mg/kgNo effect on locomotor activity[6]
RatIntraperitoneal (i.p.)20, 40 mg/kgEvoked behavioral stereotypy[6]
RatIntraperitoneal (i.p.)20 mg/kg/daySlight reduction in pain score in arthritis model[3]
RatOral60 mg/kg/daySlight reduction in pain score in arthritis model[3]
RatIntravenous3 mg/kgAttenuation of nociceptive responses[8]
RatSubcutaneous10-30 mg/kgAttenuation of nociceptive responses[8]
RatOral60 mg/kgAttenuation of nociceptive responses[8]

Table 2: Side Effects of this compound in Dogs

DoseRoute of AdministrationObserved Side EffectReference
2 mg/kgIntravenous (i.v.)Restlessness[4]
1 mg/kgIntravenous (i.v.)Higher pain scores compared to 2 mg/kg dose[4]

Experimental Protocols

Protocol 1: Assessment of Behavioral Side Effects in Rodents

  • Objective: To quantify behavioral changes (sedation, hyperactivity, stereotypy) following this compound administration.

  • Materials:

    • Open field arena.

    • Video recording equipment and analysis software.

    • Behavioral scoring sheet (based on a standardized scale, e.g., a modified Irwin or SHIRPA protocol).

  • Procedure:

    • Acclimatize animals to the testing room for at least 30 minutes before the experiment.

    • Administer this compound or vehicle control at the desired dose and route.

    • At predetermined time points post-administration (e.g., 15, 30, 60, 120 minutes), place the animal in the center of the open field arena.

    • Record a 5-10 minute video of the animal's activity.

    • Analyze the video for parameters such as:

      • Total distance traveled.

      • Time spent in the center versus the periphery.

      • Rearing frequency.

      • Incidence and duration of stereotyped behaviors (e.g., circling, excessive grooming, head weaving).

    • Simultaneously, a trained observer should score the animal's behavior based on the scoring sheet, assessing posture, gait, grooming, and responsiveness to stimuli.

Protocol 2: Monitoring Cardiovascular Parameters in Conscious Rats using Telemetry

  • Objective: To continuously monitor blood pressure and heart rate in conscious, unrestrained rats following this compound administration.

  • Materials:

    • Implantable telemetry devices.

    • Surgical tools for implantation.

    • Receivers and data acquisition system.

  • Procedure:

    • Surgical Implantation:

      • Anesthetize the rat according to the IACUC-approved protocol.

      • Surgically implant the telemetry transmitter, with the catheter inserted into the abdominal aorta or femoral artery and the body of the transmitter secured in the abdominal cavity or subcutaneously.

      • Allow for a post-operative recovery period of at least one week.

    • Data Collection:

      • House the rat in its home cage placed on a receiver.

      • Record baseline cardiovascular data for at least 24 hours before drug administration.

      • Administer this compound or vehicle.

      • Continuously record blood pressure, heart rate, and activity for the duration of the experiment.

    • Data Analysis:

      • Analyze the data in discrete time bins (e.g., 5-minute averages).

      • Compare the post-dose cardiovascular parameters to the pre-dose baseline values.

Visualizations

Nefopam_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Nefopam Nefopam Na_Channel Voltage-gated Na+ Channel Nefopam->Na_Channel Blocks Ca_Channel Voltage-gated Ca2+ Channel Nefopam->Ca_Channel Blocks SERT Serotonin Transporter (SERT) Nefopam->SERT Inhibits NET Norepinephrine Transporter (NET) Nefopam->NET Inhibits DAT Dopamine Transporter (DAT) Nefopam->DAT Inhibits Glutamate_Vesicle Glutamate Vesicle Na_Channel->Glutamate_Vesicle Depolarization Ca_Channel->Glutamate_Vesicle Ca2+ Influx Serotonin 5-HT SERT->Serotonin Reuptake Norepinephrine NE NET->Norepinephrine Reuptake Dopamine DA DAT->Dopamine Reuptake Glutamate Glu Glutamate_Vesicle->Glutamate Release Descending_Pain_Modulation Activation of Descending Pain Modulation Serotonin->Descending_Pain_Modulation Norepinephrine->Descending_Pain_Modulation Dopamine->Descending_Pain_Modulation Postsynaptic_Receptors Glutamate Receptors Glutamate->Postsynaptic_Receptors Reduced_Nociception Reduced Nociceptive Signal Postsynaptic_Receptors->Reduced_Nociception Reduced Excitability Descending_Pain_Modulation->Reduced_Nociception

Caption: Mechanism of Action of this compound.

Experimental_Workflow cluster_planning Phase 1: Pre-Experiment Planning cluster_execution Phase 2: Experiment Execution cluster_monitoring Monitoring Parameters cluster_response Phase 3: Response to Side Effects cluster_analysis Phase 4: Data Analysis & Interpretation Lit_Review Literature Review (Side Effect Profile) Dose_Selection Dose Range Selection Lit_Review->Dose_Selection Protocol_Approval IACUC Protocol Approval Dose_Selection->Protocol_Approval Animal_Acclimatization Animal Acclimatization (≥ 72 hours) Protocol_Approval->Animal_Acclimatization Baseline_Measures Baseline Measurements (Behavioral, Physiological) Animal_Acclimatization->Baseline_Measures Drug_Admin Drug Administration (this compound or Vehicle) Baseline_Measures->Drug_Admin Post_Dose_Monitoring Post-Dose Monitoring Drug_Admin->Post_Dose_Monitoring Behavioral_Scoring Behavioral Scoring Post_Dose_Monitoring->Behavioral_Scoring Cardio_Monitoring Cardiovascular Monitoring Post_Dose_Monitoring->Cardio_Monitoring Clinical_Signs Clinical Signs (e.g., Seizures, Nausea) Post_Dose_Monitoring->Clinical_Signs Observe_SE Observe Side Effect Post_Dose_Monitoring->Observe_SE Troubleshoot Implement Troubleshooting Guide Observe_SE->Troubleshoot Vet_Consult Consult Veterinarian Troubleshoot->Vet_Consult Data_Record Record All Observations Vet_Consult->Data_Record Data_Analysis Data Analysis Data_Record->Data_Analysis Interpretation Interpretation of Results (Efficacy vs. Side Effects) Data_Analysis->Interpretation

Caption: Experimental Workflow for Managing Side Effects.

References

Technical Support Center: (+)-Nefopam Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Nefopam formulations.

Frequently Asked Questions (FAQs)

Q1: What are the main formulation challenges associated with this compound?

A1: The primary formulation challenge for this compound is its low oral bioavailability, which is mainly due to extensive first-pass metabolism in the liver.[1][2] This means that a significant portion of the drug is metabolized before it can reach systemic circulation, reducing its therapeutic efficacy when administered orally. Other challenges include its aqueous solubility and potential for degradation under certain conditions.

Q2: What strategies can be employed to overcome the low oral bioavailability of this compound?

A2: To bypass the first-pass metabolism and improve bioavailability, alternative routes of administration and advanced drug delivery systems are being explored. A promising approach is intranasal delivery, which allows the drug to be absorbed directly into the bloodstream.[2] Formulating this compound into nanocarriers like niosomes or nanospheres can further enhance its absorption and provide sustained release.[1][3]

Q3: What is the mechanism of action of this compound?

A3: The analgesic mechanism of this compound is not fully understood but is known to be multifactorial and distinct from that of opioid analgesics.[4][5] It is a centrally-acting analgesic that works by inhibiting the reuptake of three key neurotransmitters: serotonin, norepinephrine, and dopamine.[4][6][7] This action modulates descending pain pathways. Additionally, Nefopam has been shown to block voltage-gated sodium and calcium channels, which reduces neuronal excitability and the propagation of pain signals.[4][7][8]

Troubleshooting Guides

Low Drug Entrapment Efficiency in Niosomes
Potential Cause Troubleshooting Solution
Improper surfactant to cholesterol ratio. Optimize the molar ratio of surfactant (e.g., Span 60) to cholesterol. A 1:1 ratio has been shown to be effective for Nefopam niosomes.[1][9]
Inappropriate hydration temperature. Ensure the hydration of the lipid film is carried out at a temperature above the gel-to-liquid crystal transition temperature (Tc) of the surfactant.
Insufficient sonication. After hydration, sonicate the niosomal suspension to reduce vesicle size and improve the homogeneity of the formulation, which can lead to better drug entrapment.
Drug leakage during preparation. Minimize the time between hydration and the separation of unentrapped drug.
High Particle Size or Polydispersity Index (PDI) of Nanoparticle Formulations
Potential Cause Troubleshooting Solution
Aggregation of nanoparticles. Optimize the surface charge of the nanoparticles by adjusting the formulation components. A higher absolute zeta potential value (e.g., -30 mV or more positive/negative) indicates better stability against aggregation.
Inefficient homogenization or sonication. Increase the duration or power of homogenization or sonication to ensure uniform particle size reduction.
Suboptimal formulation parameters. Systematically vary the concentration of polymer, surfactant, and drug to find the optimal conditions for producing smaller and more uniform nanoparticles.
Formulation Instability and Degradation
Potential Cause Troubleshooting Solution
Hydrolysis. Nefopam hydrochloride is susceptible to degradation in acidic and alkaline conditions.[10][11] Maintain the pH of aqueous formulations within a stable range, as determined by preformulation stability studies.
Oxidation. Protect the formulation from exposure to oxidizing agents. Consider the inclusion of antioxidants if necessary.
Photodegradation. Store the formulation in light-resistant containers to prevent degradation from exposure to light.[12]
Temperature fluctuations. Store the formulation at the recommended temperature to maintain its physical and chemical stability. Stability studies have shown good retention at 4–8°C for niosomal formulations.[1]

Quantitative Data Summary

Table 1: Physicochemical Properties of Nefopam Hydrochloride Niosomal Formulations

Formulation MethodSurfactant:Cholesterol RatioEntrapment Efficiency (%)Vesicle Size (nm)Zeta Potential (mV)
Ether Injection MethodSpan 60:CH (1:1)58.94Not specified-64.6
Thin Film HydrationSpan 60:CH (1:1)>80<550-16.8 to -29.7

Data compiled from multiple sources for comparison.[1][2][9]

Table 2: In-Vivo Bioavailability Enhancement of Nefopam Niosomal Formulation

Route of AdministrationFormulationRelative Bioavailability Increase (compared to oral solution)
IntranasalNiosomes in in-situ gel4.77-fold

Data from in-vivo studies in rats.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Niosomes by Ether Injection Method

Objective: To prepare this compound loaded niosomes with high entrapment efficiency and sustained release characteristics.

Materials:

  • This compound Hydrochloride

  • Span 60

  • Cholesterol

  • Diethyl ether

  • Phosphate buffered saline (PBS, pH 7.4)

Procedure:

  • Accurately weigh Span 60 and cholesterol in a 1:1 molar ratio and dissolve them in diethyl ether.

  • Prepare an aqueous solution of this compound Hydrochloride in PBS (pH 7.4).

  • Heat the aqueous drug solution to 60°C in a round-bottom flask with constant, gentle stirring.

  • Slowly inject the organic solution of surfactant and cholesterol through a fine needle into the heated aqueous phase.

  • The ether will evaporate upon contact with the hot aqueous phase, leading to the spontaneous formation of niosomes.

  • Continue stirring for a specified period to ensure the complete removal of the organic solvent.

  • The resulting niosomal suspension can be further processed for characterization.

Protocol 2: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound Hydrochloride

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC grade water and methanol

  • pH meter

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of this compound in 0.1 M HCl.

    • Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw aliquots, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Prepare a solution of this compound in 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the aliquots with 0.1 M HCl.

  • Oxidative Degradation:

    • Prepare a solution of this compound in a mixture of water and 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light.

    • Withdraw and dilute aliquots at various time points for HPLC analysis.

  • Thermal Degradation:

    • Store a known quantity of solid this compound powder in an oven at an elevated temperature (e.g., 80°C) for a specified duration.

    • At the end of the study, dissolve the powder in a suitable solvent and analyze by HPLC.

  • Photodegradation:

    • Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm) for a defined period.

    • Analyze the solution by HPLC at different time intervals.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method to quantify the amount of undegraded this compound and detect the formation of any degradation products.

Visualizations

G cluster_formulation Formulation Challenges & Solutions Challenge Low Oral Bioavailability (First-Pass Metabolism) Solution Alternative Delivery Routes Challenge->Solution Nano Nanocarrier Systems (Niosomes, Nanospheres) Challenge->Nano Solubility Aqueous Solubility Solubility->Nano Stability Chemical Stability Stability->Nano

Caption: Key formulation challenges of this compound and corresponding solutions.

G cluster_workflow Niosome Preparation Workflow (Ether Injection) A 1. Dissolve Surfactant & Cholesterol in Diethyl Ether D 4. Slowly Inject Organic Phase into Aqueous Phase A->D B 2. Prepare Aqueous Drug Solution (Nefopam in PBS) C 3. Heat Aqueous Phase to 60°C B->C C->D E 5. Ether Evaporation & Niosome Formation D->E F 6. Stir to Remove Residual Ether E->F G 7. Characterization (Size, Zeta, EE%) F->G

Caption: Experimental workflow for preparing this compound loaded niosomes.

G cluster_pathway Simplified Mechanism of Action of this compound cluster_reuptake Monoamine Reuptake Inhibition cluster_channels Ion Channel Modulation Nefopam This compound Serotonin Serotonin Nefopam->Serotonin Inhibits Reuptake Norepinephrine Norepinephrine Nefopam->Norepinephrine Inhibits Reuptake Dopamine Dopamine Nefopam->Dopamine Inhibits Reuptake NaChannel Voltage-gated Na+ Channels Nefopam->NaChannel Blocks CaChannel Voltage-gated Ca2+ Channels Nefopam->CaChannel Blocks Analgesia Analgesic Effect Serotonin->Analgesia Norepinephrine->Analgesia Dopamine->Analgesia NaChannel->Analgesia CaChannel->Analgesia

Caption: Signaling pathways involved in the analgesic action of this compound.

References

Technical Support Center: (+)-Nefopam Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and standardized protocols to address potential variability in experimental results involving (+)-Nefopam. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a non-opioid, centrally acting analgesic. Its mechanism is understood to be multimodal. Primarily, it acts as a monoamine reuptake inhibitor, increasing the synaptic levels of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1][2][3] Additionally, it modulates glutamatergic transmission through the blockade of voltage-gated sodium and calcium channels, which reduces neuronal excitability.[1][4][5] This dual action contributes to its analgesic effects.

Q2: Why is there a focus on the this compound enantiomer versus the racemic mixture?

A2: Nefopam is typically administered as a racemic mixture. However, preclinical in vitro and in vivo studies have consistently shown that the this compound enantiomer is significantly more potent as an analgesic and as an inhibitor of dopamine, norepinephrine, and serotonin reuptake compared to the (-)-Nefopam enantiomer.[6][7] While pharmacokinetic parameters like half-life and maximum concentration (Cmax) do not differ significantly between the enantiomers, the difference in pharmacological potency makes the stereochemistry a critical variable in experimental design.[6][8]

Q3: What are the primary signaling pathways affected by this compound?

A3: this compound primarily affects pathways involved in pain transmission and modulation. By inhibiting the reuptake of serotonin and norepinephrine, it enhances the activity of descending spinal pain modulation pathways.[9][10] Its blockade of voltage-gated sodium and calcium channels at the presynaptic terminal reduces the release of glutamate, a key excitatory neurotransmitter involved in nociceptive signaling and central sensitization.[4][8] This leads to an inhibition of long-term potentiation mediated by NMDA receptors.[2][11]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Nefopam This compound Transporters Monoamine Transporters (SERT, NET, DAT) Nefopam->Transporters Inhibits IonChannels Voltage-Gated Na+ / Ca2+ Channels Nefopam->IonChannels Blocks Monoamines Increased 5-HT, NE, DA Glutamate Glutamate Release IonChannels->Glutamate Triggers ReducedGlutamate Reduced Glutamate Descending Enhanced Descending Pain Modulation Monoamines->Descending ReducedExcitability Reduced Neuronal Excitability ReducedGlutamate->ReducedExcitability Analgesia Analgesic Effect Descending->Analgesia ReducedExcitability->Analgesia

Caption: Dual inhibitory mechanism of action for this compound.

Troubleshooting Guide: In Vitro Assays

Q: My Ki or IC50 values for this compound are inconsistent across binding assay experiments. What are the likely causes?

A: Variability in binding affinity data often stems from methodological factors rather than the compound itself. Consider the following critical parameters:

  • Equilibrium Not Reached: High-affinity interactions may require long incubation times to reach equilibrium. For example, a ligand with a Kd in the picomolar range could take hours to equilibrate.[12] It is crucial to determine the time required to reach equilibrium for your specific assay conditions.

  • Ligand Depletion: If the concentration of your receptor/transporter is too high relative to the radioligand, the free ligand concentration will decrease significantly upon binding, skewing the results.[13] Ensure your protein concentration is well below the Kd of the interaction.

  • Buffer Composition and Temperature: Binding affinities are highly sensitive to experimental conditions. Small changes in pH, ionic strength, or temperature can dramatically alter results.[14] Maintain and report consistent buffer composition and temperature for all related experiments.

  • Reagent Stability: Ensure the chemical stability of this compound in your assay buffer and under your storage conditions. Forced degradation studies under acidic or oxidative conditions have shown potential for compound breakdown.[15]

  • Assay Technique: For filtration assays, the dissociation rate (koff) is critical. Rapid dissociation during wash steps can lead to an underestimation of affinity. Using ice-cold wash buffers can help mitigate this by slowing dissociation.[12][16]

Start Inconsistent Ki / IC50 Results Observed CheckEquilibrium Was Incubation Time Validated to Ensure Equilibrium? Start->CheckEquilibrium CheckConcentration Is [Receptor] << Kd? Was Ligand Depletion Assessed? CheckEquilibrium->CheckConcentration Yes Result1 Action: Perform time-course experiment to determine t_eq. CheckEquilibrium->Result1 No CheckConditions Were Buffer, pH, and Temperature Identical Across Experiments? CheckConcentration->CheckConditions Yes Result2 Action: Reduce receptor concentration or use correction equations. CheckConcentration->Result2 No CheckStability Was this compound Stock Stability Confirmed? CheckConditions->CheckStability Yes Result3 Action: Standardize and document all assay conditions rigorously. CheckConditions->Result3 No Result4 Action: Prepare fresh stock solution and verify concentration. CheckStability->Result4 No End Consistent Results CheckStability->End Yes Result1->CheckEquilibrium Result2->CheckConcentration Result3->CheckConditions Result4->CheckStability

Caption: Troubleshooting logic for inconsistent in vitro binding data.

Q: My calcium influx assay results are highly variable. How can I improve this?

A: this compound has been shown to inhibit calcium influx following the activation of L-type voltage-sensitive calcium channels.[4] Variability in these assays can be due to:

  • Cell Health and Density: Ensure consistent cell passage number, health, and plating density. Over-confluent or unhealthy cells will respond variably to stimuli.

  • Agonist Concentration: The concentration of the channel agonist (e.g., BayK8644) is critical. Use a concentration that gives a robust but sub-maximal response to allow for the clear observation of inhibition.

  • Dye Loading and Incubation: Inconsistent loading of calcium-sensitive dyes (e.g., Fura-2, Fluo-4) is a common source of variability. Optimize loading time, temperature, and de-esterification steps for your specific cell line.

  • Automated vs. Manual Pipetting: Use automated liquid handlers for dispensing compounds and agonists to minimize variability introduced by manual pipetting.

Troubleshooting Guide: In Vivo Studies

Q: The analgesic effect of this compound appears weak or has a short duration in my animal model. Why might this be?

A: This observation is consistent with some preclinical findings. Key factors include:

  • Pharmacokinetics: Nefopam has a short duration of action in some species, such as mice.[9] This is partly due to significant first-pass metabolism.[17] Consider the dosing regimen (e.g., continuous infusion vs. bolus injection) and the timing of the analgesic assessment relative to the administration time.

  • Animal Model: The type of pain model is important. Nefopam has shown efficacy in both nociceptive and neuropathic pain models, but its effectiveness can vary.[8][18] It may be more effective in models where descending pain modulation is a key component.

  • Dose Selection: Nefopam may exhibit a "ceiling effect," where increasing the dose beyond a certain point does not produce greater pain relief.[8] Ensure you have performed a full dose-response study to identify the optimal dose range.

Q: I am observing unexpected adverse effects in my animal studies. What should I consider?

A: Common adverse effects noted in clinical use include sweating, nausea, and tachycardia.[8] In preclinical models, consider:

  • Sympathomimetic and Anticholinergic Effects: Nefopam has known sympathomimetic and anticholinergic properties that can lead to effects like increased heart rate.[10]

  • Drug Interactions: Nefopam should not be co-administered with monoamine oxidase inhibitors (MAOIs) or tricyclic antidepressants due to the risk of hypertensive crisis or serotonin syndrome.[2][3]

  • Route and Rate of Administration: Rapid intravenous injection can increase the likelihood of adverse events. A slower infusion rate is often recommended to improve tolerability.[8][11]

Quantitative Data Summary

Table 1: In Vivo Monoamine Reuptake Inhibition in Mice

Assay Parameter Value Reference
Norepinephrine Uptake Inhibition ED50 12 mg/kg [9]
Serotonin Uptake Inhibition ED50 11 mg/kg [9]
Serotonin Metabolite (5-HIAA) Reduction Effective Dose 32 mg/kg [9]

(Data from antagonism of 6-hydroxydopamine and p-chloroamphetamine-induced depletion)

Table 2: Neuroprotective and Second Messenger Effects in Rat Cortical Neurons

Assay Parameter Value Reference
Neuroprotection vs. BayK8644 IC50 47 µM [4]
cGMP Formation Inhibition IC50 58 µM [4]

| Ca2+ Influx Reduction at 100 µM | % Inhibition | 73% |[4] |

Experimental Protocols

Protocol 1: General Methodology for a Competitive Radioligand Binding Assay

This protocol provides a generalized workflow for assessing the affinity of this compound for a target (e.g., monoamine transporter) using a competitive binding assay.

  • Preparation of Reagents:

    • Assay Buffer: Prepare a buffer appropriate for the target protein (e.g., Tris-HCl with appropriate salts). Consistency is key.[14]

    • Membrane Preparation: Prepare cell membranes expressing the target of interest. Determine protein concentration using a standard method (e.g., BCA assay).

    • Radioligand: Choose a suitable radioligand with high affinity and specificity for the target. Dilute to a working concentration (typically at or below its Kd) in assay buffer.

    • Competitor (this compound): Prepare a stock solution in a suitable solvent (e.g., DMSO) and perform serial dilutions to create a 10-12 point concentration curve.

  • Assay Execution:

    • Combine membrane preparation, radioligand, and either vehicle (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or a concentration of this compound.

    • Incubate the reaction at a constant, defined temperature for a pre-determined duration sufficient to reach equilibrium.[12][13]

  • Separation and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/B or GF/C), separating bound from free radioligand.

    • Wash filters quickly with a defined volume of ice-cold assay buffer to minimize ligand dissociation.[12]

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which requires the Kd of the radioligand.

A 1. Reagent Preparation (Buffer, Membranes, Ligands) B 2. Assay Incubation (Combine reagents, incubate to equilibrium) A->B C 3. Rapid Filtration (Separate bound/free ligand) B->C D 4. Scintillation Counting (Quantify bound radioligand) C->D E 5. Data Analysis (Calculate IC50, convert to Ki) D->E F Result: Affinity Constant (Ki) E->F

Caption: Standard workflow for a competitive radioligand binding assay.

References

Technical Support Center: Refinement of Analytical Methods for (+)-Nefopam Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical detection of (+)-Nefopam.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantification of Nefopam?

A1: The most frequently reported methods for Nefopam quantification include Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] For chiral separation of its enantiomers, Capillary Electrophoresis (CE) and HPLC with chiral stationary phases are commonly employed.[3][4][5]

Q2: How can I ensure the stability of Nefopam during analysis?

A2: Nefopam is susceptible to degradation under certain conditions. Forced degradation studies have shown that it degrades in acidic, basic, and oxidative environments.[1][6] To ensure stability, it is crucial to control the pH of your solutions and avoid exposure to strong oxidizing agents. Store standard solutions and samples under recommended conditions, typically refrigeration, and analyze them within their validated stability period.

Q3: What are the key validation parameters to consider for a Nefopam analytical method according to ICH guidelines?

A3: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters for an analytical method for Nefopam include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[7][8]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[1][7]

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[1][7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

Q4: How do I choose between HPLC and LC-MS/MS for Nefopam analysis?

A4: The choice between HPLC with UV detection and LC-MS/MS depends on the specific requirements of your analysis. HPLC-UV is a robust and widely available technique suitable for routine quality control and quantification of Nefopam in pharmaceutical formulations.[7][8] LC-MS/MS offers higher sensitivity and specificity, making it the preferred method for bioanalysis (e.g., in plasma samples) where low concentrations of Nefopam and its metabolites need to be accurately quantified.[9]

Troubleshooting Guides

RP-HPLC Method Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing - Silanol interactions with the basic Nefopam molecule.- Column degradation.- Sample overload.- Use a mobile phase modifier, such as triethylamine, to mask silanol groups.[8]- Operate within a suitable pH range (typically 2-8) for silica-based columns.[10]- Use a new column or a column with end-capping.- Reduce the sample concentration or injection volume.[10]
Poor Resolution - Inappropriate mobile phase composition.- Column aging.- Flow rate is too high.- Optimize the mobile phase composition (e.g., adjust the ratio of organic solvent to buffer).- Replace the column.- Reduce the flow rate.
Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Use fresh, high-purity solvents for the mobile phase.- Implement a needle wash step in your injection sequence.- Flush the column in the reverse direction (without connecting to the detector).[10]
Baseline Drift - Column temperature fluctuations.- Mobile phase not properly degassed.- Contamination in the detector.- Use a column oven to maintain a constant temperature.[10]- Degas the mobile phase before use.- Flush the detector with a strong solvent.
Chiral Separation Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No Enantiomeric Separation - Incorrect chiral selector (CS).- Inappropriate mobile phase or background electrolyte (BGE) composition.- Select a different chiral stationary phase (CSP) for HPLC or a different CS for CE (e.g., cyclodextrins, cyclofructans).[3][11]- Optimize the concentration of the CS.[3]- Adjust the pH and organic modifier content of the mobile phase/BGE.[3]
Poor Resolution of Enantiomers - Suboptimal temperature.- Inadequate concentration of the chiral selector.- Optimize the column/capillary temperature.- Vary the concentration of the chiral selector in the mobile phase or BGE.[3]
Long Analysis Time - Strong interaction with the chiral stationary phase.- Low flow rate or voltage.- Increase the percentage of the organic modifier in the mobile phase.- Increase the flow rate (HPLC) or applied voltage (CE).[3]

Experimental Protocols

RP-HPLC Method for Nefopam in Tablet Dosage Form

This protocol is based on a validated method for the quantitative determination of Nefopam in tablets.[8]

  • Chromatographic System:

    • Column: InertSustain Swift C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Water with 0.1% triethylamine (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a 45:55 v/v ratio.

    • Flow Rate: 1.5 mL/min

    • Column Temperature: 40°C

    • Detection Wavelength: 229 nm

    • Injection Volume: 10 µL

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of Nefopam standard and transfer to a 100 mL volumetric flask.

    • Dissolve in a sufficient amount of diluent (water:acetonitrile) with sonication.

    • Make up the volume with the diluent to obtain a concentration of 100 µg/mL.

    • Dilute 5 mL of this stock solution to 10 mL with the diluent to get a final concentration of 50 µg/mL.

  • Sample Preparation:

    • Weigh and finely powder not fewer than 20 tablets.

    • Transfer a quantity of powder equivalent to 30 mg of Nefopam to a 100 mL volumetric flask.

    • Add about 70 mL of diluent and sonicate for 30 minutes with intermittent shaking.

    • Make up the volume with the diluent and filter through a 0.45 µm filter.

    • Dilute 5 mL of the filtrate to 50 mL with the diluent.

  • Procedure:

    • Inject the standard solution and record the chromatogram.

    • Inject the sample solution and record the chromatogram.

    • Calculate the amount of Nefopam in the sample by comparing the peak areas.

Chiral Separation of Nefopam using Capillary Electrophoresis

This protocol is based on the enantioseparation of Nefopam using cyclofructans as chiral selectors.[3]

  • Electrophoretic System:

    • Capillary: Fused-silica capillary

    • Background Electrolyte (BGE): 100mM Tris/10mM Borate (pH 8.00)

    • Chiral Selector (CS): 2 mM Sulfated Cyclofructan 6 (SCF6) in the BGE

    • Applied Voltage: Optimized as per system suitability

    • Temperature: 20°C

    • Detection: UV detection at an appropriate wavelength

  • Procedure:

    • Condition the new capillary by flushing with 1 M NaOH, followed by water, and then the BGE.

    • Before each injection, flush the capillary with the BGE containing the chiral selector.

    • Inject the Nefopam sample.

    • Apply the voltage and record the electropherogram. The two enantiomers should appear as separate peaks.

Quantitative Data Summaries

RP-HPLC Method Validation Data
ParameterMethod 1[8]Method 2[7]Method 3[1]
Linearity Range 50-150 µg/mL16-120 µg/mLNot Specified
Regression Coefficient (r²) 0.9990.999> 0.99
Accuracy (% Recovery) Not Specified100.4%99.78% - 102.07%
Precision (%RSD) < 2.0%Within limit< 2%
LOD Not SpecifiedNot Specified0.40 ppm
LOQ Not SpecifiedNot Specified1.23 ppm
LC-MS/MS Method Validation Data for Nefopam in Human Plasma
ParameterMethod Details[2][9]
Linearity Range 0.78–100 ng/mL
Regression Coefficient (r²) > 0.996
Accuracy (Bias) < 12.5%
Precision (Intra- and Inter-assay) < 17.5%
LOQ 0.78 ng/mL

Visualizations

experimental_workflow_rp_hplc cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution hplc_injection Inject into HPLC System prep_standard->hplc_injection prep_sample Prepare Sample Solution (from tablets) prep_sample->hplc_injection chrom_separation Chromatographic Separation (C18 Column) hplc_injection->chrom_separation uv_detection UV Detection chrom_separation->uv_detection peak_integration Peak Area Integration uv_detection->peak_integration quantification Quantification of Nefopam peak_integration->quantification chiral_separation_workflow cluster_prep Sample & BGE Preparation cluster_ce Capillary Electrophoresis cluster_analysis Data Analysis prep_bge Prepare Background Electrolyte (BGE) with Chiral Selector capillary_conditioning Capillary Conditioning prep_bge->capillary_conditioning prep_sample Prepare Nefopam Sample Solution sample_injection Sample Injection prep_sample->sample_injection capillary_conditioning->sample_injection electrophoretic_separation Electrophoretic Separation sample_injection->electrophoretic_separation uv_detection UV Detection electrophoretic_separation->uv_detection enantiomer_identification Enantiomer Peak Identification uv_detection->enantiomer_identification resolution_calculation Resolution Calculation enantiomer_identification->resolution_calculation

References

Technical Support Center: Managing (+)-Nefopam-Induced Tachycardia in In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tachycardia during in vivo experiments with (+)-Nefopam. The following information is intended to offer strategies for minimizing this side effect to ensure the integrity of experimental outcomes.

Troubleshooting Guide

Issue: Significant Increase in Heart Rate Observed Post-(+)-Nefopam Administration

Initial Verification Steps:

  • Confirm Dosage: Double-check the calculated and administered dose of this compound. Tachycardia is a known dose-dependent side effect.[1][2]

  • Route and Rate of Administration: Intravenous administration, particularly rapid bolus injections, can lead to a more pronounced and rapid increase in heart rate.[1] Consider a slower infusion rate if applicable to your experimental design.

  • Animal Model and Baseline Physiology: Be aware of the typical heart rate variability and response to handling and anesthetics in your chosen animal model. Ensure that the observed tachycardia is significantly above the baseline and any control group responses.

  • Anesthesia: Certain anesthetics can influence cardiovascular parameters. Ensure that the anesthetic regimen is consistent across all experimental groups and is known to have minimal effects on heart rate.

Potential Mitigation Strategies:

If tachycardia is confirmed to be a result of this compound administration and is interfering with experimental endpoints, consider the following pharmacological interventions. Note: These strategies are based on the known sympathomimetic and anticholinergic properties of Nefopam and the established mechanisms of the suggested interventive drugs. Direct preclinical studies on the co-administration of these specific agents with Nefopam to mitigate tachycardia are limited. Therefore, pilot studies are strongly recommended to determine the optimal dose and timing of any co-administered drug in your specific model without affecting the primary outcomes of your study.

  • Co-administration with a Beta-Adrenergic Antagonist (Beta-Blocker):

    • Rationale: this compound's sympathomimetic effects are mediated in part by the increased availability of norepinephrine, which stimulates beta-adrenergic receptors in the heart, leading to an increased heart rate.[1] A beta-blocker can competitively inhibit these receptors.

    • Suggested Agents:

      • Propranolol: A non-selective beta-blocker.

      • Metoprolol: A selective β1-adrenergic receptor blocker, which may be preferable to minimize off-target effects.[3]

      • Atenolol: Another selective β1-blocker.

    • Considerations: The choice of beta-blocker and the dose will depend on the animal model and the desired duration of action. Start with low doses and titrate as necessary based on pilot data.

  • Co-administration with a Calcium Channel Blocker:

    • Rationale: Calcium channel blockers can reduce heart rate by slowing atrioventricular (AV) nodal conduction and, in some cases, sinoatrial (SA) node activity.[4] This can counteract the increased cardiac stimulation.

    • Suggested Agents:

      • Verapamil: A non-dihydropyridine calcium channel blocker known to have negative chronotropic effects.

      • Diltiazem: Another non-dihydropyridine calcium channel blocker that can lower heart rate.[5][6]

    • Considerations: Be mindful of potential hypotensive effects when co-administering with Nefopam.[2]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced tachycardia?

A1: The precise mechanism is not fully elucidated, but it is believed to be primarily due to its sympathomimetic and anticholinergic properties. This compound inhibits the reuptake of norepinephrine, serotonin, and dopamine.[7] The increased synaptic concentration of norepinephrine stimulates adrenergic receptors in the heart, leading to an increased heart rate. Its anticholinergic effects may also contribute to tachycardia by blocking the heart-rate-slowing effects of the parasympathetic nervous system.[1]

Q2: At what dose of this compound should I expect to see tachycardia in my animal models?

A2: The dose-response relationship can vary depending on the species, route of administration, and specific experimental conditions. In rats, analgesic effects have been observed at doses of 10-30 mg/kg for intraperitoneal or subcutaneous administration and 60 mg/kg for oral administration.[8] Tachycardia is a known side effect at therapeutic doses and is likely to be more pronounced at higher doses. A toxic dose of 40 mg/kg intraperitoneally in rats has been used to study its effects on various organs.[1] It is crucial to conduct a dose-response study in your specific model to determine the threshold for significant tachycardia.

Q3: Can I use a beta-blocker to control the heart rate without affecting the analgesic properties of this compound?

A3: While there is a lack of direct preclinical studies on this specific interaction, it is theoretically plausible. The analgesic effects of Nefopam are primarily attributed to its central nervous system actions on monoamine reuptake and ion channels, while beta-blockers act on adrenergic receptors, predominantly in the periphery (heart). However, some beta-blockers can cross the blood-brain barrier and could potentially have central effects. A selective β1-blocker like metoprolol, which has lower CNS penetration than propranolol, might be a preferable starting point. Pilot studies are essential to confirm that the co-administration does not interfere with your analgesic assays.

Q4: What are the key parameters to monitor when attempting to mitigate Nefopam-induced tachycardia?

A4: Continuous monitoring of cardiovascular parameters is critical. This should include:

  • Heart Rate (HR): The primary indicator of tachycardia.

  • Blood Pressure (BP): To monitor for potential hypotension, especially when using beta-blockers or calcium channel blockers.

  • Electrocardiogram (ECG): To assess for any other cardiac rhythm disturbances.

The use of telemetry is the gold standard for continuous monitoring in conscious, freely moving animals to avoid the confounding effects of anesthesia and handling stress.[9]

Q5: Are there any non-pharmacological strategies to reduce the tachycardic effects of this compound?

A5: While pharmacological interventions are the most direct approach, some procedural refinements may help:

  • Slow Infusion: If administering intravenously, a slow infusion over a longer period (e.g., 15-30 minutes) is recommended over a rapid bolus injection. This can prevent a sharp peak in plasma concentration and may lessen the acute tachycardic response.[1]

  • Acclimatization: Ensure animals are properly acclimatized to the experimental procedures and environment to minimize stress-induced tachycardia, which could be additive to the drug's effect.

Data Presentation

Table 1: Quantitative Data on this compound-Induced Cardiovascular Effects in Humans

ParameterDosage and AdministrationObservationReference
Heart Rate20 mg IV over 30 min29% of patients showed a ≥15% increase from baseline[2]
Cardiac Output20 mg IV over 30 minIncreased by 19% (median)[2]
Mean Arterial Pressure20 mg IV over 30 min27% of patients showed a ≥15% decrease from baseline[2]
Heart RateSmall dose (target 35 ng/ml plasma)Increased from 72 ± 7 bpm to 89 ± 15 bpm[10]
Heart RateLarge dose (target 70 ng/ml plasma)Increased from 72 ± 7 bpm to 89 ± 18 bpm[10]

Table 2: Suggested Starting Doses of Potential Mitigating Agents in Rodents (Based on Literature)

AgentClassAnimal ModelSuggested Starting DoseRouteReference
Propranolol Non-selective beta-blockerRat1 mg/kgIV[11]
Atenolol Selective β1-blockerRat3 mg/kgIV[12]
Diltiazem Calcium channel blockerRat10-50 µg/kgICV[13]
Verapamil Calcium channel blockerGuinea Pig0.2 mg/kgIV[14]

Note: These doses are derived from studies not directly investigating co-administration with Nefopam and should be adapted and validated in pilot experiments for your specific research context.

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Tachycardia and Mitigation with a Beta-Blocker in Rats

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Housing: Individually housed with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Surgical Preparation (for instrumented studies):

    • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

    • Implant a telemetry transmitter for continuous monitoring of ECG, heart rate, and blood pressure. Allow for a recovery period of at least one week.

    • Alternatively, for acute non-survival studies, insert a catheter into the carotid artery for blood pressure measurement and a catheter into the jugular vein for drug administration.[9]

  • Experimental Groups (n=6-8 per group):

    • Group 1: Vehicle control (e.g., saline).

    • Group 2: this compound (e.g., 10 mg/kg, IP).

    • Group 3: Beta-blocker alone (e.g., Propranolol 1 mg/kg, IP).

    • Group 4: Beta-blocker (e.g., Propranolol 1 mg/kg, IP) administered 15 minutes prior to this compound (e.g., 10 mg/kg, IP).

  • Procedure:

    • Acclimatize the animal to the experimental setup.

    • Record baseline cardiovascular parameters for at least 30 minutes.

    • Administer the drugs according to the group assignments.

    • Continuously monitor and record heart rate, blood pressure, and ECG for at least 2 hours post-administration of the final compound.

  • Data Analysis:

    • Calculate the change in heart rate from baseline for each animal.

    • Compare the mean change in heart rate between the groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Visualizations

Nefopam_Tachycardia_Pathway cluster_synapse Synapse Nefopam This compound NET Norepinephrine Transporter (NET) Nefopam->NET Inhibits SynapticCleft Synaptic Cleft NET->SynapticCleft Reuptake of NE Beta1 β1-Adrenergic Receptor SynapticCleft->Beta1 NE Binds Heart Cardiac Myocyte Beta1->Heart Activates Tachycardia Increased Heart Rate (Tachycardia) Heart->Tachycardia Leads to NE Norepinephrine

Caption: Signaling pathway of this compound-induced tachycardia.

Mitigation_Workflow Start Experiment with This compound TachycardiaObserved Tachycardia Observed? Start->TachycardiaObserved Proceed Proceed with Experiment TachycardiaObserved->Proceed No Verify Verify Dose & Administration Route TachycardiaObserved->Verify Yes PilotStudy Conduct Pilot Study with Mitigating Agent Verify->PilotStudy BetaBlocker Co-administer Beta-Blocker PilotStudy->BetaBlocker Option 1 CCB Co-administer Calcium Channel Blocker PilotStudy->CCB Option 2 Monitor Monitor HR, BP, ECG BetaBlocker->Monitor CCB->Monitor Analyze Analyze Data Monitor->Analyze

Caption: Experimental workflow for mitigating tachycardia.

References

Validation & Comparative

A Comparative Analysis of (+)-Nefopam and Morphine for Postoperative Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of postoperative pain management, the quest for potent analgesics with favorable safety profiles is ongoing. This guide provides a detailed, evidence-based comparison of (+)-Nefopam, a non-opioid, centrally-acting analgesic, and morphine, the archetypal opioid analgesic. By examining their mechanisms of action, analgesic efficacy, and adverse effect profiles through experimental data, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these two compounds.

At a Glance: Key Performance Indicators

MetricThis compoundMorphineKey Findings
Analgesic Efficacy Effective for moderate to severe pain.[1][2][3]Gold standard for severe pain.Nefopam has demonstrated comparable analgesic efficacy to morphine for certain types of postoperative pain, with an approximate potency ratio where 20 mg of nefopam is equivalent to 12 mg of morphine.[3]
Opioid-Sparing Effect Significant reduction in postoperative morphine consumption.[4][5]N/AMultiple studies confirm that co-administration of nefopam can significantly reduce the total amount of morphine required for adequate pain control.[4][5]
Respiratory Depression No clinically significant respiratory depression.A primary dose-limiting side effect.This is a major distinguishing safety feature of nefopam compared to morphine.
Abuse Potential LowHighNefopam's distinct mechanism of action does not target opioid receptors, leading to a much lower risk of addiction.[6]
Common Adverse Effects Sweating, nausea, tachycardia.Nausea, vomiting, constipation, sedation, pruritus.While nefopam is associated with some adverse effects, they are generally considered less severe than those of morphine.

Mechanism of Action: A Tale of Two Pathways

The analgesic effects of this compound and morphine are achieved through fundamentally different molecular mechanisms.

This compound: A Centrally Acting Monoamine Reuptake Inhibitor

This compound's primary mechanism involves the inhibition of the reuptake of serotonin, norepinephrine, and dopamine in the central nervous system.[7][8] This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their descending inhibitory pain pathways. Additionally, nefopam is known to modulate voltage-gated sodium and calcium channels, which may contribute to its analgesic effects by reducing neuronal excitability.[7]

nefopam_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Presynaptic Neuron monoamines Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) reuptake_transporter Monoamine Reuptake Transporter monoamines->reuptake_transporter Reuptake synaptic_monoamines Increased 5-HT, NE, DA postsynaptic_receptors Postsynaptic Receptors synaptic_monoamines->postsynaptic_receptors Binds to descending_inhibition Enhanced Descending Inhibitory Pain Pathway postsynaptic_receptors->descending_inhibition nefopam This compound nefopam->reuptake_transporter Inhibits

Figure 1. this compound's Mechanism of Action.

Morphine: A Classic Opioid Receptor Agonist

Morphine exerts its potent analgesic effects by acting as an agonist at mu-opioid receptors (MOR), which are G-protein coupled receptors (GPCRs).[8] Activation of MORs leads to a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. This, in turn, leads to the opening of potassium channels and the closing of calcium channels, resulting in hyperpolarization of the neuronal membrane and reduced neuronal excitability, thereby inhibiting the transmission of pain signals.

morphine_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular morphine Morphine mor Mu-Opioid Receptor (MOR) morphine->mor Binds g_protein G-protein (Gi/o) mor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channels K+ Efflux Ca2+ Influx Inhibition g_protein->ion_channels Modulates camp Reduced cAMP adenylyl_cyclase->camp hyperpolarization Neuronal Hyperpolarization ion_channels->hyperpolarization analgesia Analgesia hyperpolarization->analgesia Leads to

Figure 2. Morphine's Signaling Pathway.

Quantitative Comparison of Analgesic Efficacy

The following tables summarize data from clinical trials comparing the analgesic efficacy of this compound and morphine in postoperative settings.

Table 1: Morphine Consumption with Patient-Controlled Analgesia (PCA)

StudyPatient PopulationIntervention24-hour Morphine Consumption (mg, mean ± SD)p-value
McLintock et al. (1990)[4]Upper abdominal surgeryNefopam 20 mg IM vs. Placebo44.1 ± 7.2 vs. 62.5 ± 6.9< 0.05
Mimoz et al. (2001)[9]Hip arthroplastyNefopam 20 mg IV every 4h vs. Placebo21.2 (15.3) vs. 27.3 (19.2)0.02
Kim et al. (2020)[10]Minimally invasive spine surgeryNefopam 20 mg IV then 80 mg continuous infusion vs. Placebo13.54 ± 10.64 vs. 15.86 ± 16.20.41

Table 2: Pain Scores (Visual Analog Scale - VAS)

StudyPatient PopulationInterventionPain Score at 24h (0-100mm, mean ± SD)p-value
McLintock et al. (1990)[4]Upper abdominal surgeryNefopam 20 mg IM vs. PlaceboSimilar between groupsNS
Mimoz et al. (2001)[9]Hip arthroplastyNefopam 20 mg IV every 4h vs. PlaceboSignificantly lower in Nefopam group at PACU arrival0.002
Na et al. (2022)[5]Total knee arthroplastyContinuous IV nefopam (80mg/24h) vs. Placebo20.3 ± 27.3 vs. 35.0 ± 24.3 (at 6 hours)0.01

Comparison of Adverse Effect Profiles

Table 3: Incidence of Common Adverse Effects

Adverse EffectThis compoundMorphineKey Considerations
Nausea and Vomiting 10-30%25-30%Incidence can be similar, but often less severe with nefopam.
Sweating CommonLess commonA characteristic side effect of nefopam.
Tachycardia Can occurBradycardia is more commonNefopam's sympathomimetic effects can increase heart rate.
Sedation Less commonCommonA significant advantage for nefopam in promoting early mobilization.
Respiratory Depression Not reportedDose-dependent riskThe primary safety concern with morphine.
Constipation Not reportedVery commonA major issue with prolonged morphine use.

Experimental Protocols: A Methodological Overview

The clinical trials cited in this guide predominantly follow a randomized, double-blind, placebo-controlled design to minimize bias.

General Experimental Workflow

experimental_workflow start Patient Recruitment (Postoperative Pain) randomization Randomization start->randomization group_nefopam Intervention Group (this compound) randomization->group_nefopam group_morphine Control/Comparison Group (Morphine or Placebo) randomization->group_morphine blinding Double-Blinding (Patient and Investigator) group_nefopam->blinding group_morphine->blinding pain_assessment Pain Assessment (e.g., VAS, NRS) blinding->pain_assessment pca Patient-Controlled Analgesia (PCA) for Rescue Medication blinding->pca adverse_effects Monitoring of Adverse Effects blinding->adverse_effects data_analysis Data Analysis (Statistical Comparison) pain_assessment->data_analysis pca->data_analysis adverse_effects->data_analysis end Conclusion on Efficacy and Safety data_analysis->end

Figure 3. Typical Clinical Trial Workflow.
Key Methodologies

  • Patient Population: Typically adult patients scheduled for various types of surgery known to cause moderate to severe postoperative pain (e.g., abdominal, orthopedic).

  • Intervention:

    • This compound: Administered intravenously or intramuscularly at varying doses, often as a bolus followed by continuous infusion or repeated doses.

    • Morphine: Typically administered via a patient-controlled analgesia (PCA) pump, allowing patients to self-administer small doses as needed. A background infusion may also be used.

  • Outcome Measures:

    • Primary: Total morphine consumption over a 24 or 48-hour period, pain intensity scores (e.g., Visual Analog Scale - VAS, Numerical Rating Scale - NRS) at various time points.

    • Secondary: Time to first request for rescue analgesia, patient satisfaction with pain relief, and the incidence and severity of adverse effects.

Conclusion

This compound presents a valuable alternative and adjunct to morphine for the management of postoperative pain. Its distinct mechanism of action, which avoids the opioid pathway, results in a significantly better safety profile, most notably the absence of respiratory depression and a low potential for abuse. While its analgesic efficacy is comparable to morphine for moderate pain, its most significant clinical utility may lie in its pronounced morphine-sparing effect. This allows for a reduction in total opioid dosage, thereby mitigating the incidence and severity of opioid-related adverse effects.

For drug development professionals, the unique pharmacological profile of this compound highlights the potential of non-opioid, centrally-acting analgesics. Further research into molecules with similar mechanisms could lead to the development of novel pain therapeutics with improved safety and tolerability. Scientists and researchers are encouraged to further investigate the nuanced interactions of nefopam within the central nervous system to fully elucidate its analgesic properties and explore its potential in other pain states.

References

Validating the Analgesic Effect of (+)-Nefopam in Chronic Pain: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (+)-Nefopam's analgesic efficacy in chronic pain with other alternatives, supported by available experimental data. This document summarizes key findings, details experimental methodologies, and visualizes relevant pathways and workflows to aid in the evaluation of this compound as a potential therapeutic agent.

This compound is a centrally-acting, non-opioid analgesic that has been investigated for its role in managing various pain states.[1][2][3] Unlike traditional opioids, it does not bind to opioid receptors and is thought to exert its analgesic effects through a distinct mechanism of action, primarily by inhibiting the reuptake of serotonin, norepinephrine, and dopamine.[2][3] Additionally, it has been shown to block voltage-gated sodium and calcium channels.[2] This multimodal mechanism suggests its potential utility in chronic pain conditions, which are often complex and refractory to conventional treatments.

Comparative Efficacy in Chronic Pain

Evidence for the efficacy of this compound in chronic pain is still emerging and presents a mixed picture. While it has demonstrated some positive outcomes, particularly in reducing opioid consumption post-operatively, its superiority over other established analgesics in chronic pain settings is not yet firmly established.

Clinical Data: Cancer Pain

A randomized, double-blind, placebo-controlled study investigated the analgesic efficacy of nefopam in patients with moderate to severe cancer pain.[1][2][4] While the study did not find a statistically significant difference in pain reduction between the nefopam and placebo groups, it did observe a trend towards reduced morphine consumption in the nefopam group.[1][2]

Outcome MeasureNefopam Group (n=20)Placebo Group (n=20)p-value
Significant Pain Reduction at 12 hours 65% of patients70% of patients>0.05[1]
Significant Pain Reduction at 24 hours 80% of patients75% of patients>0.05[1]
Significant Pain Reduction at 36 hours 85% of patients80% of patients>0.05[1]
Significant Pain Reduction at 48 hours 65% of patients60% of patients>0.05[1]
Median Morphine Consumption in 48 hours 25.5 mg37.0 mg0.499[2]

Table 1: Efficacy of Nefopam in Moderate to Severe Cancer Pain. [1][2]

Another double-blind study in patients with chronic cancer pain compared oral nefopam (60 mg q.i.d.) with diclofenac (50 mg q.i.d.) and a combination of aspirin (640 mg) and codeine (40 mg) (q.i.d.).[5] All treatments provided statistically significant pain relief, with no significant differences between the groups.[5] However, the study noted that diclofenac had a slightly better safety profile.[5]

Clinical Data: Osteoarthritis

A double-blind, cross-over study compared the efficacy of nefopam with the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen in patients with osteoarthritis of the knees. The study concluded that there was no significant difference in efficacy between the two treatments.[1]

Preclinical Data: Neuropathic Pain

In a rat model of neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve, nefopam demonstrated efficacy in reducing mechanical allodynia.

Treatment GroupPaw Withdrawal Threshold (g) - Day 7 Post-CCI
Saline-treated CCI ~3 g
Nefopam (20 mg/kg) Significantly increased vs. Saline
Nefopam (30 mg/kg) Significantly increased vs. Saline
Morphine (5 mg/kg) Significantly increased vs. Saline

Table 2: Effect of Nefopam on Mechanical Allodynia in a Rat CCI Model. (Data estimated from graphical representation in the source)[6]

Another study using a rat spinal nerve ligation model, which also induces neuropathic pain, found that intrathecal administration of nefopam improved the mechanical allodynic threshold.[7][8]

Experimental Protocols

Clinical Trial: Analgesic Efficacy of Nefopam for Cancer Pain[2]
  • Study Design: A double-blind, randomized, placebo-controlled trial.

  • Participants: 40 adult patients with moderate to severe cancer pain.

  • Intervention:

    • Nefopam Group (n=20): Received three 20 mg doses of nefopam intravenously every 8 hours.

    • Placebo Group (n=20): Received normal saline.

  • Concomitant Medication: Intravenous patient-controlled analgesia (PCA) with morphine was provided for breakthrough pain for 48 hours.

  • Primary Outcome: Significant pain reduction, defined as a decrease of at least 30% from the initial score on a numerical rating scale (NRS).

  • Secondary Outcomes:

    • Morphine consumption over 48 hours.

    • Incidence of side effects.

  • Data Analysis: Statistical significance was set at p < 0.05.

Preclinical Study: Chronic Constriction Injury (CCI) Model in Rats[9][10]
  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Procedure (CCI):

    • Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level.

    • Proximal to the sciatic trifurcation, four loose ligatures of chromic gut are tied around the nerve with about 1 mm spacing.

    • The ligatures are tightened until they just elicit a brief twitch in the respective hind limb.

    • The muscle and skin are then closed in layers.

  • Behavioral Testing: Mechanical Allodynia (Von Frey Test)

    • Rats are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate.

    • Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

    • The minimal force required to elicit a paw withdrawal reflex is recorded as the paw withdrawal threshold (PWT). A significant decrease in PWT in the injured paw compared to the contralateral paw or baseline indicates mechanical allodynia.

  • Drug Administration: Nefopam (e.g., 10, 20, 30 mg/kg) or vehicle is administered, typically intraperitoneally, and the PWT is measured at various time points post-dosing.

Mechanism of Action and Signaling Pathways

The analgesic effect of this compound is believed to be mediated through its action on the central nervous system. It does not interact with opioid receptors but instead inhibits the synaptic reuptake of three key neurotransmitters involved in pain modulation: serotonin (5-HT), norepinephrine (NE), and dopamine (DA). By increasing the concentration of these monoamines in the synaptic cleft, nefopam enhances the descending inhibitory pain pathways. Additionally, nefopam has been shown to block voltage-gated sodium and calcium channels, which may contribute to its analgesic effect by reducing neuronal excitability.

Nefopam Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE Norepinephrine NE_cleft NE NE->NE_cleft Release DA Dopamine DA_cleft DA DA->DA_cleft Release SER Serotonin SER_cleft SER SER->SER_cleft Release NE_cleft->NE Reuptake Receptors Neurotransmitter Receptors NE_cleft->Receptors DA_cleft->DA Reuptake DA_cleft->Receptors SER_cleft->SER Reuptake SER_cleft->Receptors Pain_Signal Pain Signal Propagation Receptors->Pain_Signal Modulates Na_Channel Voltage-gated Na+ Channel Na_Channel->Pain_Signal Contributes to Ca_Channel Voltage-gated Ca2+ Channel Ca_Channel->Pain_Signal Contributes to Nefopam This compound Nefopam->NE_cleft Inhibits Reuptake Nefopam->DA_cleft Nefopam->SER_cleft Nefopam->Na_Channel Blocks Nefopam->Ca_Channel Blocks

Caption: Signaling pathway of this compound's analgesic action.

Experimental Workflow: Preclinical Chronic Pain Model

The validation of an analgesic compound like this compound in a preclinical setting typically follows a structured workflow, from the induction of a chronic pain state in an animal model to the behavioral assessment of pain and the evaluation of the compound's efficacy.

Preclinical Experimental Workflow cluster_animal_model Animal Model Induction cluster_behavioral_testing Behavioral Assessment cluster_data_analysis Data Analysis and Interpretation A1 Animal Selection (e.g., Sprague-Dawley Rats) A2 Chronic Pain Model Surgery (e.g., CCI or SNI) A1->A2 A3 Post-operative Recovery A2->A3 B1 Baseline Pain Assessment (e.g., Von Frey Test) A3->B1 Proceed to Testing B2 Confirmation of Chronic Pain State B1->B2 B3 Drug Administration (this compound vs. Vehicle vs. Comparator) B2->B3 B4 Post-dosing Pain Assessment (Time-course) B3->B4 C1 Data Collection (Paw Withdrawal Thresholds) B4->C1 Record Data C2 Statistical Analysis (e.g., ANOVA) C1->C2 C3 Efficacy Determination C2->C3

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (+)-Nefopam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of (+)-Nefopam, a non-opioid analgesic. The objective is to present a cross-validation of these techniques by summarizing their performance characteristics from published literature, offering a valuable resource for method selection and implementation in research and quality control settings. The data presented is collated from individual validation studies to simulate a comparative analysis.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method is critical for accurate and reliable quantification of this compound in different matrices, such as bulk drug, pharmaceutical dosage forms, and biological fluids. High-Performance Liquid Chromatography (HPLC) coupled with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC)-Densitometry are among the most commonly employed techniques.

Table 1: Performance Characteristics of HPLC and UPLC Methods
ParameterHPLC-UV Method 1[1][2]HPLC-UV Method 2[3]UPLC-UV Method[4]
Linearity Range 16 - 120 µg/mL[2]Not Specified22.63 - 67.90 µg/mL[4]
Regression Coefficient (R²) 0.999[2]Not Specified1.000[4]
Accuracy (% Recovery) 100.4%[2]>90% (after 48h storage)[3]99.72%[4]
Precision (%RSD) Within limits as per ICHNot SpecifiedRepeatability: 0.47%, Intermediate: 0.60%[4]
Limit of Detection (LOD) 0.40 ppm[5][6]Not Specified0.02 µg/mL[4]
Limit of Quantitation (LOQ) 1.23 ppm[5][6]Not SpecifiedNot Specified
Retention Time 5.313 min[2]Not SpecifiedNot Specified
Table 2: Performance Characteristics of LC-MS/MS and TLC-Densitometry Methods
ParameterLC-MS/MS Method[7][8]TLC-Densitometry Method[9][10]
Linearity Range 0.78 - 100 ng/mL[7][8]0.05 - 1.00 mg/mL[9]
Determination Coefficient (r²) >0.996[7][8]Not Specified
Accuracy (Bias) <12.5%[7][8]Not Specified
Precision (Intra- and Inter-assay) <17.5%[7][8]Intra-day precision assessed[9]
Limit of Quantitation (LOQ) 0.78 ng/mL[7][8]Not Specified
Run Time < 6 min[7][8]Not Specified

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published methods and should be adapted and validated for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of Nefopam in tablet dosage forms.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Inert sustain swift C18 (250 mm × 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of water (containing 0.1% triethylamine, pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a 45:55 v/v ratio.[1]

  • Flow Rate: 1.5 mL/min.[1]

  • Detection Wavelength: 229 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Standard Solution Preparation: A stock solution of Nefopam is prepared by dissolving 10 mg of the standard in a 100 mL volumetric flask with diluent (water:acetonitrile). Further dilutions are made to achieve the desired concentrations.[1]

  • Sample Preparation (Tablets): Twenty tablets are weighed and crushed. A powder quantity equivalent to 10 mg of Nefopam is dissolved in the diluent, sonicated, and diluted to 100 mL. A final dilution is made to bring the concentration within the linear range.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and specific method is ideal for determining Nefopam and its metabolite, desmethyl-nefopam, in human plasma.[7][8][11]

  • Instrumentation: A liquid chromatography system coupled to an ion trap tandem mass spectrometer.

  • Sample Preparation: To 1 mL of alkalinized plasma, an internal standard (e.g., ethyl loflazepate) is added. A single-step liquid-liquid extraction is performed using diethyl ether.[7][8][11]

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and 0.1% formic acid (50:50, v/v).[7][8][11]

    • Flow Rate: 0.3 mL/min.[7][8][11]

  • Mass Spectrometry Conditions:

    • Ionization: Positive-ion mode electrospray ionization (ESI) at 200°C.[7][8][11]

    • Detection: Full scan MS-MS mode for identification and quantification.[7][8]

Ultra-Performance Liquid Chromatography (UPLC-UV)

This method offers a rapid analysis of Nefopam hydrochloride in bulk and pharmaceutical dosage forms.[4]

  • Instrumentation: An Agilent-1220 infinity UPLC system with a UV detector.[4]

  • Column: C18 (4.6 mm x 100 mm; 3 microns).[4]

  • Mobile Phase: A mixture of buffer, acetonitrile, and methanol in the ratio of 50:41:9.[4]

  • Flow Rate: 0.6 mL/min.[4]

  • Detection Wavelength: 225 nm.[4]

  • Standard and Sample Preparation: A standard stock solution of 30 mg of Nefopam hydrochloride in a 100 mL volumetric flask is prepared. Samples from tablets are prepared similarly to the HPLC method.[4]

Thin-Layer Chromatography (TLC)-Densitometry

A simple and cost-effective method for the quantification of Nefopam hydrochloride in pharmaceutical preparations.[9][10]

  • Plate: TLC F254 silica gel plates.[10]

  • Mobile Phase: A mixture of chloroform, methanol, and glacial acetic acid (9:2:0.1, v/v/v).[10]

  • Application: Standard and sample solutions are applied to the TLC plate.

  • Detection: Densitometric quantification is performed at an absorbance maximum of 222 nm.[10]

  • Standard and Sample Preparation: A standard solution (0.1 mg/mL) is prepared in methanol. Samples are prepared by extracting a powdered tablet amount equivalent to 10 mg of the active substance with methanol, followed by sonication and dilution.[9]

Method Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of different analytical methods for a drug substance like this compound.

CrossValidationWorkflow cluster_Methods Analytical Methods cluster_Validation Validation Parameters cluster_Comparison Comparative Analysis HPLC HPLC-UV Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Specificity Specificity HPLC->Specificity LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Robustness Robustness HPLC->Robustness LCMS LC-MS/MS LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->Specificity LCMS->LOD_LOQ LCMS->Robustness UPLC UPLC-UV UPLC->Linearity UPLC->Accuracy UPLC->Precision UPLC->Specificity UPLC->LOD_LOQ UPLC->Robustness TLC TLC-Densitometry TLC->Linearity TLC->Accuracy TLC->Precision TLC->Specificity TLC->LOD_LOQ TLC->Robustness Data_Analysis Statistical Data Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis Specificity->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Method_Selection Optimal Method Selection Data_Analysis->Method_Selection Define_Objective Define Analytical Objective (e.g., QC, Pharmacokinetics) Sample_Prep Sample Preparation (Bulk, Dosage Form, Plasma) Define_Objective->Sample_Prep Method_Development Individual Method Development & Optimization Sample_Prep->Method_Development Method_Development->HPLC Method_Development->LCMS Method_Development->UPLC Method_Development->TLC

Caption: Workflow for cross-validation of analytical methods.

Signaling Pathways and Experimental Workflows

While this compound is not directly involved in signaling pathways in the context of analytical chemistry, its mechanism of action as a centrally acting analgesic involves the inhibition of serotonin, norepinephrine, and dopamine reuptake. A simplified representation of this is provided below.

Nefopam_Mechanism cluster_Synapse Synaptic Cleft cluster_Transporters Reuptake Transporters Presynaptic Presynaptic Neuron Neurotransmitters Serotonin Norepinephrine Dopamine Presynaptic->Neurotransmitters Release Postsynaptic Postsynaptic Neuron Analgesia Analgesic Effect Postsynaptic->Analgesia SERT SERT (Serotonin) NET NET (Norepinephrine) DAT DAT (Dopamine) Nefopam This compound Nefopam->SERT Inhibits Nefopam->NET Inhibits Nefopam->DAT Inhibits Neurotransmitters->Postsynaptic Signal Neurotransmitters->SERT Reuptake Neurotransmitters->NET Reuptake Neurotransmitters->DAT Reuptake

Caption: Simplified mechanism of this compound action.

References

The Opioid-Sparing Efficacy of (+)-Nefopam: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of clinical data reveals that (+)-Nefopam, a centrally-acting non-opioid analgesic, demonstrates a notable opioid-sparing effect in postoperative pain management. When used as part of a multimodal analgesia regimen, nefopam can significantly reduce the required dosage of opioids, thereby mitigating the risk of associated adverse effects.

This compound's unique mechanism of action, which involves the inhibition of serotonin, norepinephrine, and dopamine reuptake, sets it apart from traditional analgesics.[1][2] This multifaceted approach to pain management allows for effective analgesia while reducing reliance on opioids. Clinical validation studies have consistently shown that the co-administration of nefopam with opioids, such as morphine and fentanyl, leads to a significant decrease in opioid consumption in postoperative settings.[3][4][5]

Comparative Efficacy: A Tabular Summary of Clinical Findings

To provide a clear comparison of this compound's performance, the following tables summarize quantitative data from key validation studies. These studies evaluate the reduction in opioid consumption and postoperative pain intensity when nefopam is added to analgesic regimens.

Study TypeComparison GroupsKey FindingsReference
Systematic ReviewNefopam vs. Placebo/No Treatment24-hour morphine consumption reduced by a weighted mean difference of -13mg.[4]
Randomized Controlled TrialFentanyl PCA vs. Fentanyl + Nefopam PCATotal PCA fentanyl consumption was significantly lower in the nefopam group.[6]
Randomized Controlled TrialFentanyl PCA vs. Fentanyl + Nefopam PCA vs. Nefopam PCANefopam with or without fentanyl showed non-inferior analgesic efficacy to fentanyl alone, with reduced opioid consumption.[2][7]
Systematic ReviewNefopam + Opioids vs. Opioids aloneIn 8 out of 10 studies, nefopam combinations with opioids resulted in a reduction in morphine consumption.
Randomized Controlled TrialNefopam + Fentanyl PCAFentanyl-sparing effects were 54.5% and 48.9% in two different nefopam dosing groups over 48 hours.[5]
Meta-analysisNefopam vs. PlaceboSignificant reduction in postoperative pain scores and opioid requirements at 6, 12, and 24 hours.[8][9]
Study FocusPostoperative SettingReported Opioid ReductionImpact on Pain Scores
Postoperative PainVarious Surgical Procedures20-50% reduction in opioid consumption.[1]Statistically significant reduction in average pain intensity.[4]
LaparotomyIntravenous PCASignificantly lower total PCA fentanyl consumption.Significantly lower pain scores at rest and on moving.
Immediate Breast ReconstructionPatient-Controlled AnalgesiaOpioid-sparing effects of 54% (adjunctive) and 18% (monotherapy).[2]No significant difference in VAS scores compared to opioid-only PCA.[2]
Major Abdominal SurgeryIntravenous InfusionConflicting results; one study showed no significant reduction in morphine consumption when combined with paracetamol.[10]No significant difference in pain relief satisfaction in one study.[10]
Minimally Invasive Spine SurgeryMultimodal AnalgesiaNo significant reduction in opioid consumption or postoperative pain score in one study.No significant difference in pain scores.[11]

Experimental Protocols: A Closer Look at the Methodologies

The validation of this compound's opioid-sparing effect is grounded in rigorous clinical trial designs. A typical methodology involves a randomized, double-blind, placebo-controlled study.

A Representative Experimental Workflow:

G cluster_pre Pre-Operative Phase cluster_intra Intra-Operative Phase cluster_post Post-Operative Phase cluster_analysis Data Analysis P1 Patient Screening & Informed Consent P2 Baseline Pain Assessment P1->P2 O1 Randomization P2->O1 O2 Administration of Investigational Drug (Nefopam or Placebo) O1->O2 S1 Postoperative Analgesia (e.g., Opioid PCA) O2->S1 S2 Pain Score Assessment (e.g., VAS at multiple time points) S1->S2 S3 Record Opioid Consumption S1->S3 S4 Monitor Adverse Events S1->S4 A2 Analysis of Pain Scores and Adverse Events S2->A2 A1 Statistical Comparison of Opioid Consumption S3->A1 S4->A2 A1->A2

A typical clinical trial workflow for evaluating nefopam's opioid-sparing effect.

In a representative study, patients scheduled for a specific surgery are recruited and, after providing informed consent, are randomly assigned to receive either intravenous nefopam or a placebo.[3][6][10] Postoperatively, all patients are provided with patient-controlled analgesia (PCA) delivering an opioid like fentanyl or morphine.[2][3][5] Key endpoints measured include the total opioid consumption over a defined period (e.g., 24 or 48 hours), pain intensity scores (often using a Visual Analog Scale or Numerical Rating Scale), and the incidence of opioid-related side effects such as nausea, vomiting, and sedation.[2][3][5]

Unraveling the Mechanism: Signaling Pathways of this compound

The analgesic and opioid-sparing effects of this compound are attributed to its influence on several neurotransmitter systems in the central nervous system. It primarily acts as a triple reuptake inhibitor.

G cluster_nefopam Nefopam cluster_pathways Descending Pain-Inhibitory Pathways cluster_receptor Glutamatergic System N This compound SERT Serotonin Transporter (SERT) N->SERT Inhibits NET Norepinephrine Transporter (NET) N->NET Inhibits DAT Dopamine Transporter (DAT) N->DAT Inhibits NMDA NMDA Receptor N->NMDA Modulates DP Enhanced Descending Inhibitory Control SERT->DP Increased Synaptic Neurotransmitters NET->DP Increased Synaptic Neurotransmitters DAT->DP Increased Synaptic Neurotransmitters Analgesia Analgesia & Opioid-Sparing Effect DP->Analgesia NMDA->Analgesia

The proposed mechanism of action for this compound's analgesic effect.

By blocking the reuptake of serotonin, norepinephrine, and dopamine, nefopam increases the concentration of these neurotransmitters in the synaptic cleft, which enhances the activity of descending pain-inhibitory pathways.[1][2] Some evidence also suggests a potential interaction with glutamatergic transmission via the NMDA receptor, which could contribute to its analgesic properties.[1][2]

Conclusion

The available evidence from a range of clinical studies strongly supports the opioid-sparing effect of this compound in the management of postoperative pain. Its distinct mechanism of action provides a valuable non-opioid option in a multimodal analgesic strategy. While some studies in specific surgical contexts have shown less pronounced effects, the overall trend indicates a significant reduction in opioid consumption and, in many cases, improved pain control. For researchers and drug development professionals, this compound represents a compelling candidate for further investigation and integration into enhanced recovery after surgery (ERAS) protocols. Future research should continue to delineate its efficacy and safety profile across diverse surgical populations and in combination with other non-opioid analgesics.

References

A Comparative Analysis of the Side Effect Profiles of (+)-Nefopam and Opioids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced differences in the side effect profiles of analgesic compounds is paramount for advancing pain management therapies. This guide provides an objective comparison of the adverse effects associated with the centrally acting, non-opioid analgesic (+)-Nefopam and the widely used class of opioid analgesics. The information presented is supported by experimental data from clinical studies to aid in informed decision-making during drug development and research.

Executive Summary

This compound, a benzoxazocine derivative, offers a distinct mechanism of action compared to traditional opioids, primarily through the inhibition of serotonin, norepinephrine, and dopamine reuptake, as well as modulation of voltage-gated sodium and calcium channels.[1][2][3] This unique pharmacology translates to a side effect profile that, while not benign, notably lacks the hallmark adverse effects of opioids, such as respiratory depression and physical dependence. Opioids, which exert their effects through the activation of mu (µ), delta (δ), and kappa (κ) opioid receptors, are associated with a well-documented and often dose-limiting array of side effects, including respiratory depression, sedation, constipation, and a high potential for abuse and addiction.[4][5] This guide will delve into a quantitative comparison of these side effect profiles, detail the experimental protocols used to assess these effects, and provide visual representations of the underlying signaling pathways.

Quantitative Comparison of Side Effect Profiles

The following table summarizes the incidence of common side effects reported in clinical trials directly comparing this compound with various opioids. It is important to note that the incidence of side effects can vary depending on the specific opioid, dosage, route of administration, and patient population.

Side EffectThis compoundOpioids (Morphine, Fentanyl, Oxycodone)Key Findings from Comparative Studies
Nausea and Vomiting Commonly reportedFrequently reportedSome studies suggest a higher incidence of nausea with nefopam, particularly upon initiation of treatment.[6] However, other studies indicate that nefopam may have a lower incidence of postoperative nausea and vomiting (PONV) compared to opioids like fentanyl.[7]
Sedation/Drowsiness Can occurVery common and often dose-limitingNefopam is generally considered to be less sedating than opioids. Studies have shown significantly lower sedation scores with nefopam-based analgesia compared to opioid-based regimens.[8]
Respiratory Depression Not typically observedA major and potentially life-threatening riskNefopam is distinguished by its lack of clinically significant respiratory depression, a key advantage over opioids.[2]
Constipation Not a characteristic side effectVery common with prolonged useThe absence of opioid receptor agonism means nefopam does not typically cause the significant constipation associated with chronic opioid therapy.
Dizziness Commonly reportedFrequently reportedThe incidence of dizziness appears to be comparable between nefopam and opioids.[1]
Sweating Frequently reportedCan occur, but less characteristic than with nefopamSweating is a more prominent side effect of nefopam compared to most opioids.[2]
Tachycardia Can occur, particularly with intravenous administrationCan occur, but bradycardia is also possible with some opioidsNefopam is more commonly associated with an increase in heart rate.[1]
Dry Mouth Can occurCommonBoth classes of drugs can cause dry mouth.[7]
Potential for Abuse/Dependence LowHighNefopam has a significantly lower potential for abuse and dependence compared to opioids.[2]

Signaling Pathways

The differing side effect profiles of this compound and opioids are a direct result of their distinct molecular mechanisms of action.

This compound Signaling Pathway

This compound's analgesic effect is not fully elucidated but is understood to involve a multi-target mechanism. It does not bind to opioid receptors. Instead, its primary actions are the inhibition of the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the synaptic cleft, which enhances descending inhibitory pain pathways.[1][3] Additionally, nefopam has been shown to block voltage-gated sodium and calcium channels and may have activity at NMDA receptors, which contributes to its analgesic and antihyperalgesic effects.[2][9]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Nefopam Nefopam MonoamineTransporter SERT, NET, DAT Nefopam->MonoamineTransporter Inhibits Reuptake NaChannel Voltage-gated Na+ Channel Nefopam->NaChannel Blocks CaChannel Voltage-gated Ca2+ Channel Nefopam->CaChannel Blocks MonoamineReceptor 5-HT, NE, DA Receptors PainSignal Pain Signal Propagation NaChannel->PainSignal Reduces Excitability CaChannel->PainSignal Reduces Neurotransmitter Release MonoamineReceptor->PainSignal Modulates NMDA_Receptor NMDA Receptor NMDA_Receptor->PainSignal Modulates

Caption: this compound's multi-target mechanism of action.

Opioid Signaling Pathways

Opioids exert their effects by binding to G-protein coupled receptors (GPCRs), primarily the µ-opioid receptor (MOR). This binding initiates two main signaling cascades: the G-protein pathway, which is largely responsible for analgesia, and the β-arrestin pathway, which is implicated in many of the adverse effects, including respiratory depression and tolerance.[4][5]

G-Protein Pathway: Upon opioid binding, the Gαi subunit of the G-protein inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The Gβγ subunit can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization and reduced neuronal excitability, and inhibit N-type voltage-gated calcium channels, which reduces neurotransmitter release.[4][10][11]

β-Arrestin Pathway: Opioid receptor activation also leads to its phosphorylation by G-protein-coupled receptor kinases (GRKs). This allows for the recruitment of β-arrestin, which uncouples the receptor from the G-protein (desensitization) and promotes receptor internalization. β-arrestin can also act as a scaffold for other signaling proteins, such as mitogen-activated protein kinases (MAPKs) like ERK and JNK, leading to a distinct set of cellular responses that contribute to side effects.[7][8][12][13]

cluster_g_protein G-Protein Pathway (Analgesia) cluster_beta_arrestin β-Arrestin Pathway (Side Effects) Opioid Opioid MOR μ-Opioid Receptor (MOR) Opioid->MOR G_protein Gi/o Protein MOR->G_protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits GRK GRK MOR->GRK Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits (Gαi) GIRK GIRK Channels G_protein->GIRK Activates (Gβγ) Ca_Channel N-type Ca2+ Channels G_protein->Ca_Channel Inhibits (Gβγ) Beta_Arrestin->G_protein Uncouples MAPK MAPK Cascade (ERK, JNK) Beta_Arrestin->MAPK Scaffolds GRK->MOR Phosphorylates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia GIRK->Analgesia Ca_Channel->Analgesia Side_Effects Respiratory Depression, Tolerance MAPK->Side_Effects

Caption: Dual signaling pathways of opioid receptor activation.

Experimental Protocols

The assessment of side effects in clinical trials of analgesics requires standardized and validated methodologies. Below are outlines of common protocols for evaluating key adverse events.

Experimental Workflow for Comparative Analgesic Side Effect Studies

A typical clinical trial comparing the side effect profiles of two analgesics would follow a structured workflow.

Start Patient Recruitment Screening Screening & Informed Consent Start->Screening Randomization Randomization Screening->Randomization GroupA Group A (e.g., this compound) Randomization->GroupA GroupB Group B (e.g., Opioid) Randomization->GroupB Baseline Baseline Assessment (Pain, Vitals, Side Effect Questionnaires) GroupA->Baseline GroupB->Baseline DrugAdmin Drug Administration Baseline->DrugAdmin Monitoring Post-administration Monitoring (Regular Intervals) DrugAdmin->Monitoring DataCollection Data Collection (Pain Scores, Vital Signs, Adverse Event Reports) Monitoring->DataCollection Analysis Statistical Analysis DataCollection->Analysis Conclusion Conclusion on Comparative Side Effect Profiles Analysis->Conclusion

Caption: Workflow for a comparative analgesic side effect clinical trial.

Protocol for Assessing Postoperative Nausea and Vomiting (PONV)
  • Patient Population: Post-surgical patients within the first 24-48 hours.

  • Assessment Tools:

    • Incidence: A dichotomous (yes/no) assessment of whether the patient experienced nausea or vomiting during a specified time interval.

    • Severity: A Verbal Rating Scale (VRS) or a Visual Analog Scale (VAS) for nausea, where 0 represents no nausea and 10 or 100 represents the worst possible nausea.

    • Frequency: The number of vomiting or retching episodes is counted and recorded.

  • Data Collection:

    • Trained research personnel conduct assessments at predefined time points (e.g., 2, 6, 12, and 24 hours post-administration).

    • Patients are also provided with a diary to self-report any episodes of nausea or vomiting between assessments.

    • The use of rescue antiemetics is documented as an indirect measure of PONV severity.

Protocol for Monitoring Sedation
  • Patient Population: Patients receiving analgesic medication, particularly in a postoperative or acute pain setting.

  • Assessment Tools:

    • Ramsay Sedation Scale: A widely used scale that categorizes the level of sedation based on the patient's response to verbal commands and stimuli.

    • Observer's Assessment of Alertness/Sedation (OAA/S) Scale: A 5-point scale ranging from fully alert to deep sleep.

  • Data Collection:

    • A trained observer assesses the patient's level of sedation at regular intervals (e.g., every 15-30 minutes initially, then hourly).

    • The sedation score is recorded alongside other vital signs.

    • Any episodes of excessive sedation that require intervention are documented as adverse events.

Protocol for Quantifying Respiratory Depression
  • Patient Population: Patients receiving analgesics known to have a potential for respiratory depression, especially opioids.

  • Assessment Tools:

    • Respiratory Rate: Manual counting of breaths per minute for a full 60 seconds.

    • Pulse Oximetry (SpO2): Continuous monitoring of oxygen saturation.

    • Capnography: Measurement of end-tidal carbon dioxide (EtCO2) to assess ventilation.

    • Respiratory Volume Monitoring (RVM): A non-invasive method to continuously measure minute ventilation, tidal volume, and respiratory rate.

  • Data Collection:

    • Continuous electronic monitoring of SpO2 and EtCO2.

    • Manual respiratory rate counts are performed and documented at frequent, regular intervals.

    • Respiratory depression is defined by specific criteria, such as a respiratory rate below a certain threshold (e.g., <10 breaths/minute), an SpO2 below a critical level (e.g., <90%), or a significant increase in EtCO2.

Protocol for Assessing Dizziness and Sweating
  • Patient Population: Ambulatory or hospitalized patients receiving analgesic medications.

  • Assessment Tools:

    • Dizziness: A patient-reported outcome using a numeric rating scale (NRS) or a verbal rating scale (VRS) to assess the severity of dizziness. The Dizziness Handicap Inventory (DHI) can be used for more detailed assessment.

    • Sweating (Diaphoresis): The presence of sweating is typically recorded as a dichotomous (yes/no) variable. The severity can be rated by the patient on a simple scale (e.g., mild, moderate, severe).

  • Data Collection:

    • Patients are asked about the presence and severity of dizziness and sweating at regular intervals.

    • For sweating, clinical observation by research staff can supplement patient reports.

    • The timing of onset and duration of these side effects are recorded.

Conclusion

The choice between this compound and opioids for pain management involves a careful consideration of the trade-off between analgesic efficacy and the potential for adverse effects. This compound presents a favorable side effect profile with a notable absence of respiratory depression and a low potential for abuse, making it a valuable alternative to opioids in certain clinical scenarios. However, it is associated with a higher incidence of sweating and potentially nausea. Opioids remain potent analgesics but are accompanied by a significant burden of side effects, including sedation, constipation, and the severe risk of respiratory depression and addiction. For researchers and drug development professionals, a thorough understanding of these distinct profiles, informed by robust experimental data, is crucial for the development of safer and more effective pain therapies.

References

The Synergistic Potential of (+)-Nefopam in Multimodal Analgesia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the enhanced efficacy of (+)-Nefopam when combined with other analgesics, supported by experimental data, for researchers, scientists, and drug development professionals.

This compound, a centrally acting, non-opioid analgesic, has demonstrated significant promise in the management of acute and chronic pain.[1] Its distinct mechanism of action, primarily involving the inhibition of serotonin, norepinephrine, and dopamine reuptake, sets it apart from traditional analgesics like opioids and non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] This unique profile has prompted extensive research into its efficacy as part of a multimodal analgesic strategy, aiming to enhance pain relief while minimizing the doses and associated side effects of individual agents. This guide provides a comprehensive comparison of the performance of this compound in combination with other analgesics, supported by preclinical and clinical experimental data.

Efficacy in Combination with Paracetamol (Acetaminophen)

Preclinical studies have consistently shown that the combination of nefopam and paracetamol results in a synergistic or additive analgesic effect.[4] This potentiation allows for a reduction in the required doses of both drugs to achieve a desired level of pain relief.

Table 1: Preclinical Efficacy of Nefopam and Paracetamol Combination in the Mouse Acetic Acid-Induced Writhing Test

Treatment Group (intraperitoneal)Dose (mg/kg)Mean Number of Writhing Responses (± SEM)
Saline Control-36.7 ± 2.58
Nefopam3.516.1 ± 1.61
Acetaminophen6025.1 ± 1.49
Nefopam + Acetaminophen1.75 + 3021.4 ± 2.26
Nefopam + Acetaminophen3.5 + 606.0 ± 1.05
Nefopam + Acetaminophen7.0 + 1201.0 ± 0.50

Data from a study investigating the antinociceptive effects of nefopam and acetaminophen combinations.[1]

Further analysis in the same study determined the median effective dose (ED50) for each compound individually and in combination, highlighting the synergistic interaction.

Table 2: Median Effective Dose (ED50) of Nefopam and Paracetamol in the Mouse Writhing Test

DrugED50 (mg/kg) (± SEM)
Nefopam1.5 ± 0.2
Paracetamol120.9 ± 14.8
Nefopam + Paracetamol Combination36.3 ± 5.5

Isobolographic analysis of this data revealed a synergistic interaction between nefopam and paracetamol in this pain model.[4]

Efficacy in Combination with NSAIDs (Ketoprofen)

Clinical studies have provided strong evidence for the enhanced analgesic efficacy of nefopam when co-administered with NSAIDs, such as ketoprofen, in the postoperative setting. This combination has been shown to be synergistic, leading to a significant reduction in the required doses of both drugs for effective pain management.[5]

Table 3: Clinical Efficacy of Nefopam and Ketoprofen Combination in Postoperative Pain

Treatment GroupMedian Effective Analgesic Dose (ED50) (95% CI)
Nefopam28 mg (17-39 mg)
Ketoprofen30 mg (14-46 mg)
Nefopam in Combination1.75 mg (0.9-2.3 mg)
Ketoprofen in Combination4.3 mg (2.2-6.5 mg)

Data from a clinical trial in patients undergoing moderately painful surgery. Analgesic efficacy was defined as a decrease in pain score to less than 3 on a 0-10 numeric rating scale.[5]

Opioid-Sparing Effects

A key advantage of incorporating nefopam into analgesic regimens is its significant opioid-sparing effect.[6] Clinical studies have consistently demonstrated that the addition of nefopam to opioid-based analgesia, such as morphine, for postoperative pain management leads to a reduction in total opioid consumption.

One randomized, double-blind, placebo-controlled study found that patients receiving intramuscular nefopam hydrochloride required significantly less morphine via patient-controlled analgesia (PCA) in the 24 hours following upper abdominal surgery.[7]

Table 4: Morphine-Sparing Effect of Nefopam in Postoperative Pain Management

Treatment GroupMean Cumulative Morphine Consumption (± SEM)
1 Hour Post-surgery
Placebo8.5 ± 0.8 mg
Nefopam (20 mg)4.1 ± 0.8 mg
24 Hours Post-surgery
Placebo62.5 ± 6.9 mg
Nefopam (20 mg x 5 doses)44.1 ± 7.2 mg

This study highlights the potential of nefopam to reduce opioid requirements while maintaining comparable pain scores.[7]

Experimental Protocols

Acetic Acid-Induced Writhing Test in Mice

This widely used model assesses visceral pain.

  • Animals: Male Kunming mice are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory environment before the experiment.

  • Drug Administration: Nefopam, acetaminophen, or their combination are administered intraperitoneally (i.p.) at various doses. A control group receives a saline injection.

  • Induction of Writhing: A short time after drug administration (e.g., 15-30 minutes), a 0.6% solution of acetic acid is injected i.p. to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Observation: The number of writhes is counted for a set period (e.g., 15 or 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group. The ED50 (the dose that produces 50% of the maximal effect) can be determined using probit analysis.[1][4]

Clinical Trial for Postoperative Analgesia (Nefopam and Ketoprofen)

This protocol is designed to assess the efficacy of analgesic combinations in a clinical setting.

  • Patient Selection: Patients scheduled for moderately painful surgery are enrolled. Informed consent is obtained.

  • Randomization and Blinding: Patients are randomly assigned to receive nefopam, ketoprofen, or a combination of both in a double-blind manner.

  • Dosing: An up-and-down sequential allocation method is often used to determine the dose for each patient based on the response of the previous patient. This method efficiently hones in on the median effective dose (ED50).

  • Pain Assessment: Postoperative pain is assessed using a numeric rating scale (NRS) from 0 (no pain) to 10 (worst pain imaginable) at a specified time point after drug administration (e.g., 45 minutes).

  • Efficacy Endpoint: A successful analgesic response is defined as a reduction in the NRS score to a predetermined level (e.g., less than 3).

  • Data Analysis: The ED50 for each drug alone and in combination is calculated using methods such as the Dixon and Massey method or probit analysis. Isobolographic analysis is then used to determine the nature of the interaction (synergistic, additive, or antagonistic).[5]

Visualizing Mechanisms and Workflows

Mechanism of Action of this compound

The primary analgesic mechanism of this compound involves the inhibition of the reuptake of key monoamine neurotransmitters in the central nervous system.

Nefopam_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Terminal Presynaptic Terminal Reuptake_Transporter Monoamine Reuptake Transporter Monoamines Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) Monoamines->Reuptake_Transporter Reuptake Synaptic_Monoamines Increased Monoamines Postsynaptic_Receptor Postsynaptic Receptors Synaptic_Monoamines->Postsynaptic_Receptor Binding Analgesic_Effect Modulation of Pain Signals (Analgesia) Postsynaptic_Receptor->Analgesic_Effect Signal Transduction Nefopam This compound Nefopam->Reuptake_Transporter Inhibits

Caption: Mechanism of action of this compound.

General Workflow for Preclinical Analgesic Combination Studies

The following diagram illustrates a typical workflow for evaluating the efficacy of analgesic drug combinations in preclinical models.

Preclinical_Workflow cluster_planning Phase 1: Study Design cluster_execution Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis A Select Animal Model (e.g., Writhing Test, Hot Plate) B Determine Dose Ranges for Individual Drugs (A and B) A->B C Choose Combination Ratios B->C D Administer Drug A, Drug B, and Combinations C->D E Induce Pain Stimulus D->E F Measure Analgesic Response E->F G Calculate ED50 for Individual Drugs and Combinations F->G H Perform Isobolographic Analysis G->H I Determine Nature of Interaction (Synergistic, Additive, Antagonistic) H->I

Caption: Preclinical analgesic combination study workflow.

Conclusion

The evidence from both preclinical and clinical studies strongly supports the use of this compound as a valuable component of multimodal analgesic regimens. Its combination with paracetamol and NSAIDs like ketoprofen demonstrates synergistic or additive effects, leading to enhanced pain relief with reduced doses of the individual agents. Furthermore, its opioid-sparing properties are of significant clinical importance, offering a strategy to minimize opioid-related side effects. For researchers and drug development professionals, the continued exploration of this compound in combination with other analgesic classes holds considerable potential for optimizing pain management strategies.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling (+)-Nefopam

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines essential safety protocols and logistical procedures for the handling and disposal of (+)-Nefopam, a potent pharmaceutical compound. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

This compound is classified as a non-opioid, non-narcotic painkiller.[1] However, safety data sheets (SDS) for Nefopam hydrochloride indicate that it is toxic if swallowed, in contact with skin, or if inhaled.[2][3] Therefore, stringent safety measures are imperative during its handling.

Operational Plan: A Step-by-Step Protocol

This plan details the necessary precautions before, during, and after handling this compound to minimize exposure risk.

1. Pre-Handling Preparations:

  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.[4][5]

  • Decontamination: Ensure that a solution for deactivating and cleaning spills is readily available.

  • Emergency Preparedness: An eyewash station and safety shower must be accessible.[3] All personnel must be familiar with their locations and operation.

  • Personal Protective Equipment (PPE) Check: Before entering the designated handling area, all required PPE must be inspected for integrity.

2. Handling Procedures:

  • Engineering Controls: A laboratory fume hood or other form of local exhaust ventilation is mandatory.[3][4] For procedures with a higher risk of aerosolization, consider using containment technologies like a glove bag or an isolator.[5][6]

  • Personal Protective Equipment (PPE): The following PPE is required:

    • Respiratory Protection: A suitable respirator is necessary.[3] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[7] For handling highly potent active pharmaceutical ingredients (APIs), a powered air-purifying respirator (PAPR) may be required.[5][6]

    • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields.[3][7]

    • Hand Protection: Wear two pairs of chemical-impermeable gloves.[8] The outer gloves should be removed and disposed of in a sealed bag after the procedure.[8]

    • Body Protection: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[8] Impervious clothing is also recommended.[3]

  • Weighing: When weighing the compound, do so in a ventilated enclosure to minimize the risk of inhalation.

  • Solution Preparation: Prepare solutions within a fume hood. Avoid splashing.

  • General Practices: Do not eat, drink, or smoke in the handling area.[3][7] Wash hands thoroughly after handling.[7]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound.

  • PPE Removal: Remove PPE in a manner that avoids cross-contamination. The outer pair of gloves should be removed first, followed by the gown, and then the inner gloves. Place all disposable PPE in a sealed bag for disposal.

  • Hand Washing: Wash hands with soap and water immediately after removing all PPE.[8]

Quantitative Safety Data Summary

ParameterValue/RecommendationSource(s)
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[2][3]
Engineering Controls Laboratory fume hood or other local exhaust ventilation.[3][4]
Eye Protection Tightly fitting safety goggles with side-shields.[3][7]
Hand Protection Double-gloving with chemical-impermeable gloves.[8]
Respiratory Protection Suitable respirator; full-face respirator if limits are exceeded.[3][7]
Body Protection Disposable, low-permeability gown; impervious clothing.[3][8]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Unused this compound:

    • The preferred method of disposal is through a registered drug take-back program.[9][10]

    • If a take-back program is not available, the compound should be mixed with an undesirable substance, such as cat litter or used coffee grounds, placed in a sealed container, and disposed of in the trash.[11][12] Do not crush tablets or capsules.[10]

  • Contaminated Materials:

    • All disposable items that have come into contact with this compound, including gloves, gowns, and bench paper, must be placed in a sealed, labeled bag and disposed of as hazardous waste according to institutional and local regulations.

  • Empty Containers:

    • Rinse empty containers thoroughly with a suitable solvent in a fume hood. The rinsate should be collected and disposed of as hazardous chemical waste.

    • Scratch out or remove all identifying information from the container label before disposal.[11]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_pre_handling 1. Pre-Handling cluster_handling 2. Handling cluster_post_handling 3. Post-Handling cluster_disposal 4. Disposal prep_area Designate & Prepare Handling Area check_ppe Inspect Personal Protective Equipment prep_area->check_ppe use_controls Utilize Engineering Controls (Fume Hood/Glove Box) check_ppe->use_controls don_ppe Don Appropriate PPE (Double Gloves, Gown, Respirator) use_controls->don_ppe handle_compound Perform Experimental Procedures don_ppe->handle_compound decontaminate Decontaminate Surfaces & Equipment handle_compound->decontaminate doff_ppe Remove & Dispose of PPE Safely decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Dispose of Unused Compound & Contaminated Materials wash_hands->dispose_waste

Caption: This diagram outlines the procedural flow for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-Nefopam
Reactant of Route 2
(+)-Nefopam

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。